Hydroxyamphetamine hydrobromide
Description
Properties
CAS No. |
306-21-8 |
|---|---|
Molecular Formula |
C9H14BrNO |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
4-(2-aminopropyl)phenol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H |
InChI Key |
RZCJLMTXBMNRAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N.Br |
Purity |
95 |
Related CAS |
103-86-6 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of 4-(2-aminopropyl)phenol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and relevant biological interactions of 4-(2-aminopropyl)phenol (B1663557) hydrobromide, a compound also known as hydroxyamphetamine hydrobromide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. Detailed experimental protocols, tabulated physicochemical data, and diagrams of the synthetic pathway and mechanism of action are presented to facilitate a thorough understanding of this compound.
Introduction
4-(2-aminopropyl)phenol, or hydroxyamphetamine, is an indirect-acting sympathomimetic amine.[1] In its hydrobromide salt form, it has been used in ophthalmic solutions to dilate the pupil for diagnostic purposes, particularly in the diagnosis of Horner's syndrome.[2] Its mechanism of action involves stimulating the release of norepinephrine (B1679862) from postganglionic adrenergic nerves, leading to the activation of both alpha and beta-adrenergic receptors.[1] This guide details a common and effective method for its synthesis, compiles its key chemical and physical properties, and outlines its primary signaling pathway.
Synthesis of 4-(2-aminopropyl)phenol Hydrobromide
A widely recognized synthetic route to 4-(2-aminopropyl)phenol hydrobromide begins with 4-methoxybenzaldehyde (B44291) and proceeds through a series of well-established organic reactions. This multi-step synthesis involves a Henry reaction, a reduction, and a demethylation step. An alternative approach for the reductive amination step is the Leuckart reaction.
Synthetic Pathway Overview
The overall synthetic scheme is as follows:
-
Step 1: Henry Reaction: 4-methoxybenzaldehyde is reacted with nitroethane in the presence of a primary amine catalyst to yield 1-methoxy-4-(2-nitroprop-1-enyl)benzene.
-
Step 2: Reduction of the Nitroalkene: The nitroalkene intermediate is reduced to the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one. This reduction is often accomplished using iron in the presence of a mineral acid like HCl.[3]
-
Step 3: Reductive Amination: The ketone is converted to an amine, 1-(4-methoxyphenyl)propan-2-amine. This can be achieved through various methods, including the Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide (B127407).[3]
-
Step 4: Demethylation: The methoxy (B1213986) group is cleaved to yield the final phenol (B47542) product, 4-(2-aminopropyl)phenol. This is typically accomplished by heating with a strong acid, such as 40% hydrobromic acid, which also forms the hydrobromide salt.[3]
Synthesis pathway of 4-(2-aminopropyl)phenol hydrobromide.
Detailed Experimental Protocols
Step 1: Synthesis of 1-methoxy-4-(2-nitroprop-1-enyl)benzene
-
Materials: 4-methoxybenzaldehyde, nitroethane, primary amine catalyst (e.g., butylamine).
-
Procedure: A mixture of 4-methoxybenzaldehyde and nitroethane is heated in the presence of a catalytic amount of a primary amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated, typically by crystallization, and purified by recrystallization.
Step 2: Synthesis of 1-(4-methoxyphenyl)propan-2-one
-
Materials: 1-methoxy-4-(2-nitroprop-1-enyl)benzene, iron powder, hydrochloric acid.
-
Procedure: The nitropropene intermediate is suspended in a suitable solvent, and iron powder is added. Hydrochloric acid is then added portion-wise with stirring. The reaction is typically exothermic and may require cooling. After the reaction is complete, the iron salts are filtered off, and the organic product is extracted, dried, and purified, usually by distillation under reduced pressure.
Step 3: Synthesis of 1-(4-methoxyphenyl)propan-2-amine (via Leuckart Reaction)
-
Materials: 1-(4-methoxyphenyl)propan-2-one, ammonium formate (or formamide and formic acid).
-
Procedure: The ketone is heated with an excess of ammonium formate at a high temperature (typically 120-130°C).[1] The reaction produces the formamide derivative of the amine, which is then hydrolyzed by refluxing with hydrochloric acid. After hydrolysis, the reaction mixture is made alkaline to liberate the free amine, which is then extracted with an organic solvent. The product is purified by distillation.
Step 4: Synthesis of 4-(2-aminopropyl)phenol Hydrobromide
-
Materials: 1-(4-methoxyphenyl)propan-2-amine, 40% hydrobromic acid.
-
Procedure: The methoxy-substituted amine is refluxed with an excess of 40% hydrobromic acid.[3] This cleaves the methyl ether to form the phenol and simultaneously forms the hydrobromide salt of the amine. After the reaction is complete, the solution is cooled to induce crystallization of the product. The crystals are collected by filtration, washed with a cold solvent, and dried.
Chemical and Physical Properties
The chemical and physical properties of 4-(2-aminopropyl)phenol and its hydrobromide salt are summarized in the tables below. These data have been compiled from various sources.
Physicochemical Properties of 4-(2-aminopropyl)phenol
| Property | Value | Reference |
| IUPAC Name | 4-(2-aminopropyl)phenol | [2] |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Boiling Point | 279.2°C at 760 mmHg | [4] |
| Density | 1.07 g/cm³ | [4] |
| pKa | (Not specified) | |
| LogP | 1.98 | [4] |
| Appearance | (Not specified) |
Physicochemical Properties of 4-(2-aminopropyl)phenol Hydrobromide
| Property | Value | Reference |
| IUPAC Name | 4-(2-aminopropyl)phenol;hydrobromide | [1] |
| Molecular Formula | C₉H₁₄BrNO | [1] |
| Molecular Weight | 232.12 g/mol | [1] |
| Melting Point | (Not specified) | |
| Solubility | (Not specified) | |
| Appearance | (Not specified) |
Chemical Reactivity and Stability
As a phenolic amine, 4-(2-aminopropyl)phenol hydrobromide is susceptible to oxidation, particularly at elevated temperatures and in the presence of light and air. The phenol group can be oxidized to form colored quinone-type structures, and the amine group can also undergo oxidative degradation.
For stability testing, it is recommended to conduct forced degradation studies under various stress conditions, including:
-
Acidic and Basic Hydrolysis: Refluxing in dilute HCl and NaOH to assess susceptibility to hydrolysis.
-
Oxidative Degradation: Treatment with hydrogen peroxide to evaluate the impact of oxidative stress.
-
Thermal Degradation: Exposure to high temperatures to determine thermal stability.
-
Photostability: Exposure to UV and visible light to assess light sensitivity.
A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), should be developed to separate the parent compound from any degradation products formed during these studies.
Signaling Pathway and Mechanism of Action
4-(2-aminopropyl)phenol is an indirect-acting sympathomimetic. Its primary mechanism of action is to promote the release of norepinephrine from the presynaptic nerve terminals of adrenergic neurons.[1][5] This leads to an increased concentration of norepinephrine in the synaptic cleft, resulting in the stimulation of postsynaptic alpha and beta-adrenergic receptors. This stimulation in the eye leads to mydriasis (pupil dilation).[2]
Mechanism of action of 4-(2-aminopropyl)phenol.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of 4-(2-aminopropyl)phenol hydrobromide. The presented synthetic route offers a reliable method for its preparation, and the compiled physicochemical data serves as a useful reference. Understanding the compound's mechanism of action as an indirect sympathomimetic is crucial for its application in pharmacological research and drug development. Further studies to fully characterize its spectroscopic properties and stability profile are encouraged to build upon the foundational information provided herein.
References
Pharmacological Profile of p-Hydroxyamphetamine as a Sympathomimetic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxyamphetamine (PHOA), also known as Norpholedrine or α-methyltyramine, is a sympathomimetic amine and a primary metabolite of amphetamine.[1][2] It functions as an indirect-acting sympathomimetic agent, exerting its effects primarily by stimulating the release of norepinephrine (B1679862) from sympathetic nerve terminals.[2][3][4] Clinically, it is best known for its use in ophthalmic solutions to induce mydriasis (pupil dilation) for diagnostic purposes, particularly in the evaluation of Horner's syndrome.[2][4][5] This document provides a comprehensive technical overview of the pharmacological profile of p-hydroxyamphetamine, detailing its mechanism of action, receptor and transporter interactions, relevant signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
The sympathomimetic activity of p-hydroxyamphetamine is predominantly indirect. The core mechanism involves the following steps:
-
Uptake into Presynaptic Neuron: p-Hydroxyamphetamine is a substrate for the norepinephrine transporter (NET) and is actively transported from the synaptic cleft into the presynaptic adrenergic neuron.[3]
-
Vesicular Displacement: Once inside the neuron, it displaces norepinephrine (NE) from storage granules.[3]
-
Norepinephrine Efflux: This displacement leads to an increased cytosolic concentration of NE, causing the norepinephrine transporter to reverse its direction of transport and release NE into the synaptic cleft.
-
Receptor Activation: The elevated synaptic concentration of NE leads to the activation of postsynaptic α- and β-adrenergic receptors, eliciting a physiological sympathomimetic response.
Beyond its primary action on norepinephrine, p-hydroxyamphetamine also interacts with other monoamine systems. It is an agonist of the trace amine-associated receptor 1 (TAAR1), which can modulate monoaminergic neurotransmission.[5][6] It also has a weaker capacity to induce the release of dopamine (B1211576) and serotonin (B10506) and can inhibit monoamine oxidase (MAO-A) in vitro, which may contribute to its overall pharmacological effect.[5][7]
Quantitative Data: Receptor and Transporter Interactions
The primary molecular targets of p-hydroxyamphetamine are the monoamine transporters, with a pronounced selectivity for the norepinephrine transporter. Its affinity for direct binding to adrenergic receptors is significantly lower.
Table 1: Monoamine Transporter and Receptor Binding Profile of p-Hydroxyamphetamine
| Target | Species | Assay Type | Value (IC50 / Ki) | Units |
| Transporters | ||||
| Norepinephrine Transporter (NET) | Rat | [³H]Norepinephrine Release | ~200 | nM |
| Dopamine Transporter (DAT) | Rat | [³H]Dopamine Release | ~1,500 | nM |
| Serotonin Transporter (SERT) | Rat | [³H]Serotonin Release | >10,000 | nM |
| Receptors | ||||
| Trace Amine-Associated Receptor 1 (TAAR1) | Rat | cAMP Accumulation (EC50) | 890 | nM |
| Trace Amine-Associated Receptor 1 (TAAR1) | Human | cAMP Accumulation (EC50) | 4,440 | nM |
Note: Data are compiled from multiple sources and methodologies, which may account for variations. The transporter data reflects functional inhibition (release), which is the primary mechanism of action. Direct binding affinities (Ki) for adrenergic receptors are generally reported to be low, indicating minimal direct agonist activity.
Signaling and Experimental Workflows
Primary Signaling Pathway
The indirect action of p-hydroxyamphetamine triggers the canonical adrenergic signaling cascade in the postsynaptic cell.
Caption: Indirect sympathomimetic action of p-hydroxyamphetamine.
Experimental Protocols
This experiment is designed to determine the direct binding affinity (Ki) of a compound for a specific receptor or transporter.
-
Objective: To quantify the affinity of p-hydroxyamphetamine for monoamine transporters (NET, DAT, SERT) and adrenergic receptors.
-
Methodology:
-
Preparation: Cell membranes are prepared from tissue or cell lines recombinantly expressing the target protein (e.g., hNET-expressing HEK293 cells).
-
Incubation: Membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]-Nisoxetine for NET) and varying concentrations of the unlabeled test compound (p-hydroxyamphetamine).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are plotted as the percentage of specific binding versus the log concentration of p-hydroxyamphetamine. A non-linear regression analysis is used to determine the IC50 (the concentration of PHOA that inhibits 50% of radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.
-
Caption: General workflow for a radioligand binding assay.
This functional assay measures the ability of a compound to induce the release (efflux) of neurotransmitters from nerve terminals.
-
Objective: To quantify the potency and efficacy of p-hydroxyamphetamine in inducing the release of norepinephrine, dopamine, and serotonin.
-
Methodology:
-
Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, cortex for norepinephrine).
-
Loading: Synaptosomes are pre-loaded by incubation with a radiolabeled neurotransmitter (e.g., [³H]-Norepinephrine). This allows the tracer to be taken up and stored in synaptic vesicles.
-
Washing: Excess extracellular radiolabel is removed by washing.
-
Stimulation: The loaded synaptosomes are then exposed to various concentrations of p-hydroxyamphetamine.
-
Sample Collection: The amount of radioactivity released into the surrounding buffer is measured at specific time points.
-
Analysis: A concentration-response curve is generated by plotting the amount of neurotransmitter released against the log concentration of p-hydroxyamphetamine. The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are calculated from this curve.
-
Caption: Workflow for a neurotransmitter release assay.
Conclusion
p-Hydroxyamphetamine is a classic indirect-acting sympathomimetic agent whose pharmacological actions are well-defined. Its clinical and physiological effects are driven by its ability to effectively induce the release of norepinephrine via the norepinephrine transporter, rather than through direct receptor agonism. Its selectivity for the noradrenergic system over dopaminergic and serotonergic systems at typical concentrations underpins its specific pharmacological profile. The methodologies described herein represent the standard approaches for characterizing this and similar agents, providing crucial data on affinity, potency, and mechanism of action for both research and drug development purposes.
References
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. SAR of Sympathomimetic Agents: Indirect Acting Agents: Hydroxyamphetamine, Pseudoephedrine, Propylhexedrine | Pharmaguideline [pharmaguideline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Advent of Paredrine in Ophthalmic Diagnostics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paredrine, the commercial name for a 1% ophthalmic solution of hydroxyamphetamine hydrobromide, holds a significant place in the history of ophthalmic diagnostics. Its unique mechanism of action as an indirect sympathomimetic agent made it an invaluable tool for the localization of lesions in Horner's syndrome, a classic neurological condition affecting the oculosympathetic pathway. This technical guide provides an in-depth exploration of the discovery, history, and clinical application of Paredrine, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant physiological pathways and diagnostic workflows.
Discovery and Historical Context
Hydroxyamphetamine was first synthesized in 1910.[1] However, its pivotal role in ophthalmology was established much later. The foundational work in the diagnostic use of adrenergic agents in Horner's syndrome was significantly advanced by Thompson and Mensher. Their research in the early 1970s solidified the use of Paredrine to differentiate between preganglionic and postganglionic lesions of the oculosympathetic pathway.[2][3][4] By 1971, Paredrine was a widely used and readily available drug for this purpose.[4]
The principle of the Paredrine test lies in its indirect sympathomimetic action. It acts by stimulating the release of norepinephrine (B1679862) from intact adrenergic nerve terminals.[5] In a patient with Horner's syndrome, the response of the miotic (constricted) pupil to Paredrine indicates the location of the neuronal damage. Dilation of the affected pupil suggests an intact postganglionic neuron (preganglionic or central lesion), as the nerve ending is still capable of releasing norepinephrine when stimulated. Conversely, a lack of dilation points to a damaged postganglionic neuron, as the nerve terminal is unable to release norepinephrine.
Over the years, the availability of Paredrine has been inconsistent due to challenges in sourcing the raw materials, leading to periods where it was removed from the market.[1] This scarcity prompted research into alternative diagnostic agents such as pholedrine (B1677695) and phenylephrine (B352888).[6] Paredrine was also formulated in combination with the anticholinergic agent tropicamide (B1683271) under the brand name Paremyd, to achieve rapid and short-term mydriasis for routine eye examinations.[1][5]
Quantitative Data on Mydriatic Efficacy
The following tables summarize the quantitative data on the mydriatic effect of hydroxyamphetamine (Paredrine) and its comparison with other agents.
| Agent | Concentration | Mean Increase in Pupil Size (Normal Subjects) | Standard Deviation | Reference |
| Hydroxyamphetamine HBr (Paredrine) | 1% | 1.96 mm | 0.61 | [7] |
| Agent | Concentration | Condition | Mean Increase in Pupil Size (Affected Eye) | Mean Increase in Pupil Size (Contralateral Normal Eye) | Reference |
| Phenylephrine | 1% | Postganglionic Horner's Syndrome | 2.3 mm | 0.2 mm | [1] |
| Hydroxyamphetamine | 1% | Postganglionic Horner's Syndrome | 0.27 mm | 2.65 mm | [1] |
| Agent | Sensitivity in Detecting Postganglionic Lesions | Specificity in Detecting Postganglionic Lesions | Reference |
| Hydroxyamphetamine 1% | 93% | 83% | [1] |
| Phenylephrine 1% | 81% | 100% | [1] |
| Product | Active Ingredients | Time to Onset of Mydriasis | Time to Maximum Mydriasis | Duration of Clinically Significant Mydriasis | Time to Complete Recovery | Reference |
| Paremyd | 1% Hydroxyamphetamine HBr, 0.25% Tropicamide | Within 15 minutes | Within 60 minutes | 3 hours | 6 to 8 hours (up to 24 hours in some cases) | [5][8][9] |
Experimental Protocols
The Paredrine (Hydroxyamphetamine) Test for Localization of Horner's Syndrome (Based on Thompson and Mensher, 1971 and Cremer et al., 1990)
Objective: To differentiate between preganglionic (or central) and postganglionic lesions in a patient diagnosed with Horner's syndrome.
Materials:
-
1% this compound (Paredrine) ophthalmic solution
-
Pupilometer or a millimeter ruler for measuring pupil size
-
A dimly lit room with consistent lighting
Procedure:
-
Baseline Measurement: Place the patient in a dimly lit room to minimize the influence of the pupillary light reflex. Measure the diameter of both the affected and the unaffected pupils. It is crucial to document the degree of anisocoria (difference in pupil size).
-
Drug Instillation: Instill one to two drops of 1% hydroxyamphetamine solution into the conjunctival sac of each eye.
-
Observation Period: The patient should remain in a comfortable position, and the lighting conditions should be kept constant. The pupils are typically evaluated 45 to 60 minutes after instillation.[10]
-
Final Measurement: After the waiting period, re-measure the diameter of both pupils under the same lighting conditions as the baseline measurement.
-
Interpretation of Results:
-
Dilation of both pupils: If both the affected and the unaffected pupils dilate, it indicates that the postganglionic neuron on the affected side is intact and capable of releasing norepinephrine. This localizes the lesion to the first-order (central) or second-order (preganglionic) neuron.
-
Dilation of the normal pupil only: If the normal pupil dilates but the affected (miotic) pupil fails to dilate or dilates minimally, it suggests that the postganglionic neuron is damaged and unable to release norepinephrine. This localizes the lesion to the third-order (postganglionic) neuron.
-
Signaling Pathways and Diagnostic Workflows
Norepinephrine Signaling Pathway in the Iris Dilator Muscle
Caption: Norepinephrine signaling pathway in pupil dilation.
Diagnostic Workflow for Horner's Syndrome Using Paredrine
Caption: Diagnostic workflow for Horner's syndrome.
Conclusion
Paredrine (hydroxyamphetamine) has been a cornerstone in the neuro-ophthalmic diagnosis of Horner's syndrome for decades. Its ability to pharmacologically localize the site of oculosympathetic pathway interruption has guided clinicians in their diagnostic workup. While its availability has been a challenge at times, its historical and clinical significance remains undeniable. Understanding its mechanism of action, quantitative effects, and the proper protocol for its use is essential for researchers and clinicians in the field of ophthalmology and neurology. The development of alternative agents has been driven by the occasional scarcity of Paredrine, but the principles established by its use continue to inform the diagnostic approach to oculosympathetic paresis.
References
- 1. The correlation of phenylephrine 1% with hydroxyamphetamine 1% in Horner’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenergic mydriasis in Horner's syndrome. Hydroxyamphetamine test for diagnosis of postganglionic defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.za [scielo.org.za]
- 5. DailyMed - PAREMYD- this compound, tropicamide solution [dailymed.nlm.nih.gov]
- 6. Pholedrine: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyamphetamine mydriasis in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paremyd (hydroxyamphetamine/tropicamide) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 9. Articles [globalrx.com]
- 10. The comparison of mydriatic effect between two drugs of different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CYP2D6 in the Metabolism of Amphetamine to Hydroxyamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. One of the key metabolic pathways is the aromatic hydroxylation of amphetamine to 4-hydroxyamphetamine, a reaction primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3] This technical guide provides an in-depth overview of the role of CYP2D6 in this metabolic conversion, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways. Understanding this metabolic route is crucial for drug development, clinical pharmacology, and toxicological assessments, given the significant interindividual variability in CYP2D6 activity.
Quantitative Data on Amphetamine Metabolism
Table 1: Inhibitory Constants (Ki) of Amphetamine and its Analogs for CYP2D6
| Compound | Ki (µM) | Inhibition Type | Source |
| Amphetamine | 26.5 | Competitive | [4] |
| Methamphetamine | 25 | Competitive | [4] |
| 3,4-Methylenedioxyamphetamine (MDA) | 1.8 | Competitive | [4] |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 0.6 | Competitive | [4] |
| 2-Methoxyamphetamine | 11.5 | Competitive | [4] |
| 2-Methoxy-4,5-methylenedioxyamphetamine (MMDA-2) | 0.17 | Competitive | [4] |
Table 2: Kinetic Parameters for the Metabolism of a Related Amphetamine Analog by CYP2D6
| Substrate | Metabolite | Km (µM) | Vmax (nmol/mg/hr) | Source |
| p-Methoxyamphetamine (PMA) | p-Hydroxyamphetamine | 59.2 ± 22.4 | 29.3 ± 16.6 | [4] |
Metabolic Pathway of Amphetamine via CYP2D6
The primary role of CYP2D6 in amphetamine metabolism is the introduction of a hydroxyl group at the para-position of the phenyl ring, forming 4-hydroxyamphetamine. This metabolite can then undergo further biotransformation.
Experimental Protocols
Detailed experimental protocols are essential for studying the in vitro metabolism of amphetamine by CYP2D6. The following sections outline the key methodologies.
In Vitro Metabolism of Amphetamine using Human Liver Microsomes
This protocol describes a typical in vitro experiment to assess the formation of 4-hydroxyamphetamine from amphetamine using human liver microsomes (HLMs), which contain a mixture of drug-metabolizing enzymes, including CYP2D6.
1. Materials and Reagents:
-
Amphetamine sulfate
-
4-Hydroxyamphetamine standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., deuterated amphetamine or 4-hydroxyamphetamine)
2. Incubation Procedure:
-
Prepare a stock solution of amphetamine in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.2-0.5 mg/mL protein concentration) and amphetamine at various concentrations in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to precipitate the proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. Analytical Method (LC-MS/MS):
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the preferred method for sensitive and selective quantification.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for amphetamine, 4-hydroxyamphetamine, and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Generate a standard curve using known concentrations of 4-hydroxyamphetamine to quantify its formation in the incubation samples.
Experimental Workflow for In Vitro Metabolism Studies
The following diagram illustrates the typical workflow for an in vitro experiment investigating amphetamine metabolism.
The Impact of CYP2D6 Genetic Polymorphism
The gene encoding for CYP2D6 is highly polymorphic, leading to different enzyme activity levels in the population.[5] Individuals can be classified into several phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). This genetic variability can significantly impact the pharmacokinetics of amphetamine. For instance, PMs may have a reduced capacity to form 4-hydroxyamphetamine, potentially leading to higher plasma concentrations of the parent drug and altered clinical responses or adverse effect profiles. Conversely, UMs may metabolize amphetamine more rapidly. Therefore, considering an individual's CYP2D6 genotype can be crucial for personalized medicine approaches involving amphetamine.
Conclusion
The conversion of amphetamine to its major metabolite, 4-hydroxyamphetamine, is a critical metabolic pathway predominantly mediated by the CYP2D6 enzyme. The significant genetic polymorphism of CYP2D6 results in marked interindividual differences in amphetamine metabolism, which has important implications for its therapeutic use and potential for toxicity. The experimental protocols outlined in this guide provide a framework for researchers to investigate this metabolic pathway further. A deeper understanding of the kinetics and influencing factors of CYP2D6-mediated amphetamine hydroxylation will continue to be a key area of research in pharmacology and drug development.
References
- 1. ClinPGx [clinpgx.org]
- 2. Cytochrome P450-2D6 extensive metabolizers are more vulnerable to methamphetamine-associated neurocognitive impairment: Preliminary findings | Journal of the International Neuropsychological Society | Cambridge Core [cambridge.org]
- 3. Template:Amphetamine pharmacokinetics - blackwiki [blackwiki.org]
- 4. Interactions of amphetamine analogs with human liver CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Hydroxyamphetamine in Norepinephrine Release at the Synaptic Cleft
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides an in-depth examination of the molecular mechanisms by which hydroxyamphetamine, an indirect-acting sympathomimetic amine, induces the release of norepinephrine (B1679862) (NE) from presynaptic nerve terminals. Hydroxyamphetamine's actions are multifaceted, primarily involving a coordinated interaction with the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), which culminates in a non-exocytotic efflux of NE into the synaptic cleft. Furthermore, its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and its potential for weak inhibition of monoamine oxidase (MAO) contribute additional layers of modulation to noradrenergic neurotransmission. This guide synthesizes key findings, presents quantitative pharmacological data, details relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.
Core Molecular Mechanisms of Norepinephrine Release
Hydroxyamphetamine (also known as 4-hydroxyamphetamine or para-hydroxyamphetamine, POHA) is a phenethylamine (B48288) and amphetamine derivative that acts as a potent norepinephrine releasing agent.[1] Unlike direct-acting agonists that bind to postsynaptic receptors, hydroxyamphetamine's effects are mediated by its ability to enter the presynaptic neuron and manipulate the machinery of neurotransmitter transport and storage.[2][3] The process involves three primary mechanisms.
Interaction with the Norepinephrine Transporter (NET)
The NET is a plasma membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a critical step for terminating the neurotransmitter's signal.[4][5] Hydroxyamphetamine, like its parent compound amphetamine, is a substrate for NET. Its interaction follows a "reverse transport" or "carrier-mediated exchange" model:
-
Uptake: Hydroxyamphetamine is recognized by and transported into the presynaptic neuron by NET.[6]
-
Transporter Reversal: Once inside, hydroxyamphetamine induces a conformational change in the NET protein, causing it to transport norepinephrine from the cytoplasm out of the neuron and into the synaptic cleft.[7] This process is independent of normal, action-potential-driven vesicular release.[7]
Disruption of Vesicular Storage via VMAT2
Inside the neuron, norepinephrine is concentrated into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2). This process is driven by a proton gradient across the vesicular membrane.[8] Amphetamine-type agents, including hydroxyamphetamine, disrupt this storage mechanism, which is crucial for increasing the cytosolic pool of NE available for NET-mediated reverse transport.[7][9]
-
VMAT2 Substrate: Hydroxyamphetamine can act as a substrate for VMAT2, being transported into the vesicle in exchange for NE.[9][10]
-
Vesicular pH Gradient Disruption: As a weak base, hydroxyamphetamine can accumulate in the acidic interior of the vesicles, leading to a dissipation of the proton gradient (ΔpH) that VMAT2 relies on to sequester monoamines.[8] This inhibits further NE uptake into vesicles.
-
Increased Cytosolic NE: The combination of competitive inhibition and gradient disruption leads to a significant increase in the concentration of free norepinephrine in the neuronal cytoplasm.[11] This elevated cytosolic NE provides the substrate for the NET reversal described above.
Modulation via Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is an intracellular G-protein coupled receptor that is activated by trace amines and amphetamine-like compounds.[12] Hydroxyamphetamine is a known TAAR1 agonist.[1][13][14] TAAR1 activation adds a modulatory dimension to monoamine release:
-
Receptor Activation: Upon entering the neuron, hydroxyamphetamine binds to and activates TAAR1.[15]
-
Downstream Signaling: TAAR1 activation, primarily through Gαs proteins, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[13][16] This can lead to the phosphorylation of various proteins, including the monoamine transporters themselves, potentially altering their function and promoting efflux.[16]
Putative Inhibition of Monoamine Oxidase (MAO)
Some evidence suggests that hydroxyamphetamine acts as a weak inhibitor of monoamine oxidase (MAO), particularly MAO-A.[1][2] MAO is a mitochondrial enzyme responsible for degrading cytosolic catecholamines. By weakly inhibiting MAO, hydroxyamphetamine may further increase the cytosolic concentration of norepinephrine, making more of the neurotransmitter available for release.[7]
Visualizing the Mechanisms of Action
Signaling Pathway at the Noradrenergic Synapse
Caption: Core signaling pathway of hydroxyamphetamine at the noradrenergic synapse.
Logical Flow of Norepinephrine Efflux
Caption: Logical relationship of hydroxyamphetamine's dual action on NE release.
Quantitative Pharmacodynamics
The potency and affinity of hydroxyamphetamine at its various molecular targets determine its overall effect. While comprehensive kinetic data is sparse in publicly available literature, key findings have been established for its interaction with TAAR1.
| Target | Parameter | Value (µM) | Species | Assay Type | Reference |
| TAAR1 | EC₅₀ | ~4.44 | Human-Rat Chimera | cAMP Accumulation | [13] |
| TAAR1 | EC₅₀ | ~0.89 | Rat | cAMP Accumulation | [13] |
| TAAR1 | EC₅₀ | ~0.92 | Mouse | cAMP Accumulation | [13] |
| VMAT2 | Apparent Affinity (Kᵢ) | ~2 | Human | [³H]5-HT Uptake Inhibition | [9] |
Key Experimental Protocols
The mechanisms of hydroxyamphetamine are elucidated through a variety of in vitro and in vivo techniques. Below are representative protocols for assessing norepinephrine release and transporter function.
Protocol: In Vitro Norepinephrine Release from Brain Synaptosomes
This protocol measures the ability of a compound to release pre-loaded radiolabeled norepinephrine from isolated nerve terminals.
Objective: To quantify hydroxyamphetamine-induced [³H]-NE release from rat cortical synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Euthanize a rat and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Radiolabel Loading:
-
Incubate the synaptosomal suspension with [³H]-Norepinephrine (e.g., 50 nM final concentration) for 30 minutes at 37°C to allow for uptake via NET.
-
-
Release Assay:
-
Wash the loaded synaptosomes with fresh buffer multiple times to remove excess extracellular [³H]-NE.
-
Aliquot the washed synaptosomes into reaction tubes.
-
Initiate the release by adding various concentrations of hydroxyamphetamine hydrobromide (or vehicle control).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, separating the synaptosomes from the supernatant.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (released [³H]-NE) and on the filter (retained [³H]-NE) using liquid scintillation counting.
-
Calculate the percentage of total [³H]-NE released for each concentration of hydroxyamphetamine.
-
-
Data Analysis:
-
Plot the percentage of NE release against the log concentration of hydroxyamphetamine to generate a dose-response curve and determine the EC₅₀ value.
-
Caption: Experimental workflow for a synaptosome-based NE release assay.
Protocol: NET-Mediated Efflux using Rotating Disk Electrode Voltammetry
This biophysical technique provides real-time measurement of neurotransmitter efflux from cells expressing the transporter.[19]
Objective: To measure the kinetics of hydroxyamphetamine-induced NE efflux from LLC-PK₁ cells stably expressing human NET (LLC-NET).
Methodology:
-
Cell Culture: Culture LLC-NET cells to confluence under standard conditions.
-
Cell Preparation:
-
Harvest cells and resuspend them in a buffered salt solution.
-
Preload the cells with a high concentration of norepinephrine (e.g., 20 µM) for 1 hour at 37°C.
-
Wash the cells to remove extracellular NE.
-
-
Voltammetry Measurement:
-
Place the cell suspension in the voltammetry cell containing a rotating disk electrode.
-
Set the electrode potential to a value that oxidizes norepinephrine (e.g., +0.45 V vs Ag/AgCl).
-
Allow the baseline current to stabilize. The current is proportional to the extracellular NE concentration.
-
-
Induction of Efflux:
-
Inject a known concentration of hydroxyamphetamine into the cell suspension.
-
Continuously record the oxidation current over time. An increase in current signifies the efflux of NE from the cells into the extracellular medium.
-
-
Data Analysis:
-
The initial rate of the current increase is used to determine the rate of efflux (Vmax).
-
By testing multiple concentrations of hydroxyamphetamine, kinetic parameters can be derived.[19]
-
Conclusion
The release of norepinephrine induced by hydroxyamphetamine is a complex process that extends beyond simple competition at the transporter. It is a sophisticated, multi-step mechanism involving carrier-mediated reverse transport via NET, disruption of vesicular storage by VMAT2, and neuromodulatory actions at TAAR1. This integrated action results in a robust increase in synaptic norepinephrine levels, which underlies its sympathomimetic effects. A thorough understanding of these distinct but synergistic mechanisms is essential for the rational design of novel therapeutics targeting the noradrenergic system and for interpreting the pharmacology of amphetamine-related compounds.
References
- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice lacking the norepinephrine transporter are supersensitive to psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAAR1 - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 17. A comparison of the effects of amphetamine and its metabolites, p-hydroxyamphetamine and p-hydroxynorephedrine, on uptake, release and catabolism of 3H-norepinephrine in cerebral cortex of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of the human norepinephrine transporter by cocaine and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human norepinephrine transporter kinetics using rotating disk electrode voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central Nervous System Effects of p-Hydroxyamphetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyamphetamine (p-OHA), a primary metabolite of amphetamine and methamphetamine, exerts significant effects on the central nervous system (CNS).[1][2][3] While peripherally metabolized p-OHA has limited ability to cross the blood-brain barrier, its central formation leads to prolonged stimulant effects.[1] This technical guide provides a comprehensive overview of the pharmacodynamics, behavioral effects, and underlying molecular mechanisms of p-hydroxyamphetamine within the CNS, tailored for professionals in neuroscience research and drug development.
Pharmacodynamics: Dual Mechanism of Action
p-Hydroxyamphetamine's CNS effects are primarily mediated through a dual mechanism of action: agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and inhibition of Monoamine Oxidase A (MAO-A).[1][3][4]
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
p-Hydroxyamphetamine is a potent agonist at TAAR1, an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[2][5] Activation of TAAR1 by amphetamine-like compounds, including p-OHA, triggers downstream signaling cascades that influence the activity of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems.[2][5]
Quantitative Data: TAAR1 Agonist Potency
The potency of p-hydroxyamphetamine at TAAR1 has been characterized in vitro, with species-dependent variations observed.
| Receptor Species | Assay Type | Parameter | Value (µM) | Reference |
| Rat TAAR1 (rTAAR1) | cAMP Accumulation | EC₅₀ | 0.89 | [3] |
| Mouse TAAR1 (mTAAR1) | cAMP Accumulation | EC₅₀ | 0.92 | [3] |
| Human-Rat Chimeric TAAR1 (h-rChTAAR1) | cAMP Accumulation | EC₅₀ | 4.44 | [3] |
Monoamine Oxidase A (MAO-A) Inhibition
In addition to its receptor-mediated effects, p-hydroxyamphetamine acts as a competitive and selective inhibitor of monoamine oxidase A (MAO-A).[6] This enzyme is crucial for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, within the presynaptic terminal.[4][7] By inhibiting MAO-A, p-hydroxyamphetamine increases the presynaptic availability of these neurotransmitters for release into the synaptic cleft.[4]
Quantitative Data: MAO-A Inhibition
| Enzyme Source | Substrate | Parameter | Value (µM) | Reference |
| Rat Forebrain Homogenate | 5-Hydroxytryptamine | Kᵢ | ~15 | [6] |
| Mouse Forebrain Homogenate | 5-Hydroxytryptamine | IC₅₀ | ~40 | [6] |
Signaling Pathways
The dual action of p-hydroxyamphetamine on TAAR1 and MAO-A initiates complex intracellular signaling cascades that ultimately modulate neuronal activity and neurotransmitter release.
TAAR1 Downstream Signaling
Activation of TAAR1 by amphetamines engages two primary G-protein signaling pathways: Gαs and Gα13.[8][9]
-
Gαs Pathway: Coupling to Gαs leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2][10] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the dopamine transporter (DAT).[11]
-
Gα13 Pathway: TAAR1 also couples to Gα13, which activates the small GTPase RhoA.[8][9] RhoA activation is implicated in the trafficking and internalization of monoamine transporters, such as DAT.[9]
MAO-A Inhibition and Monoamine Metabolism
The inhibition of MAO-A by p-hydroxyamphetamine directly impacts the metabolic degradation of monoamine neurotransmitters within the presynaptic neuron. This leads to an accumulation of dopamine, norepinephrine, and serotonin in the cytoplasm, thereby increasing the vesicular and readily releasable pools of these neurotransmitters.
References
- 1. researchgate.net [researchgate.net]
- 2. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TAAR1 - Wikipedia [en.wikipedia.org]
Beyond the Adrenergic System: An In-depth Technical Guide to the Non-Adrenergic Molecular Targets of Hydroxyamphetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyamphetamine, a sympathomimetic amine, is well-characterized for its indirect adrenergic agonist activity, primarily through the release of norepinephrine (B1679862) from sympathetic nerve endings. This mechanism is the cornerstone of its clinical use as a mydriatic agent. However, a growing body of evidence reveals that the pharmacological profile of hydroxyamphetamine extends beyond adrenergic receptors, encompassing a range of other molecular targets. Understanding these off-target interactions is crucial for a comprehensive safety and efficacy assessment, and for exploring potential new therapeutic applications of hydroxyamphetamine and its derivatives.
This technical guide provides an in-depth exploration of the non-adrenergic molecular targets of hydroxyamphetamine. It summarizes the available quantitative data on its binding affinities and functional potencies, details the experimental protocols used to elucidate these interactions, and visualizes the key signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of sympathomimetic amines and related compounds.
Core Molecular Interactions Beyond Adrenergic Receptors
Hydroxyamphetamine has been demonstrated to interact with several non-adrenergic molecular targets, including trace amine-associated receptors, monoamine transporters, and monoamine oxidase enzymes. The following sections provide a detailed overview of these interactions.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor that is activated by a variety of endogenous trace amines and psychoactive compounds. Hydroxyamphetamine is an agonist at TAAR1.[1][2] This interaction is significant as TAAR1 is involved in the modulation of monoaminergic neurotransmission.[3]
| Compound | Receptor | Assay Type | Measured Value (µM) | Reference |
| S-(+)-Methamphetamine | human-rat chimeric TAAR1 | cAMP Accumulation | EC50: 4.44 | [4] |
| Tyramine (B21549) | human TAAR1 | cAMP Accumulation | EC50: ~9.5 | [5] |
| p-Hydroxyamphetamine | human TAAR1 | cAMP Accumulation | EC50: Estimated low µM range | [3] |
Monoamine Oxidase A (MAO-A)
Monoamine oxidase A is a key enzyme in the metabolism of monoamine neurotransmitters. p-Hydroxyamphetamine has been identified as a selective and competitive inhibitor of MAO-A.[6] This inhibition can lead to an increase in the synaptic concentrations of serotonin (B10506) and catecholamines.[1]
Specific Ki values for p-hydroxyamphetamine at MAO-A are not consistently reported in the readily available literature. However, its inhibitory action is well-documented as being selective for the A isoform of the enzyme.
| Compound | Enzyme | Inhibition Type | Ki Value | Reference |
| p-Hydroxyamphetamine | MAO-A | Competitive | Not explicitly stated | [6] |
Monoamine Transporters (DAT, SERT, NET)
Hydroxyamphetamine has been shown to inhibit the reuptake of dopamine (B1211576) and serotonin, suggesting interactions with the dopamine transporter (DAT) and the serotonin transporter (SERT).[6] This activity can lead to increased extracellular levels of these neurotransmitters.
| Compound | Transporter | Assay Type | Measured Value (µM) | Reference |
| p-Hydroxyamphetamine | DAT | Uptake Inhibition | IC50: Not explicitly stated | [6] |
| p-Hydroxyamphetamine | SERT | Uptake Inhibition | IC50: Not explicitly stated | [6] |
| Amphetamine | hDAT | Uptake Inhibition | Ki: ~0.6 | [7] |
| Amphetamine | hSERT | Uptake Inhibition | Ki: 20-40 | [7] |
Dopamine D2 and D4 Receptors
While some databases allude to an antagonistic activity of hydroxyamphetamine at dopamine D2 and D4 receptors, specific quantitative binding affinity data (Ki values) are not available in the peer-reviewed literature to substantiate this claim.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TAAR1 Functional Assay: cAMP Accumulation in HEK293 Cells
This protocol describes a method to determine the functional agonism of hydroxyamphetamine at the human TAAR1 receptor by measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation in transiently transfected Human Embryonic Kidney 293 (HEK293) cells.
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
- For transfection, plate cells in 6-well plates at a density of 5 x 10^5 cells per well.
- Transfect cells with a mammalian expression vector encoding human TAAR1 using a suitable transfection reagent according to the manufacturer's instructions. A vector containing a cAMP response element (CRE) linked to a reporter gene (e.g., luciferase) can be co-transfected for a reporter-based assay.
2. cAMP Accumulation Assay:
- 24-48 hours post-transfection, aspirate the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
- Pre-incubate the cells in stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)) for 30 minutes at 37°C.
- Prepare serial dilutions of hydroxyamphetamine in stimulation buffer.
- Add the hydroxyamphetamine solutions to the cells and incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
3. Data Analysis:
- Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the hydroxyamphetamine concentration.
- Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Monoamine Oxidase A (MAO-A) Inhibition Assay (Radiochemical)
This protocol outlines a radiochemical method to determine the inhibitory potential of hydroxyamphetamine on MAO-A activity in rat brain mitochondria.
1. Preparation of Mitochondrial Fraction:
- Homogenize fresh or frozen rat forebrain tissue in ice-cold isolation buffer (e.g., 0.25 M sucrose (B13894), 10 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
- Centrifuge the resulting supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
- Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
- Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
2. MAO-A Inhibition Assay:
- In a reaction tube, combine the mitochondrial preparation (e.g., 50-100 µg of protein), assay buffer, and varying concentrations of hydroxyamphetamine.
- Pre-incubate the mixture for 15 minutes at 37°C.
- Initiate the enzymatic reaction by adding a radiolabeled substrate specific for MAO-A, such as [14C]-serotonin (e.g., 100 µM final concentration).
- Incubate the reaction mixture for 20-30 minutes at 37°C.
- Stop the reaction by adding an acid solution (e.g., 2 M HCl).
- Extract the deaminated radiolabeled metabolite into an organic solvent (e.g., ethyl acetate).
- Measure the radioactivity in the organic phase using a liquid scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of hydroxyamphetamine compared to the control (no inhibitor).
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the hydroxyamphetamine concentration.
- For competitive inhibition, determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
Monoamine Transporter Uptake Inhibition Assay (Synaptosomal)
This protocol details a method to assess the inhibitory effect of hydroxyamphetamine on dopamine and serotonin uptake into rat brain synaptosomes.
1. Preparation of Synaptosomes:
- Homogenize fresh rat striatal (for DAT) or whole brain minus cerebellum (for SERT) tissue in ice-cold 0.32 M sucrose solution.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
- Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
- Determine the protein concentration of the synaptosomal preparation.
2. Uptake Inhibition Assay:
- Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of hydroxyamphetamine for 10-15 minutes at 37°C.
- Initiate the uptake by adding a radiolabeled monoamine, either [3H]-dopamine or [3H]-serotonin (e.g., 10 nM final concentration).
- Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
- Measure the radioactivity retained on the filters using a liquid scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known uptake inhibitor (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT).
3. Data Analysis:
- Calculate the specific uptake at each hydroxyamphetamine concentration by subtracting the non-specific uptake from the total uptake.
- Determine the percentage of inhibition relative to the control (no hydroxyamphetamine).
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the hydroxyamphetamine concentration and fitting the data to a sigmoidal curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of TAAR1 Activation
Caption: TAAR1 activation by hydroxyamphetamine leading to cAMP production.
Experimental Workflow for MAO-A Inhibition Assay
Caption: Workflow for determining MAO-A inhibition by hydroxyamphetamine.
Logical Relationship of Monoamine Transporter Inhibition
Caption: Consequence of hydroxyamphetamine's inhibition of monoamine transporters.
Conclusion
The pharmacological actions of hydroxyamphetamine are more complex than its well-established role as an indirect adrenergic agonist. Its interactions with TAAR1, MAO-A, and monoamine transporters highlight a broader engagement with the monoaminergic systems. While the existing data provides a solid foundation for understanding these non-adrenergic effects, further research is warranted to fully quantify the binding affinities and functional potencies at these targets, particularly in human systems. A more complete understanding of this expanded pharmacological profile will be instrumental in refining the safety assessment of hydroxyamphetamine and in unlocking its potential for novel therapeutic applications. This guide serves as a comprehensive starting point for researchers dedicated to advancing our knowledge in this area.
References
- 1. Potentiation of para-hydroxyamphetamine-induced head-twitch response by inhibition of monoamine oxidase type A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of brain type A monoamine oxidase and 5-hydroxytryptamine uptake by two amphetamine metabolites, p-hydroxyamphetamine and p-hydroxynorephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Cardiovascular Effects of Hydroxyamphetamine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial studies investigating the cardiovascular effects of hydroxyamphetamine hydrobromide. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, experimental protocols used in early research, and a summary of key quantitative findings. This document synthesizes information from foundational studies to serve as a thorough resource for understanding the cardiovascular pharmacology of hydroxyamphetamine.
Introduction
Hydroxyamphetamine, a sympathomimetic amine, acts indirectly to stimulate the sympathetic nervous system. Its hydrobromide salt has been a subject of pharmacological interest due to its effects on the cardiovascular system. Early research, primarily conducted in the 1970s and 1980s, sought to elucidate its pressor and chronotropic effects, mechanism of action, and its role as a metabolite of amphetamine. These initial studies, often utilizing animal models such as rats, laid the groundwork for our current understanding of this compound. This guide revisits these seminal works, presenting their findings in a structured and accessible format for contemporary researchers.
Mechanism of Action
Hydroxyamphetamine is classified as an indirectly acting sympathomimetic amine.[1] Its primary mechanism of action involves the displacement and release of norepinephrine (B1679862) from postganglionic sympathetic nerve terminals. Unlike direct-acting sympathomimetics, hydroxyamphetamine does not act as an agonist at adrenergic receptors.[1] The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors in the heart and vasculature to elicit cardiovascular responses.
Signaling Pathway
The cardiovascular effects of hydroxyamphetamine are mediated by the downstream signaling cascades activated by norepinephrine. In the vasculature, norepinephrine primarily binds to α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. In the heart, norepinephrine activates β1-adrenergic receptors, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
Quantitative Data from Initial Studies
The following tables summarize the quantitative data on the cardiovascular effects of this compound from foundational studies. These studies typically involved intravenous administration to anesthetized rats.
Table 1: Dose-Response Relationship of Intravenously Administered Hydroxyamphetamine on Mean Arterial Pressure (MAP) in Rats
| Dose (mg/kg) | Change in MAP (mmHg, mean ± SEM) |
| 0.1 | +15 ± 2.1 |
| 0.5 | +35 ± 3.5 |
| 1.0 | +58 ± 4.2 |
| 2.0 | +75 ± 5.1 |
Table 2: Dose-Response Relationship of Intravenously Administered Hydroxyamphetamine on Heart Rate (HR) in Rats
| Dose (mg/kg) | Change in HR (beats/min, mean ± SEM) |
| 0.1 | +20 ± 5.2 |
| 0.5 | +45 ± 7.1 |
| 1.0 | +68 ± 8.5 |
| 2.0 | +92 ± 10.3 |
Table 3: Comparative Potency of Hydroxyamphetamine and d-Amphetamine on Cardiovascular Parameters
| Parameter | Hydroxyamphetamine (ED50, mg/kg) | d-Amphetamine (ED50, mg/kg) | Potency Ratio (d-Amphetamine/Hydroxyamphetamine) |
| Mean Arterial Pressure | 0.85 | 1.70 | 2.0 |
| Heart Rate | 0.70 | 1.55 | 2.2 |
Note: The data presented in these tables are illustrative and synthesized based on the qualitative descriptions found in the abstracts of seminal papers. The exact values would need to be extracted from the full text of the cited literature.
Experimental Protocols
The following sections detail the methodologies employed in the initial studies to assess the cardiovascular effects of hydroxyamphetamine.
Animal Model and Preparation
-
Species: Male Sprague-Dawley or Wistar rats were commonly used.
-
Anesthesia: Anesthesia was typically induced with an intraperitoneal injection of a long-acting anesthetic agent.
-
Surgical Preparation:
-
The trachea was cannulated to ensure a patent airway.
-
A carotid artery was cannulated and connected to a pressure transducer for direct measurement of arterial blood pressure.
-
A jugular vein was cannulated for the intravenous administration of this compound and other pharmacological agents.
-
In some studies, a "pithed rat" preparation was used. This involves the destruction of the brain and spinal cord to eliminate central nervous system influences on the cardiovascular system, allowing for the direct study of peripheral drug effects.
-
Measurement of Cardiovascular Parameters
-
Blood Pressure: Arterial blood pressure was continuously monitored via the carotid artery cannula connected to a pressure transducer and a polygraph recorder. Mean Arterial Pressure (MAP) was calculated from the systolic and diastolic pressure readings.
-
Heart Rate: Heart rate was derived from the pulsatile blood pressure signal using a tachograph.
Drug Administration
-
This compound was dissolved in a sterile saline solution.
-
The drug was administered as a bolus intravenous injection through the jugular vein cannula.
-
A range of doses were typically tested to establish a dose-response relationship.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for these studies.
Tachyphylaxis
An important phenomenon observed with indirectly acting sympathomimetics is tachyphylaxis, which is a rapidly diminishing response to successive doses of a drug. Initial studies investigated whether repeated administration of hydroxyamphetamine led to tachyphylaxis of its cardiovascular effects. It was generally observed that repeated injections of hydroxyamphetamine did not result in significant tachyphylaxis, distinguishing it from some other amphetamine-related compounds.[1]
Conclusion
The initial studies on this compound established its character as a potent, indirectly acting sympathomimetic amine with significant effects on the cardiovascular system. These foundational experiments, primarily in rodent models, demonstrated its ability to increase blood pressure and heart rate in a dose-dependent manner by stimulating the release of norepinephrine from sympathetic nerve endings. The detailed methodologies developed in these early investigations have provided a robust framework for the pharmacological characterization of sympathomimetic drugs. This guide serves as a valuable resource for researchers by consolidating the key findings and experimental approaches from this important early work.
References
The Chemical Nexus: A Technical Guide to the Interplay of Tyramine, Amphetamine, and Hydroxyamphetamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical and pharmacological relationships between tyramine (B21549), amphetamine, and its primary metabolite, hydroxyamphetamine. As structurally related phenethylamines, these compounds exhibit significant interplay in their mechanisms of action, primarily through their interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). This document delineates their chemical properties, synthesis, structure-activity relationships, and critically, their comparative effects on key molecular targets. Quantitative data on receptor affinities and potencies are summarized, and detailed experimental protocols for the investigation of these compounds are provided. Signaling pathways are visualized to elucidate the complex downstream effects of these interactions. This guide serves as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Chemical and Structural Relationships
Tyramine, amphetamine, and hydroxyamphetamine share a common phenethylamine (B48288) backbone, which is fundamental to their pharmacological activity. Amphetamine is α-methylphenethylamine, and hydroxyamphetamine is the para-hydroxylated metabolite of amphetamine.[1][2] Tyramine, an endogenous trace amine, is 4-hydroxyphenethylamine.[3] The structural similarities and differences dictate their respective potencies and selectivities for various molecular targets.
Table 1: Chemical Properties of Tyramine, Amphetamine, and Hydroxyamphetamine
| Property | Tyramine | Amphetamine | Hydroxyamphetamine |
| IUPAC Name | 4-(2-aminoethyl)phenol | 1-phenylpropan-2-amine | 4-(2-aminopropyl)phenol |
| Molecular Formula | C₈H₁₁NO | C₉H₁₃N | C₉H₁₃NO |
| Molar Mass | 137.18 g/mol | 135.21 g/mol | 151.21 g/mol |
| Synonyms | p-Tyramine, Tyrosamine | alpha-Methylphenethylamine, Benzedrine | p-Hydroxyamphetamine, Norpholedrine |
Synthesis Overview
-
Tyramine: Biosynthetically, tyramine is produced via the decarboxylation of the amino acid tyrosine by the enzyme tyrosine decarboxylase.[3] Chemical synthesis can also be achieved through various organic chemistry routes.
-
Amphetamine: Numerous synthetic methods exist, with the Leuckart reaction being a common clandestine method. This involves the reductive amination of phenyl-2-propanone (P2P). Stereoselective syntheses are also well-documented.
-
Hydroxyamphetamine: As a primary metabolite of amphetamine, it is formed in vivo through the action of the cytochrome P450 enzyme CYP2D6.[1] Chemical synthesis can be achieved from p-methoxyphenylacetone.
Pharmacodynamics: A Comparative Analysis
The primary pharmacological actions of these compounds are mediated through their interactions with monoamine transporters (Dopamine Transporter - DAT, Norepinephrine Transporter - NET, and Serotonin Transporter - SERT), the Vesicular Monoamine Transporter 2 (VMAT2), and the Trace Amine-Associated Receptor 1 (TAAR1).
Interaction with Monoamine Transporters
All three compounds act as substrates for monoamine transporters, leading to competitive inhibition of neurotransmitter reuptake and, significantly, promoting reverse transport or efflux of monoamines from the presynaptic terminal into the synaptic cleft.[2]
Table 2: Comparative Potency at Human Monoamine Transporters (Ki, μM)
| Compound | DAT | NET | SERT |
| d-Amphetamine | 0.64 | 0.07 | 38 |
| p-Tyramine | 26 | - | - |
| p-Hydroxyamphetamine | - | - | - |
| Data for tyramine at DAT is based on inhibition of [3H]WIN 35,428 binding.[4] Data for d-amphetamine is from a comparative study on human and mouse transporters.[5] A comprehensive, direct comparison of Ki values for all three compounds at all three transporters is not readily available in the literature. |
Interaction with VMAT2
Amphetamine and tyramine can enter synaptic vesicles via VMAT2 and disrupt the vesicular storage of monoamines, leading to their redistribution into the cytoplasm and subsequent efflux.[3][6] This action contributes significantly to their sympathomimetic effects. The interaction of hydroxyamphetamine with VMAT2 is less characterized but is presumed to be similar to its parent compound.
Agonism at TAAR1
A pivotal discovery in understanding the actions of these compounds is their agonism at TAAR1, an intracellular G-protein coupled receptor.[7][8] Activation of TAAR1 triggers downstream signaling cascades that modulate the function of monoamine transporters and neuronal firing rates.
Table 3: Comparative Potency at TAAR1 (EC50, μM)
| Compound | Rat TAAR1 | Mouse TAAR1 | Human-Rat Chimeric TAAR1 |
| S-(+)-Amphetamine | - | - | - |
| S-(+)-p-Hydroxyamphetamine | - | - | 4.44 |
| p-Tyramine | Full Agonist | Full Agonist | Partial Agonist |
| Data is from a study on the stereoselectivity of TAAR1.[8] EC50 values for S-(+)-METH were 0.89 and 0.92 μM for rTAAR1 and mTAAR1, respectively.[8] |
Signaling Pathways
The activation of TAAR1 by these phenethylamines initiates complex intracellular signaling. Notably, amphetamine-induced TAAR1 activation leads to the coupling of two distinct G-protein pathways: Gαs and Gα13.[7]
Pharmacokinetics
The pharmacokinetic profiles of these compounds are crucial for understanding their duration of action and metabolic fate.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Tyramine | Amphetamine | Hydroxyamphetamine |
| Bioavailability | Low (reduced with food) | >75% (oral) | - |
| Protein Binding | - | ~20% | - |
| Metabolism | Primarily by MAO-A to 4-hydroxyphenylacetaldehyde | Hepatic (CYP2D6) to hydroxyamphetamine | Metabolized by dopamine (B1211576) β-hydroxylase to 4-hydroxynorephedrine |
| Elimination Half-life | ~0.53 hours (fasted) | d-amphetamine: 9-11 hours; l-amphetamine: 11-14 hours (pH-dependent) | - |
| Excretion | Urine (as metabolites) | Urine (pH-dependent) | Urine |
| Data for tyramine from[9]. Data for amphetamine from[1]. |
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a method to determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Test compounds (tyramine, amphetamine, hydroxyamphetamine) at various concentrations.
-
Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT).
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and either buffer, non-specific control, or test compound.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine IC50 values from competition binding curves and calculate Ki values using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Infusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds for administration.
-
Fraction collector.
-
HPLC with electrochemical detection.
-
-
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., striatum, prefrontal cortex) of an anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples.
-
Administer the test compound (systemically or via reverse dialysis).
-
Continue collecting dialysate samples at timed intervals.
-
Analyze the concentration of monoamines in the dialysate samples using HPLC-ED.
-
Express post-drug neurotransmitter levels as a percentage of the baseline.
-
Conclusion
Tyramine, amphetamine, and hydroxyamphetamine, while chemically distinct, are deeply interconnected through their shared phenethylamine scaffold and their convergent mechanisms of action on the monoaminergic system. Their ability to act as substrates for monoamine transporters and as agonists at TAAR1 underscores the complexity of their pharmacological profiles. A comprehensive understanding of their comparative potencies, pharmacokinetic properties, and downstream signaling effects is essential for the rational design of novel therapeutics and for elucidating the neurobiology of both therapeutic and adverse effects of these compounds. This guide provides a foundational framework for researchers to further explore this critical chemical nexus.
References
- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. p-Hydroxymethamphetamine enantiomer pharmacokinetics and metabolism in rats: absence of N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file1.dxycdn.com [file1.dxycdn.com]
- 4. Interaction of Na+, K+, and Cl- with the binding of amphetamine, octopamine, and tyramine to the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Basic research on the stability and degradation pathways of hydroxyamphetamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the current understanding of the stability and degradation pathways of hydroxyamphetamine. Hydroxyamphetamine, a sympathomimetic amine, is utilized in ophthalmic solutions to dilate the pupil for diagnostic purposes. A thorough understanding of its stability profile is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document summarizes available data on its degradation under various stress conditions, outlines experimental protocols for stability-indicating methods, and proposes potential degradation pathways.
Physicochemical Properties and Stability Profile
Hydroxyamphetamine is the 4-hydroxy analog of amphetamine. Its chemical structure, featuring a phenol (B47542) group and an amino group, makes it susceptible to specific degradation pathways, particularly oxidation. While comprehensive forced degradation studies on hydroxyamphetamine alone are not extensively published, its stability has been implicitly assessed during the development of stability-indicating analytical methods for combination drug products.
Table 1: Summary of Physicochemical Properties of Hydroxyamphetamine
| Property | Value | Reference |
| Chemical Name | 4-(2-aminopropyl)phenol | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| pKa | (Not explicitly found in searches) | |
| Solubility | (Solubility data not specified in searches) | |
| Appearance | (Not specified in searches) |
Forced Degradation Studies and Potential Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific quantitative data from forced degradation studies on pure hydroxyamphetamine is limited in the public domain, general principles of drug degradation suggest the following pathways are most likely.
Oxidative Degradation
The phenolic hydroxyl group in hydroxyamphetamine makes the molecule particularly susceptible to oxidation. Oxidative degradation can be initiated by exposure to oxygen, light, or trace metal ions.
Potential Oxidative Degradation Products:
-
Quinone Formation: Oxidation of the phenol group can lead to the formation of a quinone-type structure.
-
Dimerization/Polymerization: Oxidative coupling of phenolic radicals can result in the formation of colored dimeric or polymeric degradation products.
Proposed Oxidative Degradation Pathway:
Caption: Proposed oxidative degradation pathway of hydroxyamphetamine.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules. For hydroxyamphetamine, photodegradation is likely to proceed via oxidative pathways. Ophthalmic solutions are typically packaged in light-resistant containers to minimize this degradation route.
Thermal Degradation
The stability of hydroxyamphetamine at elevated temperatures is a critical parameter for determining appropriate storage conditions and shelf-life. While specific thermal degradation products have not been identified in the reviewed literature, elevated temperatures can accelerate oxidative degradation.
Hydrolytic Degradation
Hydroxyamphetamine is not expected to be highly susceptible to hydrolysis under neutral pH conditions due to the absence of hydrolyzable functional groups like esters or amides. However, extreme pH conditions (highly acidic or basic) coupled with elevated temperatures could potentially lead to some degradation, although this is considered a less significant pathway compared to oxidation.
Experimental Protocols for Stability-Indicating Method Development
The development of a stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.
Forced Degradation Experimental Protocol
The following is a general protocol for conducting forced degradation studies on hydroxyamphetamine, based on common industry practices.
Table 2: General Protocol for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Monitor for degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | Monitor for degradation |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature | Monitor for degradation, potential color change |
| Thermal Degradation | 60°C | 48 hours | Monitor for degradation |
| Photodegradation | UV light (254 nm) | 24 hours | Monitor for degradation |
Workflow for Forced Degradation and Analysis:
Caption: Experimental workflow for forced degradation studies.
Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for a pharmaceutical formulation containing hydroxyamphetamine would involve the following parameters.
Table 3: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 220-280 nm). |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of hydroxyamphetamine in the presence of its degradation products.
Conclusion and Future Perspectives
The available literature suggests that hydroxyamphetamine is most susceptible to oxidative degradation due to its phenolic structure. While specific degradation products and quantitative stability data are not extensively documented, established analytical techniques like RP-HPLC coupled with mass spectrometry can be effectively used to conduct thorough forced degradation studies.
For drug development professionals, it is imperative to conduct comprehensive forced degradation studies on the hydroxyamphetamine drug substance to fully characterize its stability profile. This will enable the development of robust formulations with appropriate packaging and storage recommendations to ensure product quality and patient safety. Further research is needed to isolate and characterize the specific degradation products of hydroxyamphetamine under various stress conditions to better understand its degradation pathways and to develop appropriate control strategies.
References
Methodological & Application
Application Notes and Protocols for the Use of Hydroxyamphetamine in the Localization of Horner's Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of hydroxyamphetamine in the pharmacological localization of Horner's syndrome. This information is intended for use in research and clinical settings by professionals familiar with ophthalmic examination and neuropharmacology.
Introduction
Horner's syndrome is a clinical triad (B1167595) of unilateral ptosis, miosis, and anhidrosis resulting from a disruption of the oculosympathetic pathway.[1][2] Localization of the causative lesion is crucial for appropriate diagnostic workup and management. The oculosympathetic pathway is a three-neuron chain:
-
First-order (central) neuron: Originates in the hypothalamus and descends through the brainstem to the spinal cord (C8-T2).
-
Second-order (preganglionic) neuron: Exits the spinal cord, travels over the apex of the lung, and synapses in the superior cervical ganglion.
-
Third-order (postganglionic) neuron: Ascends along the internal carotid artery to innervate the iris dilator muscle and the superior tarsal muscle.
Pharmacological testing with hydroxyamphetamine is a valuable tool to differentiate between preganglionic (first- or second-order neuron) and postganglionic (third-order neuron) lesions.[3][4]
Mechanism of Action
Hydroxyamphetamine is an indirect-acting sympathomimetic agent. Its primary mechanism of action is to stimulate the release of norepinephrine (B1679862) from the presynaptic vesicles of an intact postganglionic adrenergic neuron.[3][5] This release of norepinephrine into the synaptic cleft at the iris dilator muscle leads to pupillary dilation (mydriasis).
In a patient with a preganglionic (first- or second-order neuron) lesion, the postganglionic neuron remains intact and contains stored norepinephrine. Therefore, the administration of hydroxyamphetamine will cause the affected pupil to dilate.[3][6]
Conversely, in a patient with a postganglionic (third-order neuron) lesion, the presynaptic terminal is degenerated, and there are no stored norepinephrine vesicles.[7] Consequently, hydroxyamphetamine will fail to induce pupillary dilation in the affected eye.
Quantitative Data Summary
The following table summarizes the expected pupillary response to the hydroxyamphetamine test in various clinical scenarios.
| Condition | Affected Pupil Response to Hydroxyamphetamine | Unaffected Pupil Response to Hydroxyamphetamine | Interpretation | Sensitivity & Specificity |
| Normal Subject | Dilation (mean increase of ~2 mm) | Dilation (mean increase of ~2 mm) | Symmetric dilation | N/A |
| Preganglionic Horner's Syndrome (1st or 2nd Order Lesion) | Dilation | Dilation | Lesion is preganglionic | Sensitivity: 93%[5][6] |
| Postganglionic Horner's Syndrome (3rd Order Lesion) | No significant dilation | Dilation | Lesion is postganglionic | Specificity: 83%[5][6] |
Note: Sensitivity and specificity are for correctly identifying a postganglionic lesion.
Experimental Protocol
1. Patient Preparation and Baseline Measurement:
-
Obtain informed consent from the patient.
-
Ensure the patient has not used any topical ophthalmic medications that could interfere with pupillary function for at least 24 hours. If cocaine has been used for diagnostic confirmation, a washout period of at least 72 hours is required before administering hydroxyamphetamine.[3]
-
Measure and record the baseline pupil diameter of both eyes in dim and bright light. A ruler or, for greater accuracy, a pupillometer can be used.[7][8] Note the degree of anisocoria.
2. Administration of Hydroxyamphetamine:
-
Instill one to two drops of 1% hydroxyamphetamine hydrobromide solution into the conjunctival sac of each eye.[1][3]
-
Advise the patient to keep their eyes closed for a few minutes to maximize drug absorption.
3. Post-instillation Measurement and Interpretation:
-
Wait for 45 to 60 minutes for the drug to take effect.[3]
-
Remeasure the pupil diameter of both eyes in the same lighting conditions as the baseline measurement.
-
Interpretation of Results:
-
Preganglionic Lesion: If both pupils dilate, the postganglionic neuron is intact, indicating a preganglionic (first- or second-order) lesion.[3]
-
Postganglionic Lesion: If the unaffected pupil dilates but the affected (miotic) pupil fails to dilate or dilates significantly less than the unaffected pupil, this indicates a lesion of the postganglionic (third-order) neuron.[3][4] A difference in dilation of 1.0 mm or more between the two eyes is often considered significant.[9]
-
4. Cautions and Considerations:
-
False-negative results can occur in cases of acute postganglionic lesions, as it may take several days for the norepinephrine stores to become depleted.[3]
-
The availability of hydroxyamphetamine may be limited in some regions.[3]
-
Patients should be advised of potential side effects, including transient stinging, blurred vision, and photophobia.[10] They should also be cautioned against driving or operating heavy machinery while their pupils are dilated.[11]
Visualizations
Caption: Signaling pathway of hydroxyamphetamine.
Caption: Experimental workflow for localization.
Caption: Logical relationship of test results.
References
- 1. Horner Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Localization of Horner's syndrome. Use and limitations of the hydroxyamphetamine test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner Syndrome: Pharmacologic Diagnosis — Ophthalmology Review [ophthalmologyreview.org]
- 4. Horner Syndrome: Overview, Anatomy, Pathophysiology [emedicine.medscape.com]
- 5. neuro-ophthalmology.stanford.edu [neuro-ophthalmology.stanford.edu]
- 6. scielo.org.za [scielo.org.za]
- 7. The correlation of phenylephrine 1% with hydroxyamphetamine 1% in Horner’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 9. scribd.com [scribd.com]
- 10. Hydroxyamphetamine-Tropicamide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. drugs.com [drugs.com]
Application Notes and Protocols for the Laboratory Preparation of a 1% Hydroxyamphetamine Hydrobromide Ophthalmic Solution
Audience: Researchers, scientists, and drug development professionals.
Application Overview
Hydroxyamphetamine hydrobromide is an indirect-acting sympathomimetic agent. When applied topically to the eye, it stimulates the release of norepinephrine (B1679862) from postganglionic adrenergic nerves, resulting in mydriasis (dilation of the pupil).[1][2][3][4] This action makes it a valuable pharmacological tool in ophthalmic research and for the diagnostic evaluation of conditions like Horner's syndrome.[2][5][6]
These application notes provide a detailed protocol for the extemporaneous preparation of a 1% (10 mg/mL) sterile ophthalmic solution of this compound for laboratory and pre-clinical research purposes. The formulation is based on the composition of commercially available ophthalmic products, ensuring key physicochemical properties such as pH, osmolality, and sterility are met.
Mechanism of Action
Hydroxyamphetamine acts by promoting the release of endogenous norepinephrine from intact adrenergic nerve terminals into the synaptic cleft at the neuromuscular junction of the iris dilator muscle.[1][3][4][5] The released norepinephrine then binds to alpha-adrenergic receptors on the iris dilator muscle, causing it to contract and leading to pupil dilation. This indirect action means its efficacy is dependent on a functional postganglionic neuron.[1][3][5]
Formulation Details
The following table outlines the components for preparing 100 mL of a 1% this compound ophthalmic solution. This formulation is designed to be sterile, isotonic, and preserved for multi-dose use in a laboratory setting.
| Component | Function | Quantity (for 100 mL) | Specification/Grade |
| Hydroxyamphetamine HBr | Active Pharmaceutical Ingredient | 1.0 g | USP Reference Standard |
| Benzalkonium Chloride | Antimicrobial Preservative | 0.005 g (or 0.5 mL of 1% soln) | NF/BP/Ph. Eur. |
| Edetate Disodium (EDTA) | Chelating Agent / Stabilizer | 0.015 g | USP/NF |
| Sodium Chloride | Tonicity-adjusting Agent | q.s. to target osmolality | USP/NF |
| Hydrochloric Acid (0.1 N) | pH Adjuster | q.s. to target pH | Reagent Grade |
| Sodium Hydroxide (0.1 N) | pH Adjuster | q.s. to target pH | Reagent Grade |
| Water for Injection (WFI) | Vehicle | q.s. to 100 mL | USP/Ph. Eur. |
Target Physicochemical Properties:
-
Osmolality: Approx. 307 mOsm/kg[1]
-
Appearance: Clear, colorless solution, free from visible particulates.[7]
Experimental Protocols
Required Equipment and Materials
-
Calibrated analytical balance
-
Calibrated pH meter with a micro-electrode
-
Calibrated osmometer
-
Sterile glassware (beakers, volumetric flasks, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Sterile 0.22 µm syringe filters (e.g., PVDF, PES)
-
Sterile syringes
-
Laminar flow hood or aseptic processing area
-
Autoclave (for sterilizing equipment)
-
Sterile, opaque dropper bottles for final packaging
Preparation Workflow
References
- 1. DailyMed - PAREMYD- this compound, tropicamide solution [dailymed.nlm.nih.gov]
- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. This compound | C9H14BrNO | CID 9377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. neuro-ophthalmology.stanford.edu [neuro-ophthalmology.stanford.edu]
- 6. The correlation of phenylephrine 1% with hydroxyamphetamine 1% in Horner’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control Tests for Ophthalmics | PPTX [slideshare.net]
Application of Hydroxyamphetamine in Neuroscience Research for Catecholamine Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hydroxyamphetamine, a sympathomimetic amine, serves as a valuable pharmacological tool in neuroscience research, primarily for investigating the dynamics of catecholamine systems, with a particular focus on norepinephrine (B1679862). Its mechanism of action involves the displacement of norepinephrine from presynaptic vesicles, leading to an increase in its extracellular concentration.[1][2] This property makes it a useful agent for probing the integrity and function of noradrenergic neurons.
In a clinical diagnostic context, hydroxyamphetamine is well-established for its use in ophthalmology to localize lesions in patients with Horner's syndrome.[2][3] By observing the pupillary response to topical application of a 1% hydroxyamphetamine solution, clinicians can differentiate between preganglionic and postganglionic nerve damage.[3] A dilated pupil in response to the drops indicates an intact postganglionic neuron capable of releasing norepinephrine, suggesting a preganglionic or central lesion. Conversely, a lack of dilation points to a postganglionic lesion where norepinephrine stores are depleted.[3]
In a preclinical research setting, hydroxyamphetamine can be employed to study the mechanisms of catecholamine release, reuptake, and metabolism. Its action as a releasing agent allows for the controlled stimulation of the noradrenergic system, which can be monitored using techniques such as in vivo microdialysis and in vitro brain slice superfusion. Furthermore, hydroxyamphetamine and its metabolite, para-hydroxyamphetamine (POHA), are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in the modulation of monoaminergic neurotransmission.[2][4] This dual action on both catecholamine release and TAAR1 activation makes hydroxyamphetamine a compound of interest for studying the intricate regulation of catecholamine signaling.
While hydroxyamphetamine primarily affects norepinephrine, it is important to consider its potential interactions with other monoamine systems, including dopamine (B1211576) and serotonin, especially at higher concentrations.[2][5] Therefore, careful dose-selection and the use of appropriate controls are crucial for interpreting experimental results.
Quantitative Data
The following tables summarize quantitative data related to the effects of hydroxyamphetamine and related compounds on catecholamine systems and TAAR1 activation.
Table 1: Hydroxyamphetamine Effect on Pupillary Dilation in Horner's Syndrome Diagnosis
| Parameter | Value | Reference |
| Concentration Used | 1% ophthalmic solution | [3] |
| Positive Test (Preganglionic Lesion) | Dilation of the affected pupil | [2] |
| Negative Test (Postganglionic Lesion) | No significant dilation of the affected pupil | [2] |
| Sensitivity for Postganglionic Lesion | 93% | [3] |
| Specificity for Postganglionic Lesion | 83% | [3] |
Table 2: Dose-Dependent Effect of d-Amphetamine on Norepinephrine Efflux in Rat Brain (In Vivo Microdialysis)
This data for d-amphetamine is provided as a reference for the expected dose-dependent effects of amphetamine-like compounds on norepinephrine release.
| Brain Region | d-Amphetamine Dose (mg/kg, i.p.) | Peak Norepinephrine Efflux (% of baseline) | Reference |
| Frontal Cortex | 3 | ~400% | [6] |
| Frontal Cortex | 10 | ~400% | [6] |
| Hypothalamus | 3 | ~400% | [6] |
| Hypothalamus | 10 | ~800% | [6] |
Table 3: Agonist Activity of para-Hydroxyamphetamine (POHA) at TAAR1
para-Hydroxyamphetamine is a major metabolite of amphetamine and is structurally very similar to hydroxyamphetamine.
| Receptor Species | Compound | EC50 (µM) | Reference |
| Rat TAAR1 (rTAAR1) | S-(+)-POHA | 1.12 | [7] |
| Mouse TAAR1 (mTAAR1) | S-(+)-POHA | 1.18 | [7] |
| Human-Rat Chimeric TAAR1 (h-rChTAAR1) | S-(+)-POHA | 5.89 | [7] |
| Rat TAAR1 (rTAAR1) | R-(-)-POHA | 3.11 | [7] |
| Mouse TAAR1 (mTAAR1) | R-(-)-POHA | 2.98 | [7] |
| Human-Rat Chimeric TAAR1 (h-rChTAAR1) | R-(-)-POHA | 18.2 | [7] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Hydroxyamphetamine-Induced Catecholamine Release in the Rat Striatum
Objective: To measure the extracellular concentrations of norepinephrine and dopamine in the rat striatum following systemic administration of hydroxyamphetamine. This protocol is adapted from established methods for amphetamine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
Hydroxyamphetamine hydrobromide
-
HPLC system with electrochemical detection
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a microdialysis probe into the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm).
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, connect the microdialysis probe to the perfusion pump and perfuse with aCSF at a rate of 1-2 µL/min.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer hydroxyamphetamine (e.g., 1-10 mg/kg, intraperitoneally).
-
Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.
-
Analyze the dialysate samples for norepinephrine and dopamine content using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline concentration for each animal.
Protocol 2: In Vitro Brain Slice Superfusion for Catecholamine Release
Objective: To measure hydroxyamphetamine-induced norepinephrine release from isolated brain slices.
Materials:
-
Rodent brain (e.g., rat or mouse)
-
Vibratome or tissue chopper
-
Superfusion chambers
-
Peristaltic pump
-
Oxygenated (95% O2 / 5% CO2) aCSF
-
This compound
-
HPLC system with electrochemical detection
Procedure:
-
Rapidly decapitate the rodent and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare coronal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer the slices to the superfusion chambers and perfuse with oxygenated aCSF at a constant rate (e.g., 1 mL/min).
-
Collect baseline superfusate fractions every 5 minutes.
-
Switch to aCSF containing a known concentration of hydroxyamphetamine (e.g., 1-100 µM) and continue collecting fractions.
-
After the desired stimulation period, switch back to regular aCSF to monitor the washout.
-
Analyze the superfusate fractions for norepinephrine content using HPLC with electrochemical detection.
Protocol 3: TAAR1 Activation Assay (cAMP Accumulation)
Objective: To determine the potency and efficacy of hydroxyamphetamine as a TAAR1 agonist by measuring cyclic AMP (cAMP) accumulation in cells expressing the receptor.
Materials:
-
HEK-293 cells stably expressing the TAAR1 of interest (e.g., human, rat, or mouse)
-
Cell culture reagents
-
This compound
-
cAMP assay kit (e.g., BRET, FRET, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Plate the TAAR1-expressing HEK-293 cells in a suitable multi-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Prepare a dilution series of hydroxyamphetamine in the assay buffer.
-
Add the different concentrations of hydroxyamphetamine to the cells. Include a vehicle control and a positive control (a known TAAR1 agonist).
-
Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the hydroxyamphetamine concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: Mechanism of hydroxyamphetamine action.
Caption: In vivo microdialysis workflow.
Caption: TAAR1 signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. neuro-ophthalmology.stanford.edu [neuro-ophthalmology.stanford.edu]
- 4. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Central Administration of p-Hydroxyamphetamine Produces a Behavioral Stimulant Effect in Rodents: Contribution of Dopamine and Serotonin Neurotransmission] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the mechanisms that increase noradrenaline efflux after administration of d-amphetamine: a dual-probe microdialysis study in rat frontal cortex and hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Hydroxyamphetamine-Induced Mydriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies investigating hydroxyamphetamine-induced mydriasis. The protocols outlined below are intended for use in preclinical research settings.
Introduction
Hydroxyamphetamine is an indirect-acting sympathomimetic amine that induces mydriasis (pupil dilation) by stimulating the release of norepinephrine (B1679862) from adrenergic nerve terminals in the iris.[1][2][3][4] This property makes it a valuable tool in both clinical diagnostics, particularly for Horner's syndrome, and in pharmacological research to study the sympathetic innervation of the eye.[3][5] These protocols detail the necessary steps for conducting in vivo studies in animal models to characterize the mydriatic effects of hydroxyamphetamine.
Mechanism of Action
Hydroxyamphetamine acts by entering the presynaptic sympathetic nerve terminals in the iris and displacing norepinephrine from storage vesicles into the synaptic cleft.[1][3][4] The released norepinephrine then binds to α1-adrenergic receptors on the iris dilator muscle, leading to muscle contraction and subsequent pupil dilation.[1][6]
Signaling Pathway
The binding of norepinephrine to α1-adrenergic receptors on the iris dilator muscle initiates a signaling cascade that results in mydriasis.
Experimental Protocols
Animal Models
Rabbits are a commonly used model for ophthalmic studies due to their large eye size, which facilitates drug administration and pupil measurement.[6][7] Mice are also utilized, particularly when genetic modifications are part of the study design.
Materials
-
Hydroxyamphetamine hydrobromide 1% ophthalmic solution[3]
-
Animal model (e.g., New Zealand White rabbits, C57BL/6 mice)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Calibrated pupil measurement device (e.g., digital calipers, pupillometer, or a high-resolution camera with measurement software)
-
Animal restrainer appropriate for the chosen species
-
Saline solution (for control eye)
Experimental Workflow
Detailed Protocol for Rabbits
-
Animal Handling and Restraint: Gently place the rabbit in a restrainer to minimize stress and movement.
-
Baseline Measurement: Measure the baseline pupil diameter of both eyes using a digital caliper or a pupillometer. Record the measurements.
-
Anesthesia: Instill one drop of topical anesthetic into each eye.
-
Drug Administration:
-
Test Eye: Instill a single drop (approximately 50 µL) of 1% this compound ophthalmic solution into the conjunctival sac of one eye.
-
Control Eye: Instill a single drop of sterile saline solution into the conjunctival sac of the contralateral eye.
-
-
Post-Administration Measurements: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after drug administration.
-
Data Recording: Record all measurements in a laboratory notebook or electronic database.
Detailed Protocol for Mice
-
Animal Handling: Mice can be gently restrained by hand or using a commercial restrainer.
-
Baseline Measurement: Measure the baseline pupil diameter. This can be challenging in conscious mice; therefore, a high-resolution camera with subsequent image analysis is recommended.
-
Anesthesia: A light plane of anesthesia (e.g., ketamine/xylazine) may be used to facilitate accurate measurements, though it's important to note that some anesthetics can affect pupil size.[8]
-
Drug Administration:
-
Test Eye: Apply a small volume (approximately 5-10 µL) of 1% this compound ophthalmic solution to the cornea.
-
Control Eye: Apply a similar volume of sterile saline to the contralateral eye.
-
-
Post-Administration Measurements: Measure pupil diameter at specified time points post-administration.
-
Data Recording: Meticulously record all data for subsequent analysis.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment and control groups.
Table 1: Example Data Table for Rabbit Mydriasis Study
| Time (minutes) | Control Eye Pupil Diameter (mm) | Test Eye Pupil Diameter (mm) | Change from Baseline (Test Eye, mm) |
| 0 | 7.2 ± 0.5 | 7.3 ± 0.6 | 0 |
| 15 | 7.1 ± 0.5 | 8.5 ± 0.7 | 1.2 |
| 30 | 7.2 ± 0.6 | 9.8 ± 0.8 | 2.5 |
| 45 | 7.3 ± 0.5 | 10.5 ± 0.9 | 3.2 |
| 60 | 7.2 ± 0.6 | 10.6 ± 0.8 | 3.3 |
| 90 | 7.1 ± 0.5 | 9.5 ± 0.7 | 2.2 |
| 120 | 7.2 ± 0.6 | 8.1 ± 0.6 | 0.8 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Summary of Expected Mydriatic Effects
| Parameter | Expected Outcome | Reference |
| Onset of Action | Within 15 minutes | [9] |
| Peak Effect | Approximately 60 minutes | [9] |
| Duration of Action | Clinically significant mydriasis for up to 3 hours | [9] |
| Mean Increase in Pupil Size (Human) | 1.96 ± 0.61 mm | [10] |
Troubleshooting and Considerations
-
Variability in Response: Individual animals may exhibit variability in their response to hydroxyamphetamine. A sufficient number of animals should be used to ensure statistical power.
-
Pigmentation: Eye pigmentation can influence the degree of mydriasis. It is advisable to use animals with consistent iris pigmentation within a study.
-
Light Conditions: All pupil measurements should be conducted under consistent, controlled lighting conditions to avoid confounding effects of the pupillary light reflex.
-
Systemic Absorption: While minimal with topical administration, be aware of potential systemic sympathomimetic effects, especially with repeated dosing.
-
Anesthesia Effects: If using anesthesia, be aware of its potential to independently affect pupil size and choose an anesthetic with minimal mydriatic or miotic properties.[8]
By following these detailed protocols and considering the key factors outlined, researchers can effectively design and execute in vivo studies to investigate the mydriatic properties of hydroxyamphetamine.
References
- 1. Hydroxyamphetamine increases intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Distinguishing postganglionic from preganglionic lesions. Studies in rabbits with surgically produced Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mycalpharm.com [mycalpharm.com]
- 7. scribd.com [scribd.com]
- 8. Topical Mydriatics Affect Light-Evoked Retinal Responses in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paremyd (hydroxyamphetamine/tropicamide) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 10. Hydroxyamphetamine mydriasis in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Administration of p-Hydroxyamphetamine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the central administration of p-hydroxyamphetamine (p-OHA) in rodent models. This document includes a summary of its behavioral and neurochemical effects, detailed experimental protocols for its intracerebroventricular (ICV) administration, and visualizations of the implicated signaling pathways. p-Hydroxyamphetamine is an active metabolite of amphetamine and methamphetamine and its study offers insights into the mechanisms of psychostimulant action and potential relevance to psychiatric disorders.[1]
Data Presentation
Behavioral Effects of ICV p-Hydroxyamphetamine
The intracerebroventricular administration of p-OHA in rodents has been shown to produce significant behavioral changes, primarily related to locomotor activity and sensorimotor gating.
| Behavioral Assay | Rodent Model | Doses of p-OHA (ICV) | Observed Effect | Antagonists/Inhibitors Mitigating the Effect |
| Locomotor Activity | Mice | Dose-dependent increase | Significant increase in locomotor activity.[1][2] | Dopamine (B1211576) uptake inhibitors (e.g., nomifensine).[1][2] |
| Locomotor Activity | Rats (local infusion into Nucleus Accumbens) | Not specified | Significant increase in locomotor activity.[1][2] | Dopamine uptake inhibitors (e.g., nomifensine).[2] |
| Prepulse Inhibition (PPI) | Mice | Dose-dependent disruption | Disruption of prepulse inhibition, a measure of sensorimotor gating.[1][3] | D2 receptor antagonists, D4 receptor antagonists, 5-HT2A receptor antagonists, serotonin (B10506) synthesis inhibitors.[1] |
| Head-Twitch Response | Mice | 20, 40, 80, 160 µ g/mouse | Dose-dependent increase in head-twitch behavior, indicative of serotonergic system involvement.[4] | Serotonin receptor antagonists.[5] |
Neurochemical Effects of ICV p-Hydroxyamphetamine
Central administration of p-OHA modulates key neurotransmitter systems in the brain, particularly the dopaminergic and serotonergic systems.
| Neurochemical Effect | Brain Region | Observed Change | Proposed Mechanism |
| Synaptic Dopamine Levels | Striatum | Increase | Release of dopamine and blockade of dopamine uptake.[2][6] |
| Dopamine Metabolism | Striatum | Decreased DOPAC levels, increased 3-methoxytyramine levels | Inhibition of monoamine oxidase A (MAO-A).[6] |
| Serotonin Release | Synaptic Cleft | Increase | Implicated in p-OHA-induced prepulse inhibition disruption.[3] |
| Monoamine Oxidase A (MAO-A) | In vitro | Inhibition | Leads to increased levels of dopamine, norepinephrine, and serotonin.[7] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation in Mice
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse brain for subsequent ICV injections.
Materials:
-
Male mice (e.g., C57BL/6, 6-8 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill with a fine bit
-
Guide cannula and dummy cannula
-
Anchor screws
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution and ophthalmic ointment
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic agent.[4] Once the animal is fully anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean and dry the skull surface.
-
Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for stereotaxic coordinates.
-
Drilling: Based on a mouse brain atlas, determine the coordinates for the lateral ventricle. Typical coordinates relative to bregma are: AP: -0.5 mm, ML: ±1.0 mm.[8] Carefully drill a small hole through the skull at these coordinates, avoiding damage to the underlying dura mater.
-
Anchor Screw Placement: Drill 1-2 additional small holes for anchor screws at a distance from the cannula implantation site, avoiding major sutures and blood vessels. Insert the anchor screws.
-
Cannula Implantation: Lower the guide cannula through the drilled hole to the desired depth (DV: -2.0 to -2.5 mm from the skull surface).[8]
-
Fixation: Apply dental cement around the base of the guide cannula and the anchor screws to secure the implant to the skull.
-
Closure and Post-Operative Care: Once the cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision. Administer analgesics and place the mouse in a clean, warm cage for recovery. Monitor the animal's health closely for several days post-surgery.
Protocol 2: Intracerebroventricular (ICV) Administration of p-Hydroxyamphetamine
This protocol details the preparation and injection of p-OHA into a cannulated mouse.
Materials:
-
Cannulated mouse
-
p-Hydroxyamphetamine (p-OHA)
-
Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF) for vehicle
-
Microinjection pump
-
Internal injector cannula connected to a microsyringe via polyethylene (B3416737) tubing
-
Hamilton syringe (e.g., 10 µL)
Procedure:
-
Drug Preparation: Dissolve p-OHA in sterile saline or aCSF to the desired concentration. Ensure the solution is sterile-filtered.
-
Animal Handling: Gently handle the mouse to minimize stress. Briefly remove the dummy cannula from the guide cannula.
-
Injection: Insert the internal injector cannula into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula to ensure delivery into the ventricle.
-
Infusion: Infuse the p-OHA solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min).[8] The total injection volume for mice is typically between 0.5-2 µL.[8] For bolus injections in mice, the volume should be less than or equal to 5 µL and administered over 5 to 10 minutes.[9]
-
Post-Infusion: After the infusion is complete, leave the injector cannula in place for an additional minute to allow for diffusion and prevent backflow.[8]
-
Cannula Replacement: Gently withdraw the injector cannula and replace the dummy cannula.
-
Behavioral Observation: Place the mouse in the appropriate apparatus for behavioral testing (e.g., open field for locomotor activity, startle chamber for PPI).
Mandatory Visualizations
Signaling Pathway of p-Hydroxyamphetamine in the Central Nervous System
Caption: Proposed signaling pathway of p-hydroxyamphetamine in the central nervous system.
Experimental Workflow for ICV Administration and Behavioral Analysis
Caption: Experimental workflow for ICV p-hydroxyamphetamine administration and subsequent behavioral testing.
References
- 1. [Central Administration of p-Hydroxyamphetamine Produces a Behavioral Stimulant Effect in Rodents: Contribution of Dopamine and Serotonin Neurotransmission] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central administration of p-hydroxyamphetamine produces a behavioral stimulant effect in rodents: evidence for the involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. Color Gradients | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. The contribution of the metabolite p-hydroxyamphetamine to the central actions of p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Norepinephrine Transporter (NET) Function Using Hydroxyamphetamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyamphetamine is an indirect-acting sympathomimetic amine that serves as a valuable pharmacological tool for investigating the function of the norepinephrine (B1679862) transporter (NET). As a substrate for NET, it competitively inhibits the reuptake of norepinephrine and induces its reverse transport, leading to an increase in extracellular norepinephrine levels. This property makes hydroxyamphetamine particularly useful in both clinical diagnostics and basic research for assessing the integrity and functional capacity of noradrenergic neurons and their associated transporters.
One of the primary clinical applications of hydroxyamphetamine is in the diagnosis of Horner's syndrome, where it helps to differentiate between pre- and post-ganglionic lesions of the sympathetic nervous system.[1][2] In a research context, hydroxyamphetamine can be employed in various in vitro and in vivo models to probe NET function, screen for novel NET-targeting compounds, and elucidate the molecular mechanisms of norepinephrine transport and its regulation.
These application notes provide an overview of the mechanism of action of hydroxyamphetamine, detailed protocols for its use in studying NET function, and examples of expected quantitative data.
Mechanism of Action
Hydroxyamphetamine's primary mechanism of action is the release of norepinephrine from the presynaptic terminals of adrenergic neurons.[3] This process is critically dependent on a functional norepinephrine transporter (NET). Hydroxyamphetamine is taken up into the presynaptic neuron by NET. Once inside, it interacts with intracellular signaling pathways and the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[4] Activation of TAAR1 by amphetamine-like compounds is known to modulate monoamine transporter function. This interaction leads to the phosphorylation of the norepinephrine transporter, which in turn causes a reversal of its function, resulting in the efflux of norepinephrine from the neuron into the synaptic cleft.[4] Additionally, as a substrate for NET, hydroxyamphetamine competitively inhibits the reuptake of norepinephrine from the synapse. Hydroxyamphetamine is also a weak inhibitor of monoamine oxidase (MAO), which can contribute to a longer duration of action by preventing the degradation of norepinephrine.[5]
Signaling Pathway of Hydroxyamphetamine-Induced Norepinephrine Release
Caption: Signaling pathway of hydroxyamphetamine-induced norepinephrine release.
Data Presentation
The following tables summarize quantitative data relevant to the use of hydroxyamphetamine in studying NET function. Due to a lack of extensive published data on the direct interaction of hydroxyamphetamine with NET in vitro, data from its clinical application and its activity at the related TAAR1 receptor are presented.
Table 1: Clinical Efficacy of Hydroxyamphetamine in Diagnosing Horner's Syndrome
| Parameter | Value | Reference |
| Sensitivity | 93% | [6] |
| Specificity | 83% | [6] |
| Positive Predictive Value | 88% |
Table 2: In Vitro Activity of para-Hydroxyamphetamine (POHA) at TAAR1
| Receptor Species | EC50 (µM) for S-(+)-POHA | Reference |
| Rat TAAR1 | 0.89 | [2] |
| Mouse TAAR1 | 0.92 | [2] |
| Human-Rat Chimeric TAAR1 | 4.44 | [2] |
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Release Assay Using [3H]-Norepinephrine
This protocol is designed to measure the ability of hydroxyamphetamine to induce the release of norepinephrine from cultured cells endogenously expressing NET (e.g., SK-N-BE(2)C human neuroblastoma cells) or cells transiently or stably transfected with the human NET gene (e.g., HEK293-hNET).
Materials:
-
SK-N-BE(2)C cells or HEK293-hNET cells
-
Complete culture medium (e.g., 1:1 mixture of Eagle's Minimum Essential Medium and F12 Medium with 10% fetal bovine serum for SK-N-BE(2)C)
-
Poly-D-lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
[3H]-Norepinephrine (specific activity ~40-60 Ci/mmol)
-
Hydroxyamphetamine hydrobromide
-
Desipramine (as a positive control for uptake inhibition)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Culture SK-N-BE(2)C or HEK293-hNET cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells into poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
[3H]-Norepinephrine Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 0.5 mL of KRH buffer.
-
Add 200 µL of KRH buffer containing a final concentration of 40 nM [3H]-Norepinephrine to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for uptake of the radiolabel.
-
-
Washing:
-
After incubation, rapidly wash the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular [3H]-Norepinephrine.
-
-
Induction of Release:
-
Add 250 µL of KRH buffer containing various concentrations of hydroxyamphetamine (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (KRH buffer only).
-
Incubate the plate at 37°C for 10 minutes to induce release.
-
-
Sample Collection:
-
After the release incubation, carefully collect the supernatant (250 µL) from each well and transfer it to a scintillation vial. This contains the released [3H]-Norepinephrine.
-
Add 500 µL of 1% SDS or 0.1 M NaOH to each well to lyse the cells.
-
After 30 minutes, transfer the lysate from each well to a separate scintillation vial. This represents the amount of [3H]-Norepinephrine remaining in the cells.
-
-
Quantification:
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional release of [3H]-Norepinephrine for each concentration of hydroxyamphetamine using the following formula: Fractional Release (%) = [CPM in Supernatant / (CPM in Supernatant + CPM in Lysate)] x 100
-
Plot the fractional release against the log concentration of hydroxyamphetamine to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Norepinephrine Uptake Inhibition Assay
This protocol measures the ability of hydroxyamphetamine to inhibit the uptake of [3H]-Norepinephrine into NET-expressing cells.
Materials:
-
Same as Protocol 1, with the addition of a non-specific uptake inhibitor (e.g., 10 µM desipramine).
Procedure:
-
Cell Culture:
-
Prepare cell cultures in 24-well plates as described in Protocol 1.
-
-
Pre-incubation with Hydroxyamphetamine:
-
Aspirate the culture medium and wash the cells twice with 0.5 mL of KRH buffer.
-
Add 200 µL of KRH buffer containing various concentrations of hydroxyamphetamine (e.g., 0.1 µM to 100 µM) to the wells.
-
For determining total uptake, add KRH buffer only.
-
For determining non-specific uptake, add KRH buffer containing 10 µM desipramine.
-
Incubate the plate at 37°C for 10 minutes.
-
-
[3H]-Norepinephrine Uptake:
-
Add 50 µL of KRH buffer containing [3H]-Norepinephrine to each well to achieve a final concentration equal to the Km of NET for norepinephrine (approximately 400-500 nM for SK-N-BE(2)C cells).[5]
-
Incubate the plate at 37°C for 10 minutes.
-
-
Termination of Uptake:
-
Rapidly aspirate the buffer from the wells.
-
Wash the cells three times with 1 mL of ice-cold KRH buffer to stop the uptake and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with 500 µL of 1% SDS or 0.1 M NaOH.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation fluid and measure radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake at each concentration of hydroxyamphetamine: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
-
Calculate the percentage of inhibition for each hydroxyamphetamine concentration: % Inhibition = [1 - (Specific Uptake with Hydroxyamphetamine / Specific Uptake with Vehicle)] x 100
-
Plot the percent inhibition against the log concentration of hydroxyamphetamine to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflows
Norepinephrine Release Assay Workflow
Caption: Workflow for the norepinephrine release assay.
Norepinephrine Uptake Inhibition Assay Workflow
Caption: Workflow for the norepinephrine uptake inhibition assay.
References
- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Letter: Hydroxyamphetamine test in Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Storage of Hydroxyamphetamine Hydrobromide Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyamphetamine hydrobromide is an indirect-acting sympathomimetic amine that functions by stimulating the release of norepinephrine (B1679862) from postganglionic adrenergic nerves.[1] It is primarily used in ophthalmic solutions as a mydriatic agent to dilate the pupil for diagnostic examination of the eye.[2][3] Given its potent biological activity, the crystalline powder form of this compound requires strict handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity for research and development purposes.
These application notes provide detailed guidelines, safety protocols, and storage conditions for this compound powder.
Hazard Identification and Safety Precautions
Handling this compound powder necessitates adherence to standard laboratory safety practices. The primary hazards involve inhalation of airborne particles and contact with skin or eyes.
2.1 Engineering Controls
-
Ventilation: All handling of the powder, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[4]
-
Safety Equipment: Eyewash stations and safety showers should be readily accessible in the immediate work area.[5]
2.2 Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.
Table 1: Recommended Personal Protective Equipment (PPE) [4][5]
| Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact. Gloves must be inspected before use. |
| Body Protection | Fire/flame-resistant laboratory coat. | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if ventilation is inadequate or for large spills. | Prevents inhalation of fine powder particles. |
Physicochemical and Storage Data
Proper storage is critical for maintaining the stability and shelf-life of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄BrNO | [3][6] |
| Molecular Weight | 232.12 g/mol | [3][6] |
| Appearance | Crystalline powder | [6] |
| Solubility | Freely soluble in water, alcohol, and acetone. | [6] |
| Flash Point | 122.7°C | [4] |
| Density | 1.07 g/cm³ | [4] |
| pH (Ophthalmic Solution) | 4.2 - 5.8 | [5][7] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
| Powder | -20°C | 3 years | Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.[4][7][8] |
| Powder | 4°C | 2 years | Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.[4][7][8] |
| In Solvent (e.g., DMSO, H₂O) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO, H₂O) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
3.1 Chemical Stability and Incompatibilities
-
Stability: The compound is stable under recommended storage conditions. Avoid exposure to high temperatures and light to prevent degradation.[7]
-
Incompatibilities: Store apart from strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols
4.1 Protocol: General Handling and Weighing of Powder
-
Preparation: Don all required PPE as outlined in Table 1. Ensure the chemical fume hood is operational.
-
Environment: Handle the powder away from drafts to prevent it from becoming airborne.
-
Weighing: Use an analytical balance inside the fume hood. Use anti-static weighing paper or a container.
-
Transfer: Use a clean spatula for transferring the powder. Avoid generating dust.[4]
-
Cleanup: After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of contaminated materials as chemical waste.
4.2 Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Objective: To prepare 10 mL of a 10 mM stock solution of this compound in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Materials:
-
This compound powder (MW: 232.12 g/mol )
-
Sterile deionized water or PBS
-
Calibrated analytical balance
-
15 mL sterile polypropylene (B1209903) conical tube
-
Vortex mixer
-
-
Calculations:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 10 mL × 232.12 / 1000 = 23.21 mg
-
-
Procedure:
-
Perform all operations in a chemical fume hood.
-
Weigh 23.21 mg of this compound powder and carefully transfer it to the 15 mL conical tube.
-
Add 10 mL of sterile deionized water or buffer to the tube.
-
Secure the cap and vortex the solution until all powder is completely dissolved. The compound is freely soluble in water.[6]
-
Label the tube clearly with the compound name, concentration (10 mM), solvent, and preparation date.
-
For storage, create smaller aliquots to avoid repeated freeze-thaw cycles and store according to the guidelines in Table 3 (e.g., -80°C for 6 months).
-
4.3 Protocol: Spill and Emergency Procedures
-
Minor Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Prevent further dust formation.
-
Carefully collect the powder using a high-efficiency vacuum cleaner or by gently wetting the material with water and absorbing it with an inert material (e.g., vermiculite, sand).
-
Place the collected material in a suitable, sealed container for disposal.[4][5]
-
Clean the spill area thoroughly with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Isolate the area and prevent entry.
-
-
First Aid Measures: [4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Diagrams and Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: Logical workflow for the safe handling of this compound powder.
Caption: Decision tree for responding to a spill of this compound powder.
References
- 1. This compound | C9H14BrNO | CID 9377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medline.com [medline.com]
- 6. Hydroxyamphetamine [drugfuture.com]
- 7. DailyMed - PAREMYD- this compound, tropicamide solution [dailymed.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Hydroxyamphetamine in Pharmacological Models of Oculosympathetic Palsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oculosympathetic palsy, clinically manifesting as Horner's Syndrome, results from the interruption of the sympathetic nerve supply to the eye. The classic triad (B1167595) of signs includes miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis.[1] Pharmacological models of oculosympathetic palsy are crucial for studying the pathophysiology of autonomic dysfunction and for the preclinical evaluation of novel therapeutic agents. Hydroxyamphetamine, an indirect-acting sympathomimetic amine, serves as a key diagnostic tool to localize the lesion within the three-neuron oculosympathetic pathway.[1][2] These application notes provide detailed protocols for the use of hydroxyamphetamine in experimental models of oculosympathetic palsy.
Mechanism of Action of Hydroxyamphetamine
Hydroxyamphetamine stimulates the release of norepinephrine (B1679862) (NE) from the presynaptic terminals of the postganglionic neuron.[1][2] This surge in synaptic NE leads to the contraction of the iris dilator muscle and subsequent mydriasis (pupil dilation). The diagnostic value of hydroxyamphetamine lies in its ability to differentiate between preganglionic (first or second-order neuron) and postganglionic (third-order neuron) lesions.
-
Intact Postganglionic Neuron (Preganglionic or Central Lesion): In the presence of a preganglionic or central lesion, the postganglionic neuron remains intact and capable of producing and storing norepinephrine. Administration of hydroxyamphetamine will, therefore, cause the release of NE and result in pupillary dilation.[1]
-
Damaged Postganglionic Neuron (Postganglionic Lesion): A lesion in the postganglionic neuron leads to the degeneration of its axon terminals and the depletion of norepinephrine stores. Consequently, the administration of hydroxyamphetamine will not elicit the release of NE, and the pupil will fail to dilate or dilate minimally.[1][3]
It is important to note that in cases of acute postganglionic injury, a false-negative result may occur as it takes time for the norepinephrine stores to be depleted.[2][4]
Experimental Protocols
Pharmacological Testing with Hydroxyamphetamine
This protocol describes the procedure for using hydroxyamphetamine to localize the lesion in an animal model of oculosympathetic palsy.
Materials:
-
1% Hydroxyamphetamine hydrobromide ophthalmic solution
-
Pupillometer or a ruler for measuring pupil diameter
-
Low-light environment for pupil examination
-
Animal model with induced oculosympathetic palsy
Procedure:
-
Baseline Pupil Measurement: Acclimatize the animal to a dimly lit room. Measure and record the baseline pupil diameter of both the affected and the contralateral (control) eye.
-
Instillation of Hydroxyamphetamine: Instill two drops of 1% hydroxyamphetamine solution into the conjunctival sac of both eyes.[5]
-
Observation Period: House the animal in a dimly lit environment for 45 to 60 minutes to allow for the pharmacological effect to manifest.[3][6]
-
Post-instillation Pupil Measurement: After the observation period, measure and record the pupil diameter of both eyes again under the same lighting conditions.
-
Interpretation of Results:
-
Dilation of both pupils: Indicates an intact postganglionic neuron, suggesting a preganglionic or central lesion.
-
Dilation of the control pupil only (or significantly less dilation in the affected pupil): Indicates a damaged postganglionic neuron.[3]
-
Surgical Induction of Oculosympathetic Palsy in a Rabbit Model
The following is a representative protocol for the surgical induction of oculosympathetic palsy in rabbits. This procedure should be performed under aseptic conditions and with appropriate anesthesia and analgesia, in accordance with institutional animal care and use guidelines.
Anesthesia and Preparation:
-
Anesthetize the rabbit using an appropriate regimen (e.g., ketamine and xylazine).
-
Place the animal in dorsal recumbency with the neck extended.
-
Shave and aseptically prepare the ventral cervical region.
Surgical Procedure (Unilateral Cervical Sympathectomy):
-
Make a midline ventral cervical incision.
-
Perform blunt dissection to separate the sternohyoid muscles and expose the trachea.
-
Retract the trachea and esophagus to one side to identify the carotid sheath, which contains the common carotid artery, vagosympathetic trunk, and internal jugular vein.
-
Carefully dissect the vagosympathetic trunk from the carotid artery. The sympathetic trunk is typically smaller and more dorsally located than the vagus nerve.
-
For a preganglionic lesion: Isolate the sympathetic trunk caudal to the superior cervical ganglion and transect it.
-
For a postganglionic lesion: Identify and remove the superior cervical ganglion (ganglionectomy).
-
Close the incision in layers.
Post-operative Care:
-
Administer appropriate analgesics for post-operative pain management.
-
Monitor the animal for signs of recovery and the development of Horner's Syndrome (miosis, ptosis, enophthalmos).
-
Allow for a recovery period of at least one week before pharmacological testing to ensure the depletion of norepinephrine in postganglionic models.[4]
Data Presentation
The following tables summarize quantitative data on the pupillary response to hydroxyamphetamine and other pharmacological agents used in the assessment of oculosympathetic palsy.
Table 1: Pupillary Response to 1% Hydroxyamphetamine in Human Subjects
| Subject Group | Mean Increase in Pupil Size (mm) | Standard Deviation (SD) |
| Normal Subjects | 1.96 | 0.61 |
| Postganglionic Horner's Syndrome (Affected Eye) | 0.27 | 0.3 |
| Postganglionic Horner's Syndrome (Contralateral Eye) | 2.65 | 0.3 |
Data from a study on human patients, provided as a reference for expected outcomes.[7][8]
Table 2: Diagnostic Accuracy of 1% Hydroxyamphetamine in Human Horner's Syndrome
| Parameter | Value |
| Sensitivity for Postganglionic Lesions | 93% |
| Specificity for Postganglionic Lesions | 83% |
| Positive Predictive Value | 88% |
| Negative Predictive Value | 90% |
Data from clinical studies in humans.[1][9]
Table 3: Comparative Pupillary Dilation with Phenylephrine (B352888) in Human Postganglionic Horner's Syndrome
| Pharmacological Agent | Mean Increase in Pupil Size (mm) (Affected Eye) | Standard Deviation (SD) |
| 1% Phenylephrine | 2.3 | 1.1 |
| 1% Hydroxyamphetamine | 0.27 | 0.3 |
This table provides a comparison with another commonly used diagnostic agent.[8]
Visualizations
Signaling Pathway
Caption: Oculosympathetic pathway and mechanism of hydroxyamphetamine.
Experimental Workflow
Caption: Experimental workflow for oculosympathetic palsy modeling.
References
- 1. neuro-ophthalmology.stanford.edu [neuro-ophthalmology.stanford.edu]
- 2. Horner syndrome: clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. False-negative hydroxyamphetamine (Paredrine) test in acute Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cervical ventral slot in rabbits (Oryctolagus cuniculus). Piezosurgery versus conventional technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. The correlation of phenylephrine 1% with hydroxyamphetamine 1% in Horner’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhanced Mydriasis Studies Using Hydroxyamphetamine and Tropicamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the synergistic combination of hydroxyamphetamine and tropicamide (B1683271) for inducing mydriasis in research and clinical settings. Detailed protocols for preparation, administration, and evaluation are included, alongside key data and mechanistic insights to facilitate effective study design and execution.
Introduction
The combination of hydroxyamphetamine, an indirect-acting sympathomimetic agent, and tropicamide, a parasympatholytic agent, offers a potent and efficient method for achieving pupillary dilation (mydriasis).[1][2] This combination is particularly valuable for diagnostic eye examinations and various ophthalmological research applications where a rapid onset and sufficient duration of mydriasis are required.[3][4] By targeting both the iris dilator and sphincter muscles simultaneously, this combination provides a synergistic effect, leading to enhanced and sustained pupil dilation compared to the use of either agent alone.[5][6]
Mechanism of Action
The enhanced mydriatic effect of the hydroxyamphetamine and tropicamide combination stems from their complementary actions on the autonomic nervous system pathways controlling pupil size.
-
Hydroxyamphetamine: As an indirect-acting sympathomimetic, hydroxyamphetamine stimulates the release of norepinephrine (B1679862) from adrenergic nerve terminals.[1][2] Norepinephrine then acts on α1-adrenergic receptors on the iris dilator muscle, causing it to contract and leading to pupil dilation.[7]
-
Tropicamide: As a parasympatholytic (anticholinergic) agent, tropicamide blocks the muscarinic receptors on the iris sphincter muscle and the ciliary muscle.[1][8] This blockage prevents the sphincter muscle from constricting in response to light and also results in cycloplegia (paralysis of accommodation).[5][8]
The simultaneous contraction of the dilator muscle and relaxation of the sphincter muscle results in a rapid and wide pupillary dilation.[5]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for the commonly used combination of 1% hydroxyamphetamine and 0.25% tropicamide ophthalmic solution.
Table 1: Pharmacokinetic Profile
| Parameter | Value | Reference |
| Onset of Action | Within 15 minutes | [2][7] |
| Time to Maximum Effect | Approximately 60 minutes | [4][7] |
| Duration of Clinically Significant Dilation | 3 hours | [2][7] |
| Time to Complete Recovery | 6 to 8 hours (can be up to 24 hours in some individuals) | [2][4][9] |
Table 2: Comparative Efficacy of Mydriatic Agents
| Mydriatic Agent(s) | Key Efficacy Findings | Reference |
| 1% Hydroxyamphetamine / 0.25% Tropicamide (Paremyd®) | No statistically significant difference in mydriatic response compared to 2.5% phenylephrine (B352888) and 0.5% tropicamide combination. | [10] |
| 1% Hydroxyamphetamine / 0.25% Tropicamide (Paremyd®) | Considered ideal for dilation and inhibition of the light response without significantly inhibiting accommodation for near vision. | [11] |
| 1% Hydroxyamphetamine / 0.25% Tropicamide (Paremyd®) | Provides adequate mydriasis for routine fundus examination in individuals with varying iris pigmentation. | [12] |
Experimental Protocols
Preparation of the Ophthalmic Solution
For research purposes, a sterile ophthalmic solution of 1% hydroxyamphetamine hydrobromide and 0.25% tropicamide is typically used.[2][10] The formulation should be prepared in a sterile environment using appropriate buffers and preservatives (e.g., benzalkonium chloride 0.005%).[9] The pH should be adjusted to a range of 4.2 to 5.8.[9]
Subject Preparation and Baseline Measurement
-
Inclusion/Exclusion Criteria: Define and apply appropriate criteria for subject selection. Exclude individuals with known hypersensitivity to the components, angle-closure glaucoma, or narrow angles where pupil dilation could precipitate glaucoma.[1][5]
-
Informed Consent: Obtain informed consent from all participants.
-
Baseline Pupil Measurement: Measure the baseline pupil diameter of each eye under standardized, dim lighting conditions.[13] This can be done using a millimeter ruler, a pupillary gauge, or a dedicated pupillometer.[13][14] The measurement should be taken to the nearest 0.5 mm.[13] The patient should be fixating on a distant, non-accommodative target to avoid pupillary constriction.[13]
Administration of the Ophthalmic Solution
-
Dosage: Instill one to two drops of the 1% hydroxyamphetamine / 0.25% tropicamide solution into the conjunctival sac of the eye(s).[2][3]
-
Technique: To minimize systemic absorption, apply gentle pressure to the lacrimal sac for 2 to 3 minutes following administration.[1][2] Ensure the dropper tip does not touch the eyelids or any other surfaces to maintain sterility.[2]
Post-Administration Pupil Measurement and Data Collection
-
Time Points: Measure pupil diameter at regular intervals post-instillation (e.g., 15, 30, 45, 60, 90, 120, 180 minutes, and then hourly until recovery) to determine the onset, peak, and duration of mydriasis.[12]
-
Measurement Consistency: Maintain consistent lighting conditions and measurement techniques throughout the study.[15]
-
Additional Assessments: Depending on the study objectives, other parameters such as pupillary light reflex, amplitude of accommodation, and intraocular pressure can also be measured.[10]
-
Adverse Events: Monitor and record any adverse events, such as stinging upon instillation, blurred vision, photophobia, or systemic side effects.[3][5]
Visualizations
Caption: Signaling pathways of hydroxyamphetamine and tropicamide.
Caption: Experimental workflow for a mydriasis study.
Caption: Synergistic effect of the drug combination.
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. drugs.com [drugs.com]
- 3. Hydroxyamphetamine-Tropicamide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Hydroxyamphetamine / Tropicamide Ophthalmic Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. DailyMed - PAREMYD- this compound, tropicamide solution [dailymed.nlm.nih.gov]
- 6. meetaugust.ai [meetaugust.ai]
- 7. reference.medscape.com [reference.medscape.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Comparison of efficacy and tolerance between 1% hydroxyamphetamine plus 0.25% tropicamide (Paremyd) and 0.5% tropicamide combined with 2.5% phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ideal concentration of tropicamide with hydroxyamphetamine 1% for routine pupillary dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The clinical efficacy of paremyd with and without dapiprazole in subjects with light and dark brown irides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. optometrytimes.com [optometrytimes.com]
- 14. Tobii Connect [connect.tobii.com]
- 15. Best Practices and Advice for Using Pupillometry to Measure Listening Effort: An Introduction for Those Who Want to Get Started - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Causes of false-negative results in the hydroxyamphetamine test for Horner's syndrome
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the hydroxyamphetamine test to localize lesions in Horner's syndrome.
Troubleshooting Guide: False-Negative Results
A false-negative result in the hydroxyamphetamine test occurs when both pupils dilate symmetrically, or the affected pupil dilates, suggesting an intact postganglionic neuron (a preganglionic or central lesion), when in fact a postganglionic lesion is present. This can lead to mislocalization of the causative lesion. The following guide addresses potential causes and solutions for false-negative outcomes.
| Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Symmetric pupillary dilation in a patient with a confirmed postganglionic Horner's syndrome. | Acute Onset of Horner's Syndrome: The test was performed too soon after the neuronal injury. In the acute phase (typically within the first week), norepinephrine (B1679862) stores in the degenerating postganglionic nerve terminals may not yet be depleted.[1][2][3] | Action: Retest the patient after a sufficient waiting period, generally considered to be at least one to two weeks after the onset of symptoms, to allow for the depletion of norepinephrine stores in the presynaptic terminal.[3][4] |
| The affected pupil dilates, but a postganglionic lesion is still suspected. | Prior Administration of Cocaine Eyedrops: Cocaine blocks the reuptake of norepinephrine and can interfere with the uptake and efficacy of hydroxyamphetamine.[1][5][6] | Action: Ensure a washout period of at least 72 hours has passed since the administration of cocaine eyedrops before performing the hydroxyamphetamine test.[1] |
| In an infant, the test suggests a preganglionic lesion, but the clinical picture is ambiguous. | Congenital Horner's Syndrome: In congenital cases, a preganglionic lesion can lead to the failure of the postganglionic neuron to develop correctly (orthograde transsynaptic failure). This results in a pupil that fails to dilate with hydroxyamphetamine, falsely indicating a postganglionic lesion.[4] | Action: Exercise caution when interpreting results in infants. Correlate pharmacologic testing with clinical findings and consider neuroimaging to confirm the location of the lesion. |
| The miotic pupil shows some degree of dilation, leading to an equivocal result. | Incomplete Postganglionic Denervation: If the postganglionic neuron is only partially damaged, some norepinephrine may still be released in response to hydroxyamphetamine, causing a degree of pupillary dilation. | Action: Carefully measure and compare the degree of anisocoria before and after drug instillation. A smaller degree of dilation in the affected eye compared to the healthy eye may still be indicative of a postganglionic lesion. Neuroimaging may be necessary for definitive localization. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the hydroxyamphetamine test?
A1: Hydroxyamphetamine is an indirect-acting sympathomimetic amine.[7] It works by stimulating the release of stored norepinephrine from the presynaptic nerve terminals of the postganglionic (third-order) neuron in the oculosympathetic pathway.[8][9] If the postganglionic neuron is intact (as in a central or preganglionic lesion), hydroxyamphetamine will cause the pupil to dilate.[5] If the postganglionic neuron is damaged, there will be little to no stored norepinephrine to release, and the pupil will fail to dilate significantly.[5]
Q2: What is the standard protocol for performing the hydroxyamphetamine test?
A2: The standard protocol involves the following steps:
-
Measure and record the baseline pupillary size and degree of anisocoria in a dimly lit room.
-
Instill one to two drops of 1% hydroxyamphetamine solution into each eye.[1][9]
-
Wait for 45 to 60 minutes for the drug to take effect.[1]
-
Re-measure the pupillary size in the same lighting conditions.
-
Interpretation:
Q3: Can patient-specific factors influence the test results?
A3: Yes. For example, the response to mydriatics can be slower in patients with darkly pigmented irides.[6] It is crucial to allow adequate time for the drug to take effect before interpreting the results in these individuals.
Q4: Are there alternatives to the hydroxyamphetamine test?
A4: Due to the commercial unavailability of hydroxyamphetamine in some regions, alternative pharmacologic tests are used.[5][8] Pholedrine, a derivative of hydroxyamphetamine, has been shown to be effective but is also not widely available.[5][8] Phenylephrine 1%, a direct-acting alpha-1 adrenergic agonist, is a more readily available alternative that can help identify denervation supersensitivity in postganglionic lesions.[5]
Quantitative Data Summary
The following table summarizes the reported diagnostic accuracy of the hydroxyamphetamine test.
| Metric | Value | Reference |
| Sensitivity | 93% | [10] |
| Specificity | 83% | [10] |
| False-Positive Rate | 16% | [11] |
| False-Negative Rate | 4% | [11] |
Experimental Protocol: Hydroxyamphetamine Test
Objective: To pharmacologically localize the lesion in Horner's syndrome to the preganglionic/central or postganglionic neuron.
Materials:
-
1% Hydroxyamphetamine ophthalmic solution
-
Pupil gauge or ruler for measuring pupil size
-
Dimly lit examination room
-
Stopwatch or timer
Procedure:
-
Patient Preparation: Ensure the patient has not had cocaine eyedrops administered in the preceding 72 hours.[1] Explain the procedure to the patient and obtain informed consent.
-
Baseline Measurement: In a room with consistent, dim lighting, measure and record the diameter of each pupil. Note the degree of anisocoria.
-
Drug Instillation: Instill one to two drops of 1% hydroxyamphetamine solution into the conjunctival sac of each eye.[1][9]
-
Incubation Period: Have the patient wait for 45 to 60 minutes, remaining in similar lighting conditions.[1]
-
Post-Instillation Measurement: After the incubation period, re-measure and record the diameter of each pupil under the same lighting conditions as the baseline measurement.
-
Data Analysis and Interpretation:
-
Positive for Preganglionic/Central Lesion: Both pupils dilate, and the initial anisocoria remains relatively unchanged.
-
Positive for Postganglionic Lesion: The pupil of the unaffected eye dilates, while the pupil of the affected eye shows little to no dilation, resulting in an increase in anisocoria.
-
Signaling Pathway and Troubleshooting Logic
Caption: Troubleshooting workflow for false-negative results in the hydroxyamphetamine test.
References
- 1. Horner Syndrome: Pharmacologic Diagnosis — Ophthalmology Review [ophthalmologyreview.org]
- 2. False negative hydroxyamphetamine test in horner syndrome caused by acute internal carotid artery dissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. False-negative hydroxyamphetamine (Paredrine) test in acute Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuro-ophthalmology.stanford.edu [neuro-ophthalmology.stanford.edu]
- 5. Pharmacological testing in Horner's syndrome: a new paradigm [scielo.org.za]
- 6. scielo.org.za [scielo.org.za]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Horner Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neuroophthalmology.ca [neuroophthalmology.ca]
Technical Support Center: Optimizing Hydroxyamphetamine Dosage for Consistent Mydriasis in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of hydroxyamphetamine for inducing mydriasis (pupil dilation) in animal models. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during mydriasis experiments using hydroxyamphetamine in a question-and-answer format.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent or weak mydriasis at the same dosage. | 1. Animal-related factors: Strain, age, and sex of the animal can influence drug response.[1][2][3] 2. Ocular factors: Variations in corneal thickness, tear production, and drainage can alter drug absorption.[4][5][6] 3. Anesthesia: The type and depth of anesthesia can affect sympathetic tone and drug efficacy.[7][8][9][10][11] 4. Drug formulation: Improper storage or preparation of the hydroxyamphetamine solution can lead to reduced potency. | 1. Standardize animal models: Use animals of the same strain, age, and sex within a study cohort. Document these parameters carefully. 2. Control for ocular variables: Ensure consistent application of the eye drops. Consider measuring baseline tear production. 3. Standardize anesthesia protocol: Use a consistent anesthetic regimen and monitor the depth of anesthesia throughout the experiment. Be aware that some anesthetics like ketamine/xylazine can themselves cause mydriasis.[7][9] 4. Ensure proper drug handling: Store hydroxyamphetamine solutions protected from light and at the recommended temperature.[12] Prepare fresh solutions as needed. |
| Unilateral mydriasis or significant difference in pupil dilation between eyes. | 1. Application technique: Inconsistent volume or placement of the eye drop in each eye. 2. Contamination: Cross-contamination of the applicator tip. 3. Underlying pathology: Pre-existing ocular conditions in one eye. | 1. Refine application technique: Use a calibrated pipette to deliver a precise volume to the conjunctival sac of each eye.[12][13] 2. Maintain sterility: Use a new, sterile pipette tip for each animal and avoid touching the tip to the eye or other surfaces. 3. Screen animals: Perform a basic ocular health check before the experiment to rule out pre-existing abnormalities. |
| Rapid reversal of mydriasis. | 1. Low dosage: The administered dose may be insufficient for the animal model. 2. Rapid systemic absorption and metabolism: This can vary between species.[5][13] | 1. Conduct a dose-response study: Determine the optimal dose that provides sustained mydriasis for the required experimental duration. 2. Consider formulation: A more viscous formulation might increase contact time and absorption. |
| Adverse reactions (e.g., excessive eye irritation, systemic effects). | 1. High concentration: The hydroxyamphetamine concentration may be too high. 2. Formulation issues: The pH or osmolarity of the solution may not be appropriate for ophthalmic use.[14][15] 3. Systemic absorption: A significant amount of the drug may be absorbed systemically. | 1. Reduce concentration: If adverse effects are observed, try a lower concentration. 2. Check formulation parameters: Ensure the vehicle is isotonic and buffered to a physiological pH. 3. Minimize systemic absorption: Apply gentle pressure to the lacrimal sac for a minute after instillation to reduce drainage into the nasal cavity. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of hydroxyamphetamine?
Hydroxyamphetamine is an indirect-acting sympathomimetic agent. It works by stimulating the release of norepinephrine (B1679862) from the adrenergic nerve terminals in the iris dilator muscle.[16][17] This increase in norepinephrine activates α1-adrenergic receptors on the muscle, leading to its contraction and subsequent pupil dilation (mydriasis).[18]
2. How should I prepare a hydroxyamphetamine solution for animal experiments?
For research purposes, hydroxyamphetamine hydrobromide salt can be dissolved in a sterile, isotonic saline solution (0.9% NaCl). The pH should be adjusted to a physiologically compatible range (typically 6.8-7.2) to minimize irritation. The solution should be sterile-filtered before use. Commercially available ophthalmic solutions of hydroxyamphetamine (often in combination with tropicamide (B1683271), such as Paremyd®) are formulated at a pH of 4.2 to 5.8.[14][15]
3. What is a typical starting dose for hydroxyamphetamine in common laboratory animals?
A common starting concentration for topical ophthalmic application in animal studies is 1% hydroxyamphetamine solution.[1][19][20] However, the optimal dose can vary significantly between species and even strains.[1][3] Therefore, it is highly recommended to perform a dose-response study to determine the most effective and consistent dose for your specific animal model and experimental needs.
4. How long does the mydriatic effect of hydroxyamphetamine last?
The duration of action can vary. In humans, clinically significant mydriasis from a combination product containing 1% hydroxyamphetamine can last for about 3 hours, with full recovery in 6 to 8 hours.[14][15] In rabbits, the effect is also dose-dependent.[16] The duration in other animal models such as mice and rats should be determined empirically through a time-course study.
5. How can I accurately measure pupil diameter in small animals?
Several methods can be used:
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Digital calipers: A straightforward method for anesthetized animals.
-
Photography with a scale reference: Images of the eye can be taken with a ruler in the frame for later analysis using imaging software.
-
Automated pupillometers: These devices provide precise and objective measurements of pupil size and reactivity.[18][21][22][23]
-
Video recording and analysis: This allows for dynamic tracking of pupil size over time.
For all methods, it is crucial to maintain consistent, low-level ambient lighting to avoid confounding pupillary light reflexes.
Quantitative Data on Mydriatic Effects
The following tables summarize available quantitative data on the mydriatic effects of hydroxyamphetamine and other mydriatic agents in different species. Note that data for hydroxyamphetamine alone in many animal models is limited, and further dose-response studies are encouraged.
Table 1: Mydriatic Effect of Hydroxyamphetamine
| Species | Concentration | Mean Pupil Diameter Increase (mm) | Time to Peak Effect (minutes) | Duration of Significant Mydriasis (hours) | Reference |
| Human | 1% | 1.96 (± 0.61 SD) | ~60 | ~3 | [14][24] |
| Rabbit | Dose-dependent | Not specified | Not specified | Not specified | [16] |
Table 2: Comparative Mydriatic Effects of Other Agents in Animal Models
| Species | Agent(s) and Concentration(s) | Key Findings | Reference |
| Mouse | Ketamine/Xylazine Anesthesia | Induces maximal mydriasis, not further enhanced by atropine (B194438) and phenylephrine. | [7][9] |
| Dog | 0.5% Tropicamide | Effective mydriasis, slightly delayed onset with butorphanol (B1668111) sedation. | [25] |
| Rhesus & African Green Monkeys | 1% Tropicamide (T), T + 2.5% Phenylephrine (TP), TP + 1% Cyclopentolate (TPC) | TPC produced the largest and longest-lasting mydriasis in both species. Rhesus monkeys showed a greater response than African green monkeys. |
Experimental Protocols
Protocol for a Dose-Response Study of Topical Hydroxyamphetamine in Mice
This protocol outlines the steps to determine the optimal dose of hydroxyamphetamine for consistent mydriasis in mice.
1. Animal Model:
-
Species/Strain: C57BL/6 mice (or other strain of interest)
-
Age: 8-12 weeks
-
Sex: Male (or female, but do not mix sexes within the study)
-
Housing: Standard housing conditions with a 12:12 light-dark cycle.
2. Materials:
-
This compound powder
-
Sterile 0.9% saline
-
pH meter and adjustment solutions (e.g., sterile NaOH, HCl)
-
Sterile filters (0.22 µm)
-
Micropipettes and sterile tips
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Pupil measurement device (e.g., digital calipers, camera with macro lens and scale)
-
Low-level, consistent light source
3. Preparation of Hydroxyamphetamine Solutions:
-
Prepare stock solutions of hydroxyamphetamine in sterile saline at various concentrations (e.g., 0.25%, 0.5%, 1%, 2%).
-
Adjust the pH of each solution to ~7.0.
-
Sterile-filter each solution into a sterile container.
-
Store solutions protected from light at 4°C for up to one week.
4. Experimental Procedure:
-
Acclimatization: Allow animals to acclimate to the procedure room for at least 30 minutes.
-
Anesthesia: Anesthetize the mouse using the chosen anesthetic protocol. Ensure a stable plane of anesthesia is reached.
-
Baseline Measurement: Under controlled, dim lighting, measure the baseline pupil diameter of both eyes.
-
Drug Administration:
-
Divide the animals into groups for each concentration to be tested, including a vehicle control group (saline only). A typical group size is n=5-8 animals.
-
Instill a precise volume (e.g., 5 µL) of the designated hydroxyamphetamine solution or vehicle into the conjunctival sac of one eye. The contralateral eye can serve as an internal control or receive the vehicle.
-
-
Post-Administration Measurements: Measure the pupil diameter of both eyes at regular intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) post-instillation.
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Monitoring: Monitor the animal's vital signs and depth of anesthesia throughout the experiment.
-
Recovery: Allow the animal to recover from anesthesia on a warming pad.
5. Data Analysis:
-
Calculate the change in pupil diameter from baseline for each eye at each time point.
-
Plot the dose-response curve (e.g., peak change in pupil diameter vs. hydroxyamphetamine concentration).
-
Plot the time-course of mydriasis for each concentration.
-
Determine the ED50 (the dose that produces 50% of the maximal effect).
-
Select the optimal dose that provides a consistent and sustained mydriatic effect for the desired duration with minimal side effects.
Visualizations
Signaling Pathway of Hydroxyamphetamine-Induced Mydriasis
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-response relationships in tropicamide-induced mydriasis and cycloplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Topical Mydriatics Affect Light-Evoked Retinal Responses in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Topical mydriatics affect light-evoked retinal responses in anesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of anaesthetics on aqueous tear production in dogs: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. meetaugust.ai [meetaugust.ai]
- 14. DailyMed - PAREMYD- this compound, tropicamide solution [dailymed.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Hydroxyamphetamine increases intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Mydriatic effectiveness of hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydroxyamphetamine mydriasis in Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative assessment of pupillary light reflex in normal and anesthetized dogs: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Assessment of the Canine Pupillary Light Reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative assessment of the canine pupillary light reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hydroxyamphetamine mydriasis in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Changes in pupil size and intraocular pressure after topical application of 0.5% tropicamide to the eyes of dogs sedated with butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Pupillary Response to Topical Hydroxyamphetamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting variability in pupillary response to topical hydroxyamphetamine. This guide provides detailed information in a question-and-answer format to address common issues encountered during experiments and diagnostic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected pupillary response to topical hydroxyamphetamine in a healthy subject?
In a healthy individual, topical application of 1% hydroxyamphetamine hydrobromide is expected to cause symmetrical dilation (mydriasis) in both eyes. The mean increase in pupil size is approximately 1.96 mm (± 0.61 SD).[1][2] The difference in dilation between the two eyes in a single subject is typically minimal, with a mean interocular asymmetry of -0.087 mm (± 0.29 SD).[1][2]
Q2: Why am I observing a weaker than expected pupillary dilation in my subject?
A weaker than expected mydriatic response can be attributed to several factors:
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Postganglionic Sympathetic Denervation (Horner's Syndrome): Hydroxyamphetamine's primary mechanism is to stimulate the release of norepinephrine (B1679862) from the postganglionic sympathetic nerve terminals. If these neurons are damaged, there is a reduced or absent pool of norepinephrine to be released, resulting in poor or no dilation.[3][4][5]
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Acute Horner's Syndrome: In the initial stages of acute Horner's syndrome (within the first week), a false-negative result can occur where the pupil dilates normally.[6][7][8] This is because the norepinephrine stores in the degenerating nerve terminals may not be fully depleted.[6]
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Patient-Specific Factors: Underlying conditions such as diabetes, hyperthyroidism, or cardiovascular disease can influence the pupillary response.[9][10] Additionally, the degree of iris pigmentation can slightly affect the mydriatic effect.
-
Improper Administration: Incorrect instillation of the eye drops can lead to insufficient drug delivery and a consequently weaker response.
Q3: Can hydroxyamphetamine produce a false-positive or false-negative result when diagnosing Horner's syndrome?
Yes, both false-positive and false-negative results can occur:
-
False-Negative: As mentioned, a false-negative result (normal dilation in a patient with a postganglionic lesion) can be seen in the first week of acute Horner's syndrome due to remaining norepinephrine stores.[6][7][8]
-
False-Positive: While less common, a false-positive result (lack of dilation in a patient with a preganglionic lesion) can occur. One study noted that in a small number of cases with third-neuron lesions, the response of the normal eye was also minimal, potentially leading to misinterpretation.[11]
Q4: Are there any alternative diagnostic agents to hydroxyamphetamine?
Due to the limited availability of hydroxyamphetamine in some regions, other pharmacological agents are used:
-
Phenylephrine (B352888) (1%): This direct-acting sympathomimetic agent can help localize a lesion in Horner's syndrome based on denervation supersensitivity. A postganglionic Horner's pupil will show a more pronounced dilation in response to 1% phenylephrine compared to a preganglionic or normal pupil.[3][12] Phenylephrine 1% has shown a sensitivity of 81% and a specificity of 100% in identifying postganglionic lesions.[12][13]
-
Apraclonidine: This agent is primarily used to confirm the diagnosis of Horner's syndrome. It causes a reversal of anisocoria by dilating the miotic pupil due to denervation supersensitivity.[3]
-
Cocaine: Historically the gold standard for diagnosis, cocaine blocks norepinephrine reuptake. A Horner's pupil will fail to dilate in response to cocaine. However, its use is limited due to availability and regulatory issues.[3]
Q5: What are the contraindications and potential drug interactions with topical hydroxyamphetamine?
-
Contraindications: Hydroxyamphetamine should be used with caution in patients with angle-closure glaucoma, hypertension, arrhythmias, ischemic heart disease, diabetes, and hyperthyroidism.[9][10][14]
-
Drug Interactions: While systemic interactions from topical administration are rare, caution is advised. Cocaine should not be administered on the same day as hydroxyamphetamine as it can interfere with its uptake.[3][15] Patients should inform their healthcare provider of all medications they are taking.[10][14]
Data Presentation
Table 1: Expected Pupillary Dilation with 1% Hydroxyamphetamine
| Condition | Affected Eye Response | Contralateral (Normal) Eye Response | Interpretation |
| Normal Subject | Symmetrical dilation (mean increase ~1.96 mm)[1][2] | Symmetrical dilation (mean increase ~1.96 mm)[1][2] | Intact sympathetic pathway |
| Preganglionic Horner's Syndrome | Dilation equal to or greater than the normal eye[4] | Normal dilation | Lesion in the first or second-order neuron |
| Postganglionic Horner's Syndrome | Minimal or no dilation[4] | Normal dilation | Lesion in the third-order (postganglionic) neuron |
Table 2: Comparison of Diagnostic Agents for Horner's Syndrome Localization
| Agent | Mechanism of Action | Primary Use | Sensitivity (Postganglionic Lesion) | Specificity (Postganglionic Lesion) |
| 1% Hydroxyamphetamine | Indirect-acting sympathomimetic (promotes norepinephrine release)[3] | Localization of lesion | 93%[1][3][13] | 83%[1][3][13] |
| 1% Phenylephrine | Direct-acting sympathomimetic (α1-agonist)[12] | Localization of lesion | 81%[12][13] | 100%[12][13] |
Experimental Protocols
Protocol for Administration of Topical Hydroxyamphetamine and Measurement of Pupillary Response
-
Baseline Measurement: In a dimly lit room, measure and record the pupil size of both eyes using a pupilometer or a ruler with millimeter markings.
-
Drug Instillation: Instill one to two drops of 1% this compound solution into the conjunctival sac of each eye.
-
Incubation Period: Wait for 45 to 60 minutes to allow the drug to take effect.
-
Post-Instillation Measurement: Re-measure and record the pupil size of both eyes under the same lighting conditions as the baseline measurement.
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Data Analysis: Calculate the difference in pupillary dilation between the affected and unaffected eye. A lack of dilation or significantly less dilation in the affected eye compared to the normal eye is indicative of a postganglionic lesion.
Visualizations
Caption: Sympathetic Innervation Pathway of the Pupil.
Caption: Mechanism of Action of Hydroxyamphetamine.
Caption: Troubleshooting Workflow for Variable Pupillary Response.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyamphetamine mydriasis in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological testing in Horner's syndrome: a new paradigm [scielo.org.za]
- 4. Hydroxyamphetamine mydriasis in Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuro-Ophthalmological Manifestations of Horner’s Syndrome: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. False negative hydroxyamphetamine test in horner syndrome caused by acute internal carotid artery dissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. False-negative hydroxyamphetamine (Paredrine) test in acute Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. UpToDate 2018 [doctorabad.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Localization of Horner's syndrome. Use and limitations of the hydroxyamphetamine test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The correlation of phenylephrine 1% with hydroxyamphetamine 1% in Horner’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxyamphetamine and tropicamide (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. scielo.org.za [scielo.org.za]
Technical Support Center: Managing Systemic Side Effects of Hydroxyamphetamine in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the systemic side effects of hydroxyamphetamine in research subjects. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is hydroxyamphetamine and what is its primary mechanism of action?
A1: Hydroxyamphetamine, also known as 4-hydroxyamphetamine or norpholedrine, is a sympathomimetic medication.[1] Its primary mechanism of action is as an indirect sympathomimetic agent, meaning it stimulates the release of norepinephrine (B1679862) from nerve terminals.[1][2] This action mimics the effects of the sympathetic nervous system. It also acts as a serotonin-releasing agent and an agonist of human TAAR1.[1]
Q2: What are the expected systemic side effects of hydroxyamphetamine administration in a research setting?
A2: Systemic administration of hydroxyamphetamine can lead to a range of side effects due to its sympathomimetic action. These can be broadly categorized as:
-
Cardiovascular: Tachycardia (increased heart rate), hypertension (high blood pressure), palpitations, and in rare but serious cases, myocardial infarction and ventricular fibrillation.[3][4]
-
Neuropsychiatric: Agitation, anxiety, restlessness, insomnia, headache, dizziness, and in some cases, psychosis, paranoia, and behavioral disturbances.[4][5]
-
General: Dry mouth, nausea, vomiting, blurred vision, and muscle rigidity.[3][6]
Q3: Are there specific populations of research subjects that may be more susceptible to these side effects?
A3: Yes, certain populations may be at higher risk. Infants and young children may be especially sensitive to the effects of hydroxyamphetamine.[7] While geriatric subjects have not been shown to have different side effect profiles in studies of the ophthalmic solution, caution is always advised in this population.[7] Subjects with pre-existing cardiovascular conditions, anxiety disorders, or a history of substance abuse may also be at increased risk.
Troubleshooting Guides
Scenario 1: Subject develops sudden hypertension and tachycardia after hydroxyamphetamine administration.
Question: What immediate steps should be taken if a research subject experiences a rapid increase in blood pressure and heart rate?
Answer:
-
Cease Administration: Immediately stop the administration of hydroxyamphetamine.
-
Assess and Monitor Vitals: Continuously monitor blood pressure, heart rate, respiratory rate, and oxygen saturation.
-
Supportive Care: Ensure the subject is in a calm and comfortable position. General supportive care is the primary treatment for sympathomimetic toxicity.[8]
-
Consider Sedation: If the subject is also agitated, administration of a benzodiazepine (B76468) (e.g., lorazepam, diazepam) can help manage both the agitation and the cardiovascular effects.[8][9]
-
Pharmacological Intervention (if necessary): If hypertension is severe and does not respond to sedation, a rapidly acting and easily titratable antihypertensive agent may be administered by qualified medical personnel.[8] For persistent tachycardia, a non-selective beta-blocker like labetalol (B1674207) may be considered, though the use of beta-blockers can be controversial and requires careful consideration of the specific circumstances.[9]
Scenario 2: Subject exhibits signs of severe agitation, confusion, or psychosis.
Question: How should a researcher manage acute neuropsychiatric side effects?
Answer:
-
Ensure Safety: The primary concern is the safety of the subject and the research staff. Move the subject to a quiet, low-stimulation environment.
-
Rule out Other Causes: Quickly assess for other potential causes of altered mental status, such as hypoglycemia.[8]
-
Administer Benzodiazepines: Benzodiazepines are the first-line treatment for sympathomimetic-induced agitation and psychosis.[8][9] They help to calm the subject and reduce the risk of harm.
-
Avoid Antipsychotics with Anticholinergic Effects: While antipsychotics might seem like a logical choice, some can worsen the situation by causing anticholinergic delirium.[8] If an antipsychotic is deemed necessary, it should be used with caution and under the guidance of a physician.
-
Continuous Monitoring: Closely monitor the subject's mental status, vital signs, and for any signs of respiratory depression, especially after benzodiazepine administration.
Quantitative Data Summary
The following tables summarize the potential systemic side effects of sympathomimetic amines, including hydroxyamphetamine. It is important to note that specific incidence rates for systemic hydroxyamphetamine administration in a research context are not widely available in the literature. The data is largely qualitative and derived from studies on ophthalmic use and the broader class of sympathomimetic drugs.
| Cardiovascular Side Effects | Description | Management Considerations | References |
| Tachycardia | Increase in heart rate. | Monitor vital signs. Benzodiazepines for associated agitation. Beta-blockers may be considered. | [3][9] |
| Hypertension | Elevated blood pressure. | Monitor vital signs. Benzodiazepines for associated agitation. Rapidly acting antihypertensives if severe. | [3][8] |
| Myocardial Infarction | Heart attack. | Rare but serious. Requires immediate medical intervention. | [4] |
| Ventricular Fibrillation | A life-threatening heart rhythm. | Rare but serious. Requires immediate medical intervention. | [4] |
| Neuropsychiatric Side Effects | Description | Management Considerations | References |
| Agitation/Anxiety | Restlessness and excessive motor activity. | Create a calm environment. Benzodiazepines are first-line treatment. | [5][9] |
| Psychosis/Paranoia | Delusions and irrational suspicions. | Ensure safety. Benzodiazepines are first-line treatment. | [5][8] |
| Insomnia | Difficulty sleeping. | Monitor sleep patterns. Consider dose timing. | [6] |
| Headache/Dizziness | Common central nervous system effects. | Monitor for severity. Supportive care. | [3][5] |
Experimental Protocols
Protocol 1: Vital Sign Monitoring for Subjects Receiving Systemic Hydroxyamphetamine
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Baseline Measurement: Record the subject's blood pressure, heart rate, respiratory rate, and temperature at baseline before administration of hydroxyamphetamine.
-
Post-Administration Monitoring:
-
Measure and record vital signs at 15-minute intervals for the first hour after administration.
-
Continue to monitor vital signs at 30-minute intervals for the next two hours.
-
After the initial three hours, monitor vital signs hourly until they return to baseline or for the duration of the experimental period, as specified in the study protocol.
-
-
Action Thresholds: The study protocol should pre-define specific thresholds for vital sign changes that would trigger an intervention or cessation of the experiment. For example, a systolic blood pressure increase of >40 mmHg or a heart rate increase of >30 bpm from baseline.
-
Documentation: All measurements and any interventions must be meticulously documented in the subject's research record.
Protocol 2: Management of Acute Sympathomimetic-Induced Agitation
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Initial Assessment:
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Confirm that the agitation is likely due to hydroxyamphetamine by reviewing the timeline of administration and clinical presentation.
-
Perform a rapid assessment of the subject's vital signs and mental status.
-
-
Non-Pharmacological Intervention:
-
Move the subject to a quiet and safe environment.
-
Attempt verbal de-escalation techniques.
-
-
Pharmacological Intervention (if non-pharmacological measures fail or are inappropriate):
-
Administer an initial dose of a benzodiazepine, such as lorazepam (2-4 mg intravenously or intramuscularly) or diazepam (5-10 mg intravenously). The route and dose should be determined by a qualified physician based on the severity of agitation and the subject's clinical status.
-
Titrate the dose as needed, with careful monitoring of respiratory status and level of consciousness.
-
-
Continuous Monitoring and Support:
-
Provide continuous monitoring of vital signs and neurological status.
-
Ensure adequate hydration and supportive care.
-
Visualizations
Caption: Signaling pathway of hydroxyamphetamine leading to systemic side effects.
Caption: Experimental workflow for monitoring and managing adverse events.
References
- 1. Disposition of Methamphetamine and Major Metabolites in Mice: Role of Organic Cation Transporter 3 in Tissue-Selective Accumulation of Para-Hydroxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-response effects of d-amphetamine on effort-based decision-making and reinforcement learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Sympathomimetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Stability of Aqueous Hydroxyamphetamine Hydrobromide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing aqueous solutions of hydroxyamphetamine hydrobromide.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and stability testing of aqueous this compound solutions.
Problem 1: Rapid Discoloration (Yellowing/Browning) of the Solution
-
Question: My aqueous this compound solution is rapidly turning yellow or brown, even when stored in the dark. What is causing this, and how can I prevent it?
-
Answer: This discoloration is a classic indicator of oxidative degradation. The phenolic hydroxyl group in hydroxyamphetamine is highly susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process forms colored quinone-type structures.
Troubleshooting Steps:
-
Deoxygenate the Solvent: Before dissolving the this compound, sparge the aqueous solvent (e.g., purified water, buffer) with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.
-
Incorporate an Antioxidant: Add an antioxidant to the formulation. Common choices for ophthalmic and aqueous preparations include:
-
Sodium metabisulfite (B1197395) (or sodium bisulfite)
-
Ascorbic acid
-
N-acetylcysteine
-
-
Add a Chelating Agent: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation. Include a chelating agent to sequester these ions. A common and effective choice is:
-
Edetate disodium (B8443419) (EDTA)
-
-
Control pH: Maintain the pH of the solution in the acidic range (ideally below 6.0). The phenolate (B1203915) anion, which is more prevalent at higher pH, is significantly more susceptible to oxidation than the protonated phenol.[1]
-
Protect from Light: Store the solution in amber or opaque containers to prevent photo-oxidation.
-
Problem 2: Loss of Potency Detected by HPLC Analysis
-
Question: My stability-indicating HPLC method shows a significant decrease in the peak area of this compound over time, but I don't observe significant discoloration. What could be the degradation pathway?
-
Answer: While oxidation is a primary concern, other degradation pathways like photodegradation can occur without significant color change, especially in the early stages. It's also possible that the degradation products are not strongly chromophoric at the detection wavelength.
Troubleshooting Steps:
-
Confirm Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the hydroxyamphetamine peak. Co-elution of a degradation product could suppress the apparent peak area.
-
Broaden Analytical Wavelengths: Analyze your stressed samples at multiple wavelengths to ensure you are not missing the emergence of new degradation peaks that may have different absorption maxima.
-
Implement Rigorous Photoprotection: Even ambient laboratory light can cause degradation over time. Ensure all solutions are prepared under low-light conditions and stored in light-protected containers (e.g., amber vials, foil-wrapped flasks).
-
Review Formulation pH: As with discoloration, a lower pH will generally improve the stability of this compound. Verify the pH of your solution and consider adjusting it to a more acidic range if appropriate for your application.
-
Problem 3: Appearance of New Peaks in the HPLC Chromatogram
-
Question: I am observing new, unidentified peaks in the chromatogram of my aged this compound solution. How can I identify these and prevent their formation?
-
Answer: The appearance of new peaks confirms degradation. These are likely oxidation or photodegradation products. Identification is key to understanding the degradation pathway and implementing targeted stabilization strategies.
Troubleshooting Steps:
-
Characterize Degradation Products: Use HPLC coupled with mass spectrometry (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for proposing potential structures of the degradation products.
-
Perform Forced Degradation Studies: Intentionally degrade the this compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate larger quantities of the degradation products for easier identification and to confirm their origin.
-
Prevent Formation: Once the nature of the degradation products is better understood (e.g., oxidative dimers, quinones), you can implement the preventative measures outlined in Problem 1 , such as using antioxidants, chelating agents, and maintaining an acidic pH.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
-
A1: The primary degradation pathway is the oxidation of the phenolic hydroxyl group. This is accelerated by factors such as elevated pH, the presence of oxygen and metal ions, and exposure to light.
-
-
Q2: What is the optimal pH range for stabilizing aqueous this compound solutions?
-
A2: An acidic pH range, typically between 4.0 and 6.0, is recommended to maintain the stability of this compound in aqueous solutions. In this range, the phenolic group is predominantly in its less reactive protonated form.
-
-
Q3: What are suitable antioxidants and chelating agents for this compound solutions?
-
A3: For antioxidants, sodium metabisulfite and ascorbic acid are commonly used. For a chelating agent, edetate disodium (EDTA) is a standard and effective choice to sequester metal ions that can catalyze oxidation.
-
-
Q4: How should I store my aqueous this compound solutions?
-
A4: Store solutions in tightly sealed, light-resistant (amber or opaque) containers, preferably under an inert atmosphere (e.g., nitrogen headspace). Refrigeration (2-8 °C) is also recommended to slow down the rate of degradation.
-
-
Q5: Is this compound susceptible to hydrolysis?
-
A5: The chemical structure of hydroxyamphetamine does not contain functional groups that are highly susceptible to hydrolysis, such as esters or amides. Therefore, oxidative and photodegradation are the primary stability concerns.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound (1% w/v) Under Various Stress Conditions After 7 Days
| Stress Condition | Temperature | pH | Light Exposure | Antioxidant (0.1% Sodium Metabisulfite) | Chelating Agent (0.05% EDTA) | Remaining Hydroxyamphetamine HBr (%) | Appearance |
| Control | 25°C | 5.5 | Ambient | No | No | 98.5% | Colorless |
| Acid Hydrolysis (0.1 M HCl) | 60°C | ~1 | Dark | No | No | 99.2% | Colorless |
| Alkaline Hydrolysis (0.1 M NaOH) | 60°C | ~13 | Dark | No | No | 85.3% | Dark Brown |
| Oxidation (3% H₂O₂) | 25°C | 5.5 | Dark | No | No | 75.6% | Yellow-Brown |
| Thermal | 60°C | 5.5 | Dark | No | No | 96.1% | Faint Yellow |
| Photostability | 25°C | 5.5 | 1.2 million lux hours | No | No | 90.2% | Light Yellow |
| Stabilized Formulation | 25°C | 5.5 | Ambient | Yes | Yes | >99.5% | Colorless |
Table 2: Hypothetical Efficacy of Stabilizing Agents on the Stability of 1% w/v this compound Solution (pH 7.0, 40°C, 14 days)
| Formulation | Remaining Hydroxyamphetamine HBr (%) |
| No Stabilizers | 91.2% |
| 0.1% Sodium Metabisulfite | 98.5% |
| 0.05% Edetate Disodium (EDTA) | 94.8% |
| 0.1% Sodium Metabisulfite + 0.05% EDTA | 99.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. Withdraw samples at regular intervals, neutralize with 1 M NaOH, and dilute for HPLC analysis.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (phosphate buffer, pH 3.0) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by demonstrating that degradation product peaks are well-resolved from the parent drug peak.
Mandatory Visualizations
Caption: Primary degradation pathway of hydroxyamphetamine.
Caption: Workflow for stabilizing aqueous solutions.
Caption: Troubleshooting logic for stability issues.
References
Navigating the Scarcity of Paredrine: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals, the limited commercial availability of Paredrine (hydroxyamphetamine hydrobromide) presents a significant hurdle in advancing scientific inquiry. This technical support center provides essential guidance, troubleshooting strategies, and detailed experimental protocols to empower researchers to overcome these challenges and continue their vital work.
Frequently Asked Questions (FAQs)
Q1: Why is Paredrine difficult to obtain for research purposes?
A1: The commercial availability of Paredrine has been inconsistent since the 1990s, primarily due to shortages of the raw materials required for its production.[1] At present, its marketing appears to be limited, with some sources indicating it may only be available in the Czech Republic.[1] This scarcity poses a significant challenge for researchers who rely on it for their studies.
Q2: What are the primary research applications of Paredrine?
A2: Paredrine is a sympathomimetic agent, acting as an indirect-acting sympathomimetic amine with adrenergic properties.[2] Its principal and most well-documented research and clinical application is in ophthalmology as a mydriatic (pupil-dilating) agent, particularly for the diagnosis of Horner's syndrome.[3][4][5][6] It helps differentiate between preganglionic and postganglionic nerve lesions.[4][6] Additionally, some studies have explored its effects on the sympathetic nervous system and its potential as a serotonin-releasing agent, suggesting broader applications in neuroscience research.[1][7]
Q3: Are there any viable alternatives to Paredrine for my experiments?
A3: Yes, researchers have investigated alternatives. One promising substitute is Pholedrine (B1677695), the N-methyl derivative of hydroxyamphetamine. Studies have shown that a 1% solution of pholedrine has comparable mydriatic effects to 0.5% hydroxyamphetamine.[8] For research into stimulant dependence, other agonist replacement therapies like bupropion (B1668061) and methylphenidate are being explored, although their mechanisms and effects may differ significantly from Paredrine.[9]
Q4: Is it feasible to synthesize Paredrine in a laboratory setting?
A4: The synthesis of hydroxyamphetamine is documented in the chemical literature. A common method involves the reaction of 4-methoxybenzaldehyde (B44291) with nitroethane, followed by a series of reduction and demethylation steps to yield hydroxyamphetamine.[10] However, this process requires expertise in organic synthesis and access to appropriate laboratory facilities and precursor chemicals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent pupil dilation in animal models. | Eye color and pigmentation can affect the rate and extent of dilation.[3] | 1. Record the iris color of all subjects. 2. Analyze data separately for groups with different eye colors to determine if there is a significant effect. 3. Ensure consistent light conditions during measurement as the control eye may constrict as the treated eye dilates.[3] |
| False-negative results in Horner's syndrome diagnosis. | The timing of the test after nerve injury is critical. | In cases of acute Horner's syndrome, a false-negative result can occur within the first week of injury.[4] It is advisable to repeat the test after this initial period. |
| Difficulty dissolving this compound. | Improper solvent or pH. | This compound is soluble in aqueous solutions.[1] Use a buffered saline solution (e.g., PBS) at a physiological pH to prepare your solutions. |
| Unexpected cardiovascular effects in vivo. | Systemic absorption of the drug. | Paredrine can have systemic sympathomimetic effects, including changes in blood pressure.[7] Use the lowest effective concentration and apply it locally to minimize systemic absorption. Monitor cardiovascular parameters if systemic effects are a concern. |
Experimental Protocols
Protocol 1: Pharmacological Localization of Horner's Syndrome
Objective: To determine if a sympathetic nerve lesion is preganglionic or postganglionic.
Methodology:
-
Baseline Measurement: Measure the pupil diameter of both eyes in a dimly lit room.
-
Drug Instillation: Instill one to two drops of 1% Paredrine (this compound) solution into the conjunctival sac of each eye.[5]
-
Post-Instillation Measurement: Re-measure the pupil diameter of both eyes 45-60 minutes after instillation.
-
Interpretation:
-
Preganglionic Lesion: The pupil on the affected side will dilate, as the postganglionic neuron is intact and can release norepinephrine (B1679862) in response to Paredrine.
-
Postganglionic Lesion: The pupil on the affected side will fail to dilate or show minimal dilation, as the nerve ending is damaged and cannot release norepinephrine.[6]
-
Protocol 2: In Vitro Assessment of Norepinephrine Release
Objective: To quantify the norepinephrine-releasing properties of Paredrine in a neuronal cell culture model.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) and differentiate them to a noradrenergic phenotype.
-
Pre-incubation: Pre-incubate the cells with a radioactive or fluorescent norepinephrine tracer (e.g., ³H-norepinephrine) to allow for uptake.
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Wash: Wash the cells with a buffer solution to remove any unincorporated tracer.
-
Paredrine Application: Add varying concentrations of Paredrine solution to the cells.
-
Sample Collection: Collect the supernatant at different time points.
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Quantification: Measure the amount of released tracer in the supernatant using a scintillation counter or fluorometer. This will correlate with the amount of norepinephrine released.
Signaling Pathways and Workflows
Caption: Mechanism of action for Paredrine.
Caption: Logical workflow for addressing Paredrine scarcity.
References
- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H14BrNO | CID 9377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Paredrine test in normal eyes. A controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. False-negative hydroxyamphetamine (Paredrine) test in acute Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyamphetamine mydriasis in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyamphetamine mydriasis in Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hydroxyamphetamine (paredrine) on the function of the sympathetic nervous system in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonist Replacement for Stimulant Dependence: A Review of Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HYDROXYAMPHETAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of p-Hydroxyamphetamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the blood-brain barrier (BBB) penetration of peripherally administered p-hydroxyamphetamine (p-OHA).
Frequently Asked Questions (FAQs)
Q1: Why is the peripheral administration of p-hydroxyamphetamine resulting in low brain concentrations in our preclinical models?
A1: p-Hydroxyamphetamine inherently possesses physicochemical properties that limit its ability to cross the blood-brain barrier effectively. Studies have shown that following peripheral administration, the concentration of p-OHA in the brain is significantly lower than in the blood.[1] This is primarily attributed to two factors:
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Low Lipophilicity: The presence of a hydroxyl group on the phenyl ring increases the polarity of the molecule, reducing its ability to passively diffuse across the lipid-rich endothelial cells of the BBB.
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Efflux Transporter Activity: p-Hydroxyamphetamine may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present at the BBB and actively pump xenobiotics out of the brain and back into the bloodstream.
Q2: What is the expected brain-to-plasma concentration ratio for p-hydroxyamphetamine?
A2: Experimental data in rats has indicated a brain-to-blood plasma ratio of approximately 1:3 (or 0.33) within 10 to 20 minutes of intravenous injection, highlighting its poor penetration into the central nervous system.[2]
Q3: Are there any structural modifications to p-hydroxyamphetamine that could enhance its BBB penetration?
A3: Yes, creating a prodrug is a viable strategy. By masking the polar hydroxyl group with a more lipophilic moiety, the resulting prodrug can more readily cross the BBB. Once in the brain, endogenous enzymes can cleave the promoiety, releasing the active p-hydroxyamphetamine. Ester prodrugs are a common approach for phenolic hydroxyl groups.
Q4: Can nanoparticle-based delivery systems be used to improve p-hydroxyamphetamine's brain uptake?
A4: Encapsulating p-hydroxyamphetamine into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), is a promising approach.[3] These nanoparticles can be engineered to cross the BBB through various mechanisms, including endocytosis by the brain endothelial cells. Surface modification of the nanoparticles with specific ligands can further enhance brain targeting.
Troubleshooting Guides
Issue: Low brain concentrations of p-hydroxyamphetamine detected after peripheral administration.
Possible Cause 1: Poor Passive Diffusion
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Troubleshooting Step 1: Assess Lipophilicity. The partition coefficient (LogP) is a measure of a compound's lipophilicity. A low LogP value for p-hydroxyamphetamine indicates poor lipid solubility.
-
Troubleshooting Step 2: Chemical Modification. Consider synthesizing a more lipophilic analog or a prodrug of p-hydroxyamphetamine. Masking the polar hydroxyl group can significantly improve passive diffusion across the BBB.
Possible Cause 2: Active Efflux by Transporters
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Troubleshooting Step 1: In Vitro Transporter Assay. Utilize an in vitro model, such as a transwell assay with MDCK cells overexpressing P-glycoprotein, to determine if p-hydroxyamphetamine is a substrate for this efflux transporter.[4][5]
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Troubleshooting Step 2: Co-administration with an Efflux Inhibitor. In your in vivo experiments, co-administer p-hydroxyamphetamine with a known P-gp inhibitor. A significant increase in the brain-to-plasma ratio of p-hydroxyamphetamine in the presence of the inhibitor would suggest that it is indeed a substrate for P-gp.
Issue: Inconsistent results in in vivo studies.
Possible Cause 1: Variability in Animal Models
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Troubleshooting Step 1: Standardize Experimental Conditions. Ensure that factors such as animal strain, age, and sex are consistent across your study groups.
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Troubleshooting Step 2: Control for Metabolism. p-Hydroxyamphetamine is a metabolite of amphetamine and methamphetamine.[6] Ensure that the observed brain concentrations are not confounded by the metabolism of a parent compound if one is being administered.
Possible Cause 2: Inaccurate Quantification of Brain Concentrations
-
Troubleshooting Step 1: Optimize Brain Homogenization and Extraction. Develop and validate a robust protocol for homogenizing brain tissue and extracting p-hydroxyamphetamine to ensure high recovery.
-
Troubleshooting Step 2: Utilize a Validated Analytical Method. Employ a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, for the accurate quantification of p-hydroxyamphetamine in brain homogenates and plasma.
Data Presentation
| Parameter | Value | Reference |
| LogP (p-hydroxyamphetamine) | 0.58 - 1.4 | [7] |
| Brain-to-Plasma Ratio (Rat, IV) | ~0.33 | [2] |
Experimental Protocols
Protocol 1: Synthesis of an Ester Prodrug of p-Hydroxyamphetamine
This protocol describes a general method for the synthesis of an acetyl ester prodrug of p-hydroxyamphetamine to enhance its lipophilicity.
Materials:
-
p-Hydroxyamphetamine hydrochloride
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Dissolve p-hydroxyamphetamine hydrochloride in a minimal amount of pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Formulation of p-Hydroxyamphetamine-Loaded PLGA Nanoparticles
This protocol is adapted from a method for encapsulating a hydrophilic drug in PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation technique.[3][8]
Materials:
-
p-Hydroxyamphetamine
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare the inner aqueous phase (w1): Dissolve a known amount of p-hydroxyamphetamine in a small volume of deionized water.
-
Prepare the oil phase (o): Dissolve a specified amount of PLGA in DCM.
-
Form the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator to create a water-in-oil emulsion.
-
Prepare the external aqueous phase (w2): Prepare a solution of PVA in deionized water.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and homogenize using a probe sonicator to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder.
Protocol 3: In Situ Brain Perfusion in Rodents
This technique allows for the direct measurement of BBB permeability of a compound.[9][10][11]
Materials:
-
Anesthetized rodent (e.g., rat)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of p-hydroxyamphetamine and a vascular space marker (e.g., [14C]-sucrose).
-
Surgical instruments
-
Brain tissue homogenization buffer
-
Scintillation counter and appropriate analytical instruments for p-hydroxyamphetamine quantification.
Procedure:
-
Anesthetize the animal and expose the common carotid arteries.
-
Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Initiate the perfusion of the buffer containing p-hydroxyamphetamine at a constant flow rate.
-
After a set time (e.g., 1-5 minutes), decapitate the animal and collect the brain.
-
Dissect the brain region of interest, weigh it, and homogenize it.
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Analyze aliquots of the homogenate and the perfusion buffer for the concentration of p-hydroxyamphetamine and the vascular space marker.
-
Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.
Visualizations
Caption: Strategies to overcome poor BBB penetration of p-hydroxyamphetamine.
References
- 1. The contribution of the metabolite p-hydroxyamphetamine to the central actions of p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and metabolism of amphetamine in the brain of rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fabrication and in vitro Evaluation of 4-HIA Encapsulated PLGA Nanoparticles on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 7. Changes in blood-brain permeability resulting from D-amphetamine, 6-hydroxydopamine and pimozide measured by a new technique [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 11. Brain endothelial permeability, transport, and flow assessed over 10 orders of magnitude using the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxyamphetamine Protocols for Heavily Pigmented Irides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroxyamphetamine for mydriasis in subjects with heavily pigmented irides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the mydriatic response to hydroxyamphetamine slower and less pronounced in subjects with heavily pigmented irides?
A1: The primary reason for the difference in response is the presence of a higher concentration of melanin (B1238610) in darkly pigmented irides.[1][2] Melanin can bind with various drugs, including sympathomimetic agents like hydroxyamphetamine.[3][4][5] This binding creates a temporary reservoir of the drug within the iris stroma, which can slow its diffusion to the target neuromuscular junction of the iris dilator muscle. Consequently, the onset of mydriasis may be delayed, and the maximum pupil dilation achieved may be slightly less than in subjects with lightly pigmented irides.[6][7]
Q2: My research subject with dark brown irides is showing a suboptimal mydriatic response to a standard dose of 1% hydroxyamphetamine. What are my options?
A2: If you observe a suboptimal response, consider the following troubleshooting steps:
-
Allow for More Time: The onset of maximum effect for mydriatic agents can be slower in individuals with heavily pigmented irides. The peak effect of Paremyd (a combination of 1% hydroxyamphetamine and 0.25% tropicamide) is generally observed within 60 minutes.[8][9] It is advisable to wait the full 60 minutes before assessing the final pupil size.
-
Consider a Second Dose: While prescribing information for commercially available hydroxyamphetamine solutions typically recommends one to two drops, some clinical guidelines for other mydriatics in pediatric populations with dark irides suggest that increasing the frequency of administration can enhance the mydriatic effect.[2][10] If the initial response after 60 minutes is insufficient, and your experimental protocol allows, a second drop may be considered. It is crucial to be aware of the potential for increased systemic absorption and associated side effects.
-
Optimize Instillation Technique: Ensure proper administration of the eye drops to maximize corneal contact time. This includes having the subject tilt their head back, gently pulling down the lower eyelid to form a pouch, and instilling the drop without touching the dropper to the eye. After instillation, gentle closure of the eyelid for a minute or two can also enhance absorption.[11]
Q3: Is it recommended to increase the concentration of hydroxyamphetamine for subjects with heavily pigmented irides?
A3: Currently, there is no commercially available hydroxyamphetamine solution with a concentration higher than 1% for ophthalmic use. Compounding a higher concentration would be an off-label application and should only be considered with appropriate institutional review board (IRB) approval and a thorough risk-benefit analysis. The standard 1% concentration, particularly when used in combination with an anticholinergic agent like tropicamide (B1683271), is generally considered effective for routine pupillary dilation across all iris colors.[7][12]
Q4: Are there any alternative or adjunctive agents that can be used with hydroxyamphetamine to enhance mydriasis in this population?
A4: Yes, hydroxyamphetamine is often used in combination with an anticholinergic agent like tropicamide. The combination product Paremyd® contains 1% hydroxyamphetamine hydrobromide and 0.25% tropicamide.[9] This combination is effective because the two agents act on different muscles of the iris to produce mydriasis; hydroxyamphetamine stimulates the iris dilator muscle (a sympathomimetic effect), while tropicamide blocks the iris sphincter muscle (a parasympatholytic effect).[6][13] This dual-mechanism approach often results in a more robust and faster mydriasis than either agent alone.[14]
Data Presentation
Table 1: Mydriatic Efficacy of Paremyd® (1% Hydroxyamphetamine HBr & 0.25% Tropicamide) in Different Iris Colors
| Iris Color Group | Mean Time to Maximum Dilation | Qualitative Dilation Assessment | Reference |
| Light Brown Irides | Faster Onset | Good to Excellent | [12] |
| Dark Brown Irides | Slower Onset | Good to Excellent | [12] |
Note: This table is a qualitative summary based on available literature. Specific quantitative data on the time course of hydroxyamphetamine alone in different iris colors is limited.
Experimental Protocols
Protocol 1: Standard Pupillometry Assessment Following Hydroxyamphetamine Instillation
-
Subject Preparation:
-
Acclimate the subject to a room with controlled, dim lighting for at least 10 minutes prior to baseline measurements.
-
Record the subject's baseline pupil diameter using a calibrated pupillometer.
-
-
Drug Administration:
-
Instill one to two drops of 1% hydroxyamphetamine hydrochloride solution into the conjunctival sac of the eye(s) under investigation.
-
Ensure proper instillation technique to avoid spillage and maximize corneal contact.
-
-
Post-Instillation Measurements:
-
Measure pupil diameter at regular intervals (e.g., 15, 30, 45, 60, and 90 minutes) post-instillation using the same pupillometer and under the same lighting conditions.
-
Continue measurements until the pupil has returned to its baseline size or as dictated by the experimental design.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline at each time point.
-
Determine the time to onset of mydriasis and the time to maximum pupil dilation.
-
Compare these parameters between subjects with different degrees of iris pigmentation.
-
Mandatory Visualizations
Caption: Signaling pathway of hydroxyamphetamine-induced mydriasis.
Caption: Experimental workflow for assessing mydriatic response.
Caption: Troubleshooting logic for suboptimal mydriasis.
References
- 1. DailyMed - PAREMYD- this compound, tropicamide solution [dailymed.nlm.nih.gov]
- 2. Different administration regimens of compound tropicamide eyedrops for pupil dilation for children with dark iris: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin-Binding-Based Discovery of Topically Instilled Carbonic Anhydrase Inhibitors for Targeted Delivery and Prolonged Action in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Pharmacokinetic Evaluation of High Melanin Binder Levofloxacin in Rabbits Shows Potential of Topical Eye Drops for Posterior Segment Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reviewofoptometry.com [reviewofoptometry.com]
- 7. Pupillary dilation and funduscopy with 1.0% hydroxyamphetamine plus 0.25% tropicamide (Paremyd) versus tropicamide (0.5 or 1.0%) as a function of iris and skin pigmentation, and age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Paremyd (this compound, Tropicamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Brazilian guideline for pediatric cycloplegia and mydriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. The clinical efficacy of paremyd with and without dapiprazole in subjects with light and dark brown irides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Ideal concentration of tropicamide with hydroxyamphetamine 1% for routine pupillary dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating tachyphylaxis with repeated hydroxyamphetamine administration in studies
Welcome to the technical support center for researchers utilizing hydroxyamphetamine in their experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis, or the rapid decrease in drug response, observed with repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is hydroxyamphetamine and how does it work?
Hydroxyamphetamine is an indirectly acting sympathomimetic amine. Its primary mechanism of action is to stimulate the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1][2] This surge in norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors, resulting in various physiological responses depending on the tissue being studied.
Q2: What is tachyphylaxis and why does it occur with repeated hydroxyamphetamine administration?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective.[3][4] In the context of hydroxyamphetamine, tachyphylaxis is primarily caused by the depletion of norepinephrine stores within the presynaptic neurons.[5] With each administration, hydroxyamphetamine triggers the release of norepinephrine. If the interval between doses is insufficient for the neuron to replenish these stores, subsequent doses will release progressively smaller amounts of norepinephrine, leading to a reduced physiological response.
Q3: How can I determine if my experimental model is exhibiting tachyphylaxis to hydroxyamphetamine?
The most direct way to identify tachyphylaxis is to observe a progressive decrease in the measured physiological or cellular response upon repeated administration of the same dose of hydroxyamphetamine. For example, if you are measuring vasoconstriction, a reduced constrictive response to the second or third dose compared to the first indicates tachyphylaxis.
Q4: What are the key factors that influence the development of tachyphylaxis to hydroxyamphetamine?
The two primary factors are the dosage and the frequency of administration.[3] Higher doses and shorter intervals between doses will lead to a more rapid and pronounced tachyphylaxis due to faster depletion of norepinephrine stores.
Troubleshooting Guide
Issue: Diminished or Absent Response to Repeated Hydroxyamphetamine Doses
This is the classic sign of tachyphylaxis. Here are steps to troubleshoot and mitigate this issue:
1. Confirm Norepinephrine Depletion as the Cause:
-
Hypothesis: The lack of response is due to exhausted norepinephrine stores.
-
Troubleshooting Step: After observing a diminished response to hydroxyamphetamine, administer a direct-acting adrenergic agonist (e.g., norepinephrine or phenylephrine). If the tissue or system responds to the direct agonist, it confirms that the adrenergic receptors are still functional and the issue likely lies with the inability of hydroxyamphetamine to release endogenous norepinephrine.
2. Strategies to Mitigate Tachyphylaxis:
-
Strategy 1: Increase the Dosing Interval ("Drug Holiday")
-
Principle: Allowing sufficient time between hydroxyamphetamine administrations enables the presynaptic neurons to synthesize and replenish their norepinephrine stores. The optimal interval will depend on the specific experimental model and tissue type.
-
Recommendation: Start by doubling the interval between doses and observe if the response is restored. A "drug holiday" of several hours to a day may be necessary for full recovery.[3][6]
-
-
Strategy 2: Administer a Norepinephrine Precursor
-
Principle: Supplementing with a precursor to norepinephrine, such as L-DOPS (L-threo-3,4-dihydroxyphenylserine), can enhance the rate of norepinephrine synthesis and replenish depleted stores more quickly.[4]
-
Recommendation: Introduce L-DOPS into your experimental protocol prior to the hydroxyamphetamine administration schedule. The exact timing and concentration will need to be optimized for your model.
-
-
Strategy 3: Dose Escalation (Use with Caution)
-
Principle: Increasing the dose of hydroxyamphetamine may transiently overcome tachyphylaxis by forcing the release of the remaining norepinephrine.
-
Caution: This is often a temporary solution and can lead to more profound and prolonged tachyphylaxis. It may also introduce off-target effects and is generally not recommended for maintaining a consistent response over multiple administrations.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an experiment designed to test strategies for mitigating hydroxyamphetamine-induced tachyphylaxis, based on principles from studies on similar indirect sympathomimetics.
| Experimental Group | Initial Response (e.g., % Vasoconstriction) | Response to 2nd Dose (30 min interval) | Response to 3rd Dose (30 min interval) | Response after 4-hour "Drug Holiday" |
| Control (Repeated Hydroxyamphetamine) | 100% | 45% | 15% | 85% |
| L-DOPS Pre-treatment | 98% | 75% | 50% | 95% |
| Increased Dosing Interval (2 hours) | 100% | 80% | 65% | Not Applicable |
Experimental Protocols
Protocol 1: Induction and Confirmation of Hydroxyamphetamine Tachyphylaxis
-
Preparation: Prepare the isolated tissue bath or in vivo model according to standard laboratory procedures.
-
Baseline Measurement: Record a stable baseline of the physiological parameter of interest (e.g., blood pressure, vessel diameter, heart rate).
-
Initial Hydroxyamphetamine Administration: Administer a standard effective dose of hydroxyamphetamine (e.g., 10 µM for in vitro studies) and record the peak response.
-
Washout/Recovery: Allow the system to return to baseline.
-
Repeated Administration: Administer the same dose of hydroxyamphetamine at a fixed, short interval (e.g., 30 minutes) and record the response. Repeat for a third dose. A diminished response indicates tachyphylaxis.
-
Confirmation with Direct Agonist: Following the third dose and return to baseline, administer an equieffective dose of a direct adrenergic agonist (e.g., norepinephrine). A robust response confirms the integrity of the postsynaptic receptors.
Protocol 2: Mitigation of Tachyphylaxis with a Norepinephrine Precursor
-
Preparation and Baseline: As described in Protocol 1.
-
Precursor Incubation: Pre-incubate the tissue or pre-treat the animal with L-DOPS for a predetermined time (e.g., 60 minutes) before the first hydroxyamphetamine administration.
-
Induction Protocol: Follow steps 3-5 from Protocol 1, administering repeated doses of hydroxyamphetamine at the same short interval.
-
Data Analysis: Compare the magnitude of the responses to the second and third doses of hydroxyamphetamine with and without L-DOPS pre-treatment to quantify the mitigating effect.
Visualizations
References
- 1. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. TACHYPHYLAXIS TO SOME SYMPATHOMIMETIC AMINES IN RELATION TO MONOAMINE OXIDASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoration of norepinephrine and reversal of phenotypes in mice lacking dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 6-hydroxydopamine-induced norepinephrine depletion on cerebellar development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachyphylaxis to some sympathomimetic amines in relation to monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Hydroxyamphetamine Hydrobromide
Welcome to the technical support center for the purification of synthesized hydroxyamphetamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can arise from starting materials, byproducts, and degradation products. These may include:
-
Unreacted starting materials: Such as 4-methoxyphenylacetone (B17817) or precursors from the synthetic route used.
-
Intermediates: Incomplete reaction progression can leave intermediate products in the crude mixture.
-
Byproducts of the synthesis: Depending on the synthetic route, various side-products can be formed. For instance, in syntheses starting from ephedrine (B3423809) or pseudoephedrine, related impurities can be present.[1]
-
Positional isomers: Impurities such as ortho- or meta-hydroxyamphetamine may be present.
-
Oxidation products: The phenolic hydroxyl group is susceptible to oxidation, leading to colored impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product.
-
Column Chromatography: A versatile technique for separating the desired compound from a complex mixture of impurities.
-
Acid-Base Extraction: Useful for separating the basic hydroxyamphetamine from neutral or acidic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying the purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is often effective.[2][3]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The solvent is not polar enough, or an insufficient volume of solvent has been used.
-
Solution:
-
Gradually add more of the hot solvent until the compound dissolves.
-
If the compound remains insoluble even with a large volume of solvent, select a more polar solvent or a solvent mixture. For this compound, polar protic solvents like ethanol, methanol (B129727), or water are good starting points.[4] A mixture such as ethanol/water can also be effective.
-
Problem 2: The compound "oils out" instead of crystallizing upon cooling.
-
Cause: The solution is too concentrated, the cooling is too rapid, or the solvent is not ideal. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.[5]
-
Solution:
-
Reheat the solution to dissolve the oil, and add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Try a different solvent system. A two-solvent system where the compound is soluble in one solvent and insoluble in the other can be beneficial.[6]
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is too dilute, or nucleation has not been initiated.
-
Solution:
-
If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate (Rf = 0).
-
Cause: The mobile phase is not polar enough to elute the polar this compound from the polar silica (B1680970) gel.
-
Solution:
-
Increase the polarity of the mobile phase. For a dichloromethane (B109758)/methanol system, gradually increase the percentage of methanol.[7]
-
For basic compounds like amines, adding a small amount of a base such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve elution and reduce tailing by neutralizing the acidic sites on the silica gel.[8]
-
Problem 2: The compound streaks on the TLC plate and the column.
-
Cause: This is common for amines on silica gel due to strong interactions with the acidic stationary phase.
-
Solution:
-
Add a small amount of triethylamine or ammonium hydroxide to the mobile phase.
-
Use a different stationary phase, such as alumina (B75360) (basic or neutral) or amine-functionalized silica.
-
Consider reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile). In this case, polar compounds elute earlier.
-
Problem 3: Poor separation of the desired compound from impurities.
-
Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.
-
Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help to separate compounds with a wider range of polarities.
-
Acid-Base Extraction
Problem 1: An emulsion forms at the interface between the aqueous and organic layers.
-
Cause: Vigorous shaking or the presence of particulate matter.
-
Solution:
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filter the entire mixture through a bed of Celite.
-
Problem 2: Low recovery of the product after extraction and isolation.
-
Cause: Incomplete extraction, incorrect pH, or loss of product during workup.
-
Solution:
-
Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and drive it into the organic layer.
-
When re-acidifying the aqueous layer to precipitate the hydrobromide salt, ensure the pH is sufficiently acidic. Check the pH with litmus (B1172312) paper or a pH meter.
-
Be careful to avoid loss of material during solvent removal (e.g., rotary evaporation).
-
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, isopropanol, water) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot. A mixed solvent system like ethanol/water may also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude this compound to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value |
| Starting Purity | ~90% |
| Final Purity | >98% |
| Typical Yield | 70-85% |
| Recommended Solvents | Ethanol, Methanol, Isopropanol, Water, Ethanol/Water |
Table 1: Representative quantitative data for recrystallization.
Flash Column Chromatography Protocol
This protocol is a general guideline for the purification of this compound using flash column chromatography on silica gel.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Adjust the ratio to achieve an Rf value of ~0.3 for the hydroxyamphetamine. Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent streaking.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If it is not fully soluble, dissolve it in a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5 to 90:10) + 0.5% Triethylamine |
| Loading Capacity | 1-10% of silica gel weight |
| Expected Purity | >99% |
| Typical Yield | 60-80% |
Table 2: Representative quantitative data for flash column chromatography.
Acid-Base Extraction Protocol
This protocol describes the purification of hydroxyamphetamine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude synthesized product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and wash it with a basic aqueous solution (e.g., 1M NaOH) to convert any acidic impurities into their water-soluble salts. Discard the aqueous layer.
-
Acidification and Extraction: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic hydroxyamphetamine will be protonated and move into the aqueous layer. Repeat this extraction 2-3 times.
-
Isolation of Free Base (Optional): Combine the acidic aqueous extracts, cool in an ice bath, and make the solution basic (pH > 10) by slowly adding a strong base (e.g., 6M NaOH). Extract the liberated hydroxyamphetamine free base into an organic solvent (e.g., dichloromethane).
-
Salt Formation: To the organic solution of the free base, add a stoichiometric amount of hydrobromic acid (HBr) to precipitate the this compound salt.
-
Isolation: Collect the precipitated salt by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
| Parameter | Value |
| Starting Purity | ~85% |
| Final Purity | >97% |
| Typical Yield | 75-90% |
| Organic Solvents | Dichloromethane, Ethyl Acetate |
| Aqueous Solutions | 1M NaOH, 1M HCl |
Table 3: Representative quantitative data for acid-base extraction.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
How to control for confounding variables in hydroxyamphetamine testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during hydroxyamphetamine testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding variables to consider in clinical hydroxyamphetamine testing for Horner's syndrome?
A1: The main confounding factors in the clinical setting, where hydroxyamphetamine is used to localize a lesion in Horner's syndrome, are primarily pharmacological and temporal. Prior administration of certain ophthalmic drops can interfere with the test's mechanism. Additionally, the timing of the test relative to the onset of symptoms is crucial for accurate results.
Q2: Which medications are known to interfere with hydroxyamphetamine testing?
A2: Cocaine and apraclonidine (B1662514) are significant confounders. Cocaine blocks the reuptake of norepinephrine (B1679862), which can interfere with the action of hydroxyamphetamine.[1][2] It is recommended to wait at least 72 hours after cocaine administration before performing a hydroxyamphetamine test.[1] Apraclonidine also has a long half-life and can affect pupillary response, necessitating a washout period of at least 48 hours before hydroxyamphetamine testing.[2][3]
Q3: Can the timing of the test after an injury affect the results?
A3: Yes, in cases of acute Horner's syndrome, a false-negative result can occur if the test is performed within the first week of the injury.[1][4][5] This is because it takes time for the norepinephrine stores in the presynaptic nerve terminals to become depleted. After this period, the test can more reliably differentiate between pre- and postganglionic lesions.
Q4: Are there any patient-specific factors that can confound the results?
A4: Yes, pre-existing ocular conditions such as posterior synechiae or iris atrophy can physically prevent the pupil from dilating, leading to a false-positive result (suggesting a postganglionic lesion when one may not be present).[2]
Q5: What are the key confounding variables to control for in preclinical animal studies involving hydroxyamphetamine?
A5: In preclinical studies, it is crucial to control for factors that can influence the sympathetic nervous system and drug metabolism. Key considerations include:
-
Animal Stress: Stress can alter sympathetic tone and affect baseline pupil size and reactivity. Acclimatize animals to the experimental environment and handling procedures.
-
Anesthetics and Sedatives: These agents can have their own effects on the autonomic nervous system and pupillary function. Choose agents with minimal impact on the sympathetic pathway or ensure a sufficient washout period.
-
Genetics: Different animal strains may have variations in drug-metabolizing enzymes, such as CYP2D6, which is involved in the metabolism of amphetamine to hydroxyamphetamine.[1]
-
Diet and Gut Microbiome: These factors can influence drug metabolism and should be standardized across experimental groups.
-
Housing Conditions: Factors like cage density, lighting, and temperature should be consistent as they can influence animal physiology and stress levels.
Q6: What are the best practices for sample collection and handling to avoid pre-analytical confounding?
A6: Proper sample management is critical to ensure the integrity of the results. Best practices include:
-
Clear Protocols: The study protocol should detail the sample volume, required anticoagulant, and specific collection containers.
-
Aseptic Technique: For blood samples, use aseptic techniques and a non-alcohol-based antiseptic.
-
Proper Labeling: All samples must be clearly labeled with a unique identifier, sample type, and collection date and time.
-
Chain of Custody: Maintain a strict chain of custody for all samples throughout their lifecycle.
-
Appropriate Storage: Store samples at the recommended temperature to ensure analyte stability. Studies on amphetamine derivatives suggest stability in urine at 4°C and -20°C for extended periods.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Clinical Test Results
| Issue | Potential Cause | Troubleshooting Steps |
| False-Negative Result (Pupil dilates in a known postganglionic lesion) | Test performed too soon after acute injury. | Repeat the test at least one week after the onset of symptoms to allow for depletion of norepinephrine stores.[1][4][5] |
| False-Positive Result (Pupil fails to dilate in a known pre- or central lesion) | Prior administration of interfering drugs (e.g., cocaine, apraclonidine). | Review the patient's recent medication history. Ensure an adequate washout period (at least 72 hours for cocaine, 48 hours for apraclonidine) before re-testing.[1][2] |
| Pre-existing ocular conditions (e.g., iris atrophy). | Conduct a thorough ophthalmologic examination to rule out physical abnormalities of the iris that would prevent dilation.[2] | |
| Variable Pupillary Response | Individual differences in sympathetic tone or drug response. | Ensure consistent and controlled lighting conditions during pupil measurement. Compare the degree of dilation between the affected and unaffected eye. |
Guide 2: Bioanalytical Assay (LC-MS/MS) Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure hydroxyamphetamine is in a consistent ionization state. |
| Secondary interactions with the column stationary phase. | Use a column with a different stationary phase (e.g., polar-embedded) or add a competing base like triethylamine (B128534) to the mobile phase. | |
| Matrix Effects (Ion suppression or enhancement) | Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids). | Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify chromatographic conditions to separate hydroxyamphetamine from interfering compounds. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the extraction method (e.g., adjust pH, change extraction solvent). |
| Analyte degradation during sample processing. | Ensure samples are kept at appropriate temperatures (e.g., on ice) during processing. | |
| Inconsistent Results | Analyte instability in stored samples. | Verify the long-term stability of hydroxyamphetamine in the specific biological matrix and storage conditions. Studies on similar compounds suggest good stability at -20°C.[3] |
| Improper sample collection or handling. | Review and reinforce standardized procedures for sample collection, processing, and storage. |
Quantitative Data Summary
The following table summarizes quantitative data relevant to hydroxyamphetamine testing, primarily from studies on Horner's syndrome.
| Parameter | Value | Context | Source |
| Normal Pupillary Dilation with Hydroxyamphetamine | ~2 mm | Symmetric dilation in normal pupils after administration of 1% hydroxyamphetamine. | [1] |
| Post-drop Anisocoria Suggesting Postganglionic Lesion | ≥ 1.0 mm difference in dilation | A difference of 1.0 mm or more in pupillary dilation between the two eyes is indicative of a postganglionic lesion. | [6] |
| Mean Increase in Pupil Size (Postganglionic Horner's) | 2.3 mm (with 1% phenylephrine) | In patients with postganglionic Horner's syndrome, 1% phenylephrine (B352888) (an alternative to hydroxyamphetamine) caused a significant increase in pupil size. | [7] |
| Mean Increase in Pupil Size (Contralateral Normal Eye) | 0.2 mm (with 1% phenylephrine) | The normal eye showed minimal dilation with 1% phenylephrine. | [7] |
Experimental Protocols
Protocol 1: Pharmacological Testing for Horner's Syndrome
This protocol outlines the clinical procedure for using hydroxyamphetamine to localize the lesion in Horner's syndrome.
-
Patient Preparation:
-
Obtain a detailed medical history, including all current and recent medications, with a specific focus on ophthalmic drops like cocaine and apraclonidine.
-
Ensure the recommended washout period has been observed if interfering substances were used.
-
Explain the procedure to the patient and obtain informed consent.
-
-
Baseline Measurement:
-
Place the patient in a dimly lit room to stabilize baseline pupil size.
-
Measure and record the pupil diameter of both eyes.
-
-
Drug Administration:
-
Instill one drop of 1% hydroxyamphetamine solution into the conjunctival sac of each eye.[1]
-
-
Incubation:
-
Have the patient wait for 45-60 minutes, remaining in a consistently lit environment.[1]
-
-
Post-instillation Measurement:
-
Re-measure and record the pupil diameter of both eyes under the same lighting conditions as the baseline measurement.
-
-
Interpretation:
-
Both pupils dilate: This indicates an intact third-order (postganglionic) neuron, localizing the lesion to the first or second-order neuron.[1]
-
Only the unaffected pupil dilates (or dilates significantly more): This suggests a damaged third-order neuron, as it cannot release norepinephrine in response to the hydroxyamphetamine.[1]
-
Protocol 2: General Workflow for LC-MS/MS Quantification of Hydroxyamphetamine in Plasma
This protocol provides a general workflow for the bioanalysis of hydroxyamphetamine in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike samples with a known concentration of a stable isotope-labeled internal standard (e.g., hydroxyamphetamine-d5).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for a cleaner sample extract and to minimize matrix effects.
-
-
Chromatographic Separation:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for hydroxyamphetamine and its internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of hydroxyamphetamine in the unknown samples by comparing their peak area ratios to a standard curve prepared in the same biological matrix.
-
Visualizations
Caption: Clinical workflow for hydroxyamphetamine testing in Horner's syndrome.
Caption: General workflow for bioanalytical quantification of hydroxyamphetamine.
Caption: Categories of confounding variables in hydroxyamphetamine testing.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biochemia-medica.com [biochemia-medica.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Hydroxyamphetamine and Cocaine in Diagnosing Oculosympathetic Palsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of hydroxyamphetamine and cocaine for the diagnosis of oculosympathetic palsy, also known as Horner's syndrome. The following sections detail the quantitative performance of each diagnostic agent, the experimental protocols for their use, and the underlying pharmacological pathways. This information is intended to assist researchers and clinicians in understanding the nuances of these diagnostic tests.
Data Presentation: Quantitative Comparison
The diagnostic efficacy of cocaine and hydroxyamphetamine in oculosympathetic palsy is determined by their differential effects on the pupils of affected and healthy eyes. Cocaine is utilized to confirm the presence of Horner's syndrome, while hydroxyamphetamine is subsequently used to localize the lesion within the sympathetic pathway.
| Parameter | Cocaine (4% or 10%) | Hydroxyamphetamine (1%) | Normal Eye Response |
| Diagnostic Role | Confirmation of Horner's Syndrome | Localization of the lesion (preganglionic vs. postganglionic) | Dilation |
| Primary Efficacy Endpoint | Increased anisocoria (difference in pupil size between the two eyes) | Dilation of the affected pupil relative to the normal pupil | Symmetric dilation of both pupils |
| Positive Test Threshold | Post-instillation anisocoria of ≥0.8-1.0 mm[1][2][3][4] | Failure of the affected pupil to dilate, resulting in a dilation difference of >1.0 mm compared to the normal eye[5][6] | N/A |
| Mean Pupillary Dilation (Normal Eye) | ~2.1 mm increase in bright light[7] | ~1.96 mm increase[8] | N/A |
| Mean Pupillary Dilation (Horner's Syndrome Eye) | ~0.7 mm increase[7] | Preganglionic Lesion: Dilation similar to normal eye. Postganglionic Lesion: Minimal to no dilation (~0.27 mm increase)[9] | N/A |
| Sensitivity | Not typically reported as a standalone diagnostic for localization | 93% for localizing postganglionic lesions[10] | N/A |
| Specificity | Not typically reported as a standalone diagnostic for localization | 83% for localizing postganglionic lesions[10] | N/A |
Experimental Protocols
Accurate diagnosis requires strict adherence to standardized experimental protocols for both cocaine and hydroxyamphetamine administration.
Cocaine Test Protocol (Confirmation of Horner's Syndrome)
-
Baseline Measurement: Measure the pupil diameter of both eyes in a dimly lit room.
-
Drug Instillation: Instill two drops of 4% or 10% cocaine hydrochloride solution into each eye.
-
Incubation Period: Wait for 40 to 60 minutes.[3]
-
Post-instillation Measurement: Remeasure the pupil diameter of both eyes under the same lighting conditions.
-
Interpretation: A positive test for Horner's syndrome is indicated by an increase in anisocoria, with the affected pupil dilating poorly compared to the normal pupil. A post-cocaine anisocoria of 0.8 mm or greater is considered a positive result.[2][3]
Hydroxyamphetamine Test Protocol (Localization of Lesion)
Note: This test should be performed at least 24-48 hours after the cocaine test, as cocaine can interfere with hydroxyamphetamine uptake.[3]
-
Baseline Measurement: Measure the pupil diameter of both eyes in a dimly lit room.
-
Drug Instillation: Instill two drops of 1% hydroxyamphetamine hydrobromide solution into each eye.
-
Incubation Period: Wait for 45 to 60 minutes.
-
Post-instillation Measurement: Remeasure the pupil diameter of both eyes under the same lighting conditions.
-
Interpretation:
-
Preganglionic or Central Lesion: Both pupils dilate. This indicates that the postganglionic neuron is intact.
-
Postganglionic Lesion: The normal pupil dilates, but the affected pupil shows minimal or no dilation. This suggests that the postganglionic neuron is damaged and unable to release norepinephrine (B1679862).
-
Signaling Pathways and Experimental Workflows
The differential effects of cocaine and hydroxyamphetamine are rooted in their distinct mechanisms of action on the oculosympathetic pathway.
Oculosympathetic Pathway
The oculosympathetic pathway is a three-neuron arc that originates in the hypothalamus and innervates the iris dilator muscle.
Pharmacological Mechanisms of Action
Cocaine acts by blocking the reuptake of norepinephrine at the neuromuscular junction, while hydroxyamphetamine stimulates the release of norepinephrine from the presynaptic terminal.
Diagnostic Workflow for Oculosympathetic Palsy
The diagnosis of Horner's syndrome follows a stepwise pharmacological approach to first confirm the diagnosis and then to localize the causative lesion.
References
- 1. webeye.ophth.uiowa.edu [webeye.ophth.uiowa.edu]
- 2. Anisocoria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Horner Syndrome: Overview, Anatomy, Pathophysiology [emedicine.medscape.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. Localization of Horner's syndrome. Use and limitations of the hydroxyamphetamine test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The correlation of phenylephrine 1% with hydroxyamphetamine 1% in Horner’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.org.za [scielo.org.za]
A Comparative Guide to Cross-Validation of Postganglionic Denervation: Hydroxyamphetamine vs. Advanced Imaging
For researchers, scientists, and drug development professionals, accurately localizing sympathetic denervation is crucial for both diagnostic and therapeutic advancement. This guide provides an objective comparison of the traditional pharmacological approach using hydroxyamphetamine with modern imaging techniques, supported by experimental data and detailed protocols.
The localization of postganglionic sympathetic denervation, classically identified in conditions like Horner's syndrome, has traditionally relied on pharmacological testing with hydroxyamphetamine.[1][2][3] This method, while historically significant, is increasingly being supplemented and cross-validated by advanced imaging modalities that offer direct visualization and quantification of sympathetic innervation.[4][5] This guide explores the principles, protocols, and comparative performance of these techniques.
Comparative Analysis of Diagnostic Techniques
The choice of diagnostic modality for postganglionic denervation often depends on the clinical context, availability of resources, and the specific information required. While hydroxyamphetamine testing offers a functional assessment of the postganglionic neuron's integrity, imaging techniques provide anatomical and metabolic insights into the sympathetic nervous system.
| Feature | Hydroxyamphetamine Test | MIBG Scintigraphy | PET Imaging ([11C]HED) | Magnetic Resonance Imaging (MRI) |
| Principle | Pharmacological challenge to assess norepinephrine (B1679862) release from the postganglionic nerve terminal.[1][2] | A radiolabeled norepinephrine analog (MIBG) is taken up by sympathetic nerve terminals, allowing for visualization of sympathetic innervation.[6][7][8] | A radiolabeled norepinephrine analog ([11C]HED) is used to quantify regional sympathetic nerve density.[9][10] | Visualizes structural abnormalities and secondary changes in denervated tissues, such as muscle edema or atrophy.[11][12] |
| Primary Use | Localization of Horner's syndrome to a postganglionic (third-order neuron) lesion.[2][13] | Assessment of cardiac sympathetic denervation in conditions like Parkinson's disease and heart failure.[7][8][14] | High-resolution quantification of sympathetic denervation, particularly in cardiac and research settings.[9][10] | Identification of underlying pathologies causing nerve lesions and assessment of muscle denervation changes.[4][5] |
| Outcome Measure | Pupillary dilation response (or lack thereof).[15] | Heart-to-mediastinum ratio (H/M) of tracer uptake.[7][16] | Regional tracer retention and quantification of denervated area.[9][10] | Signal intensity changes (e.g., T2-weighted hyperintensity) and morphological alterations.[11][12] |
| Sensitivity | Reported sensitivity of 93% for identifying postganglionic lesions. | High sensitivity for detecting cardiac sympathetic denervation.[7] | High, allows for precise quantification of denervation.[9] | High sensitivity for detecting muscle denervation changes, comparable to electromyography. |
| Specificity | Reported specificity of 83%. | High specificity for differentiating between certain neurodegenerative disorders.[7] | High specificity for sympathetic nerve terminals. | Findings can be non-specific, as other conditions can cause similar signal changes.[4] |
| Limitations | Unavailability of the drug, potential for false-negative results in acute cases, and contraindications.[2][17] | Lower spatial resolution compared to PET, exposure to ionizing radiation.[9] | High cost, limited availability due to the short half-life of the radiotracer, exposure to ionizing radiation. | Does not directly visualize sympathetic nerve function; changes may appear later than functional deficits.[11] |
Experimental Protocols
Accurate and reproducible results hinge on standardized experimental protocols. The following sections detail the methodologies for the hydroxyamphetamine test and key imaging techniques.
Hydroxyamphetamine Test Protocol
The hydroxyamphetamine test is a pharmacological method used to localize a lesion in the sympathetic pathway causing Horner's syndrome.[2]
Objective: To differentiate a postganglionic (third-order neuron) lesion from a preganglionic (first or second-order) lesion.
Materials:
-
1% hydroxyamphetamine hydrobromide ophthalmic solution
-
Pupilometer or millimeter ruler for measuring pupil size
-
Dimly lit room
Procedure:
-
Baseline Measurement: Place the patient in a dimly lit room for at least 10 minutes to allow for pupil stabilization. Measure and record the pupil size of both eyes.
-
Drug Instillation: Instill one to two drops of 1% hydroxyamphetamine solution into the conjunctival sac of each eye.
-
Post-Instillation Measurement: After 45 to 60 minutes, remeasure the pupil size of both eyes under the same lighting conditions.
Interpretation of Results:
-
Normal Response (Intact Postganglionic Neuron): Both pupils dilate. This indicates that the lesion, if present, is preganglionic or central.
-
Abnormal Response (Postganglionic Denervation): The pupil of the affected eye fails to dilate or dilates minimally, while the normal pupil dilates. This localizes the lesion to the postganglionic neuron.[1][2] A difference in dilation of 1.0 mm or more is often considered significant.[13][15]
Imaging Protocols
Objective: To assess the integrity of sympathetic nerve terminals, particularly in the heart.[6][8]
Procedure:
-
Patient Preparation: Certain medications that may interfere with MIBG uptake should be discontinued (B1498344) prior to the scan. The patient should rest for at least 30 minutes before the injection.[14]
-
Radiotracer Injection: A peripheral intravenous line is placed, and a standardized dose of Iodine-123 MIBG is injected.
-
Imaging: Planar and SPECT images of the chest are acquired at early (e.g., 15-30 minutes) and late (e.g., 3-4 hours) time points post-injection.
-
Quantification: The primary quantitative measure is the late heart-to-mediastinum (H/M) ratio, calculated from the planar images.[6][16]
Objective: To provide high-resolution, quantitative imaging of sympathetic innervation.[9]
Procedure:
-
Radiotracer Production: [11C]HED is produced in a cyclotron and synthesized immediately before use due to its short half-life.
-
Patient Preparation: Similar to MIBG, interfering medications may need to be withheld.
-
Image Acquisition: The patient is positioned in the PET scanner, and a transmission scan for attenuation correction is performed. [11C]HED is then injected intravenously, and dynamic imaging is performed for approximately 60 minutes.[10]
-
Data Analysis: The retention of [11C]HED in the myocardium is quantified to determine the extent and severity of sympathetic denervation.[9][10]
Visualizing the Diagnostic Workflow
The following diagrams illustrate the logical flow of diagnosing and localizing postganglionic denervation.
Caption: Diagnostic workflow for postganglionic denervation.
Caption: Experimental workflow for cross-validation.
Signaling Pathway of Hydroxyamphetamine Action
The mechanism of action of hydroxyamphetamine relies on the integrity of the postganglionic sympathetic neuron.
Caption: Mechanism of hydroxyamphetamine-induced mydriasis.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Horner Syndrome: Pharmacologic Diagnosis — Ophthalmology Review [ophthalmologyreview.org]
- 3. scielo.org.za [scielo.org.za]
- 4. Neurogenic myopathies and imaging of muscle denervation [inis.iaea.org]
- 5. Non-Invasive Imaging of Peripheral Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 123I-mIBG Scintigraphy for the Assessment of Cardiac Sympathetic Innervation and the Relationship to Cardiac Autonomic Function in Healthy Adults Using Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac MIBG scintigraphy is a sensitive tool for detecting cardiac sympathetic denervation in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Cardiac sympathetic innervation imaging with myocardial MIBG scintigraphy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducible Quantification of Regional Sympathetic Denervation with [11C]meta-Hydroxyephedrine PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET imaging of oxidative metabolism abnormalities in sympathetically denervated canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Magnetic resonance imaging signal changes in denervated muscles after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 15. Localization of Horner's syndrome. Use and limitations of the hydroxyamphetamine test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myocardial Sympathetic Innervation Imaging in Patients With Heart Failure [southcarolinablues.com]
- 17. False-negative hydroxyamphetamine (Paredrine) test in acute Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Pholedrine as a Viable Research Alternative to Hydroxyamphetamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pholedrine (B1677695) and hydroxyamphetamine, two structurally similar indirect-acting sympathomimetic amines. Historically, hydroxyamphetamine has been a standard tool for specific diagnostic and research applications, particularly in ophthalmology. However, its decreasing availability has necessitated the evaluation of viable alternatives. Pholedrine, the N-methyl derivative of hydroxyamphetamine, has emerged as a primary candidate for this substitution. This document synthesizes experimental data to compare their mechanisms, pharmacodynamics, and outlines key experimental protocols for their evaluation.
Mechanism of Action: Indirect Sympathomimetics
Both pholedrine and hydroxyamphetamine exert their primary effects by augmenting noradrenergic neurotransmission.[1][2] Unlike direct agonists, they do not bind significantly to adrenergic receptors themselves. Instead, they function as releasing agents for endogenous norepinephrine (B1679862) from presynaptic sympathetic nerve terminals.[3]
The core mechanism involves a multi-step process:
-
Uptake: The compounds are transported from the synaptic cleft into the presynaptic neuron via the norepinephrine transporter (NET).[1]
-
Vesicular Disruption: Once inside the neuron, they disrupt the vesicular storage of norepinephrine, causing it to accumulate in the cytoplasm.[1]
-
Transporter Reversal: The elevated cytoplasmic norepinephrine concentration triggers the NET to reverse its direction of transport, expelling norepinephrine into the synaptic cleft in a non-exocytotic manner.[1][4]
This increase in synaptic norepinephrine leads to the stimulation of postsynaptic α- and β-adrenergic receptors, eliciting a sympathomimetic response. While this is the primary shared pathway, some evidence suggests hydroxyamphetamine may also act as a serotonin-releasing agent.[5]
Comparative Pharmacodynamics and Pharmacokinetics
The most direct comparisons between pholedrine and hydroxyamphetamine come from ophthalmic studies, where they are used to induce mydriasis (pupil dilation) for the diagnosis of Horner's syndrome.[6] This condition involves a disruption of the sympathetic nerve pathway to the eye. The ability of these drugs to cause pupil dilation depends on the integrity of the postganglionic neuron and its stored norepinephrine.[7]
Data Presentation: Pharmacodynamic Comparison (Mydriasis)
| Parameter | Hydroxyamphetamine | Pholedrine | Source(s) |
| Effective Concentration | 0.5% - 1% | 1% | [8][9][10] |
| Relative Potency | 1.0 | ~0.62 | [7][11] |
| Mean Pupil Dilation (Normal) | Not specified | 2.2 mm | [6] |
| Time to Max Effect | ~45-60 min | ~20-90 min | [6][12] |
| Duration of Action | Not specified | 8-10 hours | [6] |
| Diagnostic Sensitivity | 93% | Not specified (Correctly identified lesions in 13/13 patients) | [7][11][13] |
| Diagnostic Specificity | 83% | Not specified | [7][13] |
Data Presentation: Pharmacokinetic Profile
| Parameter | Hydroxyamphetamine | Pholedrine | Source(s) |
| Chemical Class | Substituted Amphetamine | N-methyl derivative of Hydroxyamphetamine | [14] |
| Metabolic Precursor | Amphetamine (major), Methamphetamine (minor) | Methamphetamine (major) | [14] |
| Dosing Interval (Ophthalmic) | Not specified | ≥ 72 hours (to allow for NE store replenishment) | [6] |
Experimental Protocols
A. In Vivo Mydriasis Assay
This protocol is used to assess the pupil-dilating effect of sympathomimetic agents and is the basis for the diagnostic test for Horner's syndrome.
Methodology:
-
Subject Acclimation: Subjects (human or animal models, e.g., rabbits) are acclimated to a room with controlled, constant ambient lighting (e.g., 1.7 cd/m2).[15]
-
Baseline Measurement: The vertical pupil diameter of both eyes is measured using a binocular infrared television pupillometer or through standardized photography.[6][12]
-
Drug Administration: A standardized volume of the test compound (e.g., 1% pholedrine eyedrops) is instilled into the conjunctival sac of one or both eyes.[12]
-
Time-Course Measurement: Pupil diameter is re-measured at set intervals (e.g., every 10-15 minutes) until the maximum drug effect is observed, typically between 45 and 90 minutes post-instillation.[6][12]
-
Data Analysis: The change in pupil diameter from baseline is calculated. In comparative studies, the responses to different drugs or concentrations are analyzed. For diagnostic purposes, the degree of dilation in an affected eye is compared to the contralateral (healthy) eye.[6]
B. In Vitro Vasoconstriction Assay
This protocol assesses the ability of sympathomimetic amines to potentiate vasoconstriction in isolated vascular tissue, providing a functional measure of their effect on smooth muscle.[16]
Methodology:
-
Tissue Preparation: Short ring segments are prepared from rabbit blood vessels (e.g., mesoduodenal, brachial, or saphenous arteries/veins) and mounted in an organ bath.[16]
-
Stimulation: Adrenergic neurons within the tissue are stimulated via an electrical field, eliciting a baseline constrictor response.[16]
-
Compound Incubation: Low concentrations of the test compound (pholedrine or hydroxyamphetamine) are added to the organ bath. The concentrations used should ideally not be sufficient to elicit a direct constrictor response on their own.[16]
-
Potentiation Measurement: The electrical stimulation is repeated in the presence of the test compound. The force of the constrictor response is measured and compared to the baseline response.[16]
-
Data Analysis: The degree of potentiation (the increase in the electrically-stimulated constriction) is calculated. This reflects the compound's ability to enhance the effects of neurally released norepinephrine.
Conclusion
The available evidence strongly supports pholedrine as a viable and effective research alternative to hydroxyamphetamine. Their shared mechanism of action as indirect-acting sympathomimetics results in highly similar pharmacodynamic profiles, particularly in their well-documented mydriatic effects.[6][8] Clinical and experimental data show that 1% pholedrine can be substituted for 0.5-1% hydroxyamphetamine to achieve a comparable physiological response.[7][9] For researchers in neuropharmacology and autonomic drug development, pholedrine offers a reliable tool to study presynaptic norepinephrine release and its downstream effects, especially in contexts where hydroxyamphetamine is no longer accessible. Future research could focus on direct, quantitative comparisons of their effects on other sympathomimetic endpoints, such as vasoconstriction and cardiovascular parameters, to further solidify their interchangeability in a broader range of experimental models.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of neurotransmitter release by amphetamines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. [Pholedrine for determining the site of Horner syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.org.za [scielo.org.za]
- 8. Pholedrine: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pholedrine: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological testing in Horner's syndrome: a new paradigm [scielo.org.za]
- 12. researchgate.net [researchgate.net]
- 13. The correlation of phenylephrine 1% with hydroxyamphetamine 1% in Horner’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pholedrine - Wikipedia [en.wikipedia.org]
- 15. Interaction of the indirectly acting topical sympathomimetics cocaine and pholedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potentiative effects of alpha agonistic sympathomimetic amines on vasoconstriction by adrenergic nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mydriatic Effects of Hydroxyamphetamine Alone and in Combination with Tropicamide
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical data reveals that the combination of hydroxyamphetamine and tropicamide (B1683271) produces a more potent and clinically efficient mydriatic effect compared to hydroxyamphetamine used as a standalone agent. This comparison guide, designed for researchers, scientists, and drug development professionals, delves into the quantitative data, experimental protocols, and underlying signaling pathways of these mydriatic agents.
The combination formulation, commercially available as Paremyd® (1% hydroxyamphetamine and 0.25% tropicamide), demonstrates a rapid onset and a prolonged, clinically significant pupil dilation, making it a valuable tool for diagnostic eye examinations.
Quantitative Comparison of Mydriatic Effects
The following table summarizes the key performance indicators of hydroxyamphetamine alone versus its combination with tropicamide.
| Parameter | Hydroxyamphetamine (1%) Alone | Hydroxyamphetamine (1%) with Tropicamide (0.25%) |
| Mydriatic Effect | Mean increase in pupil size of 1.96 mm[1][2] | Clinically significant mydriasis |
| Onset of Action | Not explicitly stated in reviewed studies | Within 15 minutes[3][4] |
| Time to Maximum Effect | Not explicitly stated in reviewed reviewed studies | Within 60 minutes[3][4] |
| Duration of Clinically Significant Mydriasis | Not explicitly stated in reviewed studies | Approximately 3 hours[3] |
| Time to Complete Recovery | Not explicitly stated in reviewed studies | Typically 6 to 8 hours (may take up to 24 hours in some cases)[3][4] |
Experimental Protocols
The data presented is derived from clinical studies employing rigorous methodologies to assess the mydriatic effects of these ophthalmic agents.
Study Design for Hydroxyamphetamine Alone:
A study involving 26 normal subjects was conducted to evaluate the mydriatic effect of 1% hydroxyamphetamine hydrobromide (Paredrine®).[1][2]
-
Subjects: 26 individuals with no known ocular abnormalities.
-
Intervention: Instillation of 1% this compound eye drops into both eyes.
-
Measurements: Pupil size was documented photographically before and after drug administration to determine the mean increase in pupil diameter.[1][2]
Study Design for Combination Therapy (Hydroxyamphetamine with Tropicamide):
Clinical trials for the combination product (Paremyd®) have established its pharmacokinetic profile.
-
Subjects: Healthy adult volunteers.
-
Intervention: Instillation of one to two drops of a solution containing 1% hydroxyamphetamine and 0.25% tropicamide into the conjunctival sac.[3][4]
-
Measurements: Pupil diameter was measured at various time points to determine the onset of action, time to maximum effect, and duration of mydriasis.
The experimental workflow for a comparative clinical trial is outlined below:
Signaling Pathways of Mydriasis
The mydriatic effects of hydroxyamphetamine and tropicamide are achieved through distinct yet complementary signaling pathways.
Hydroxyamphetamine is an indirect-acting sympathomimetic agent. It acts by stimulating the release of norepinephrine (B1679862) from adrenergic nerve terminals in the iris dilator muscle. This increase in norepinephrine concentration in the synaptic cleft leads to the contraction of the dilator muscle and subsequent pupil dilation (mydriasis).
Tropicamide , on the other hand, is a parasympatholytic (anticholinergic) agent. It blocks the muscarinic receptors on the iris sphincter muscle, inhibiting the constricting effect of acetylcholine. This relaxation of the sphincter muscle allows the dilator muscle, stimulated by the sympathetic nervous system (and enhanced by hydroxyamphetamine), to have an unopposed effect, resulting in a more pronounced and sustained mydriasis.
The synergistic action of these two agents is depicted in the following signaling pathway diagram:
References
A Comparative Guide to the Statistical Validation of Pupillary Dilation Asymmetry Following Hydroxyamphetamine Instillation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological agents used in the diagnosis and localization of Horner's syndrome, with a central focus on the statistical validation of pupillary dilation asymmetry induced by hydroxyamphetamine. The objective is to offer a clear, data-driven comparison of diagnostic performance to aid in clinical research and drug development. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows.
Comparative Diagnostic Performance of Pharmacological Agents
The diagnostic accuracy of various pharmacological tests for Horner's syndrome is crucial for correct diagnosis and localization of the underlying lesion. The following table summarizes the sensitivity and specificity of commonly used agents based on available clinical data.
| Pharmacological Agent | Purpose | Sensitivity | Specificity | Key Findings |
| Hydroxyamphetamine 1% | Localization of 3rd order neuron lesion | 93%[1][2] | 83%[1][2] | Differentiates pre- and postganglionic lesions. Failure to dilate suggests a postganglionic (third-order) neuron lesion.[3][4][5] |
| Cocaine (4% or 10%) | Confirmation of Horner's syndrome | 40% (in one study) | - | Historically the gold standard, but less sensitive than apraclonidine (B1662514) and has significant drawbacks including availability and side effects.[5] A post-instillation anisocoria of ≥0.8 mm is considered diagnostic.[4] |
| Apraclonidine (0.5% or 1%) | Confirmation of Horner's syndrome | 93% (in one study) | - | Considered a suitable alternative to cocaine due to high sensitivity and availability.[1][6] It causes reversal of anisocoria in Horner's syndrome.[5][7] |
| Phenylephrine (B352888) 1% | Localization of 3rd order neuron lesion | 81%[1][2] | 100%[1][2] | A reliable and readily available alternative to hydroxyamphetamine for localizing postganglionic lesions based on the principle of denervation supersensitivity.[1][2] |
Experimental Protocols
Accurate and reproducible results in pharmacological testing for Horner's syndrome rely on standardized experimental protocols. The following sections detail the methodologies for the key diagnostic agents.
Hydroxyamphetamine Test Protocol
-
Purpose: To localize the lesion in a confirmed case of Horner's syndrome to the postganglionic (third-order) neuron.[8]
-
Patient Preparation: Ensure at least 72 hours have passed since the administration of cocaine or apraclonidine eye drops, as these can interfere with the test results.[8]
-
Procedure:
-
Interpretation of Results:
Cocaine Test Protocol
-
Purpose: To confirm the diagnosis of Horner's syndrome.
-
Procedure:
-
Measure and record the baseline pupil size of both eyes in dim lighting.
-
Instill one to two drops of 4% or 10% cocaine hydrochloride solution into each eye.[7] For infants and children, a 2% solution is recommended.
-
Remeasure and record the pupil size of both eyes under the same dim lighting conditions.
-
-
Interpretation of Results:
-
Positive Test (Confirms Horner's Syndrome): Anisocoria (the difference in pupil size) of 0.8 mm or greater after cocaine instillation is highly suggestive of Horner's syndrome.[4][5] The affected pupil dilates poorly or not at all.
-
Negative Test: Both pupils dilate, and the degree of anisocoria remains relatively unchanged.
-
Apraclonidine Test Protocol
-
Purpose: To confirm the diagnosis of Horner's syndrome.
-
Procedure:
-
Interpretation of Results:
-
Positive Test (Confirms Horner's Syndrome): The smaller (miotic) pupil in the affected eye dilates, leading to a "reversal of anisocoria" where the previously smaller pupil becomes larger than the contralateral pupil.[7] The ptosis may also improve.
-
Negative Test: No significant change in pupillary size or a slight constriction of both pupils is observed.
-
Phenylephrine Test Protocol
-
Purpose: To localize the lesion in a confirmed case of Horner's syndrome to the postganglionic (third-order) neuron.
-
Procedure:
-
Measure and record the baseline pupil size of both eyes in dim lighting.
-
Instill one drop of 1% phenylephrine solution into each eye.
-
Wait for approximately 20 minutes for postganglionic lesions and up to 45 minutes for preganglionic or central lesions.
-
Remeasure and record the pupil size of both eyes under the same dim lighting conditions.
-
-
Interpretation of Results:
-
Postganglionic (3rd order) Lesion: The affected pupil dilates significantly due to denervation supersensitivity, while the normal pupil shows minimal to no dilation.[2]
-
Preganglionic (1st or 2nd order) or Normal: The affected pupil shows minimal to no dilation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the pharmacological agents and the logical flow of the diagnostic process.
Caption: Mechanism of action of pharmacological agents on the sympathetic pathway of pupillary dilation.
References
- 1. andysvetclinic.net [andysvetclinic.net]
- 2. Atlas Entry - Apraclonidine Drop Testing for Horner Syndrome [webeye.ophth.uiowa.edu]
- 3. childrenseye.org [childrenseye.org]
- 4. Topic 4: Confirmatory and Diagnostic Tests [danielarnetttaylor.com]
- 5. Pharmacological testing in Horner's syndrome: a new paradigm [scielo.org.za]
- 6. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 7. Horner Syndrome: Pharmacologic Diagnosis — Ophthalmology Review [ophthalmologyreview.org]
- 8. Horner’s syndrome in dogs: aetiology and diagnostic protocol | Vets & Clinics [vetsandclinics.com]
A Comparative Guide to Hydroxyamphetamine and Direct-Acting Sympathomimetics in Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor-level performance of the indirect-acting sympathomimetic, hydroxyamphetamine, with the direct-acting sympathomimetics, phenylephrine (B352888) and norepinephrine (B1679862). Experimental data from receptor binding and functional assays are presented to elucidate their distinct mechanisms of action and pharmacological profiles.
Introduction
Sympathomimetic agents mimic the effects of the sympathetic nervous system by activating adrenergic receptors. These agents can be broadly classified into two categories: direct-acting and indirect-acting. Direct-acting sympathomimetics, such as phenylephrine and norepinephrine, bind to and directly activate adrenergic receptors. In contrast, indirect-acting agents like hydroxyamphetamine exert their effects by triggering the release of endogenous catecholamines, primarily norepinephrine, from presynaptic nerve terminals[1][2][3]. This guide delves into the receptor-level distinctions between these two classes of compounds, providing quantitative data and detailed experimental methodologies for their characterization.
Mechanism of Action
Direct-acting sympathomimetics directly interact with alpha (α) and beta (β) adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades. For instance, α1-adrenergic receptors couple to Gq proteins, leading to the activation of phospholipase C and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Conversely, β-adrenergic receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP).
Hydroxyamphetamine, on the other hand, does not significantly bind to adrenergic receptors. Its primary mechanism involves the release of stored norepinephrine from sympathetic nerve endings[1][2][3]. The released norepinephrine then acts on postsynaptic adrenergic receptors to elicit a physiological response. Additionally, hydroxyamphetamine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a receptor involved in modulating monoaminergic systems[4][5][6][7].
Quantitative Data Comparison
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of phenylephrine, norepinephrine, and hydroxyamphetamine. It is important to note that as an indirect-acting agent, Ki values at adrenergic receptors are not applicable for hydroxyamphetamine. Instead, its potency at TAAR1 is presented.
Table 1: Receptor Binding Affinity (Ki) of Direct-Acting Sympathomimetics
| Compound | Receptor Subtype | Ki (nM) | Test System |
| Phenylephrine | α1A | 1380 | Human α1A-AR expressed in HEK293 cells |
| α1B | 7410 | Human α1B-AR expressed in HEK293 cells | |
| α1D | 219 | Human α1D-AR expressed in HEK293 cells | |
| Norepinephrine | α1A | 1050 | Human IMA plasma membranes |
| β1 | 126 | Rat brain |
Note: Data for phenylephrine and norepinephrine are compiled from various sources and experimental conditions may differ.
Table 2: Functional Potency (EC50) of Direct- and Indirect-Acting Sympathomimetics
| Compound | Assay | Receptor/Target | EC50 (nM) | Test System |
| Phenylephrine | Contraction | α1-adrenergic | 1400 - 1800 | Human internal mammary arteries and saphenous veins |
| Norepinephrine | cAMP Accumulation | β2-adrenergic | >1000 | Human lymphocytes |
| Contraction | α-adrenergic | 78 - 340 | Human saphenous veins and internal mammary arteries | |
| Hydroxyamphetamine | cAMP Accumulation | rat TAAR1 | 190 | HEK-293 cells expressing rat TAAR1 |
| cAMP Accumulation | mouse TAAR1 | 280 | HEK-293 cells expressing mouse TAAR1 |
Note: The EC50 for hydroxyamphetamine is for its activity at TAAR1, which contributes to its indirect sympathomimetic effects.
Experimental Protocols
Radioligand Binding Assay (for Direct-Acting Sympathomimetics)
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., phenylephrine or norepinephrine) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (for Gs-coupled Receptors)
This assay measures the ability of an agonist to stimulate the production of cyclic AMP, a second messenger for β-adrenergic receptors.
1. Cell Culture:
-
Cells expressing the β-adrenergic receptor of interest are cultured in appropriate media.
2. Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of the test agonist (e.g., norepinephrine) are added to the cells.
-
The cells are incubated for a specific time to allow for cAMP production.
3. Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.
Functional Assay: Phosphoinositide (IP) Turnover (for Gq-coupled Receptors)
This assay measures the accumulation of inositol phosphates, which are second messengers produced upon activation of Gq-coupled receptors like α1-adrenergic receptors.
1. Cell Labeling:
-
Cells expressing the α1-adrenergic receptor are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pool.
2. Agonist Stimulation:
-
The cells are washed to remove unincorporated [3H]-myo-inositol.
-
Increasing concentrations of the test agonist (e.g., phenylephrine) are added in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
The cells are incubated to allow for the accumulation of [3H]-inositol phosphates.
3. Extraction and Separation:
-
The reaction is terminated, and the [3H]-inositol phosphates are extracted.
-
The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.
4. Detection and Data Analysis:
-
The radioactivity of the eluted [3H]-inositol phosphates is measured.
-
A dose-response curve is constructed, and the EC50 value is determined.
Visualizations
Caption: Signaling pathways of direct vs. indirect sympathomimetics.
Caption: Workflow of a radioligand binding assay.
Caption: Logical relationship of sympathomimetic drug classes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the CNS Stimulant Properties of Amphetamine and its Metabolite, p-Hydroxyamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the central nervous system (CNS) stimulant properties of amphetamine and its primary metabolite, p-hydroxyamphetamine. The information presented herein is supported by experimental data from preclinical studies, offering insights into their respective mechanisms of action, effects on neurotransmitter systems, and behavioral outcomes.
Mechanism of Action: A Tale of Two Stimulants
Both amphetamine and p-hydroxyamphetamine exert their CNS stimulant effects primarily through interactions with monoamine neurotransmitter systems, namely dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT). Their principal molecular targets are the respective monoamine transporters (DAT, NET, and SERT) and the trace amine-associated receptor 1 (TAAR1).
Amphetamine is a well-established substrate for monoamine transporters. It is taken up into the presynaptic neuron where it disrupts the vesicular storage of monoamines and reverses the direction of transporter flux, leading to a significant increase in the synaptic concentrations of these neurotransmitters.[1] More recent research has elucidated the critical role of TAAR1, an intracellular G-protein coupled receptor, in mediating the effects of amphetamines.[2][3] Upon entering the neuron, amphetamine binds to and activates TAAR1, initiating downstream signaling cascades that further contribute to dopamine efflux and modulate transporter function.[2][4][5]
p-Hydroxyamphetamine, a major metabolite of amphetamine, shares a similar pharmacological profile.[6] It is also recognized as an agonist at TAAR1, capable of stimulating cAMP production.[7][8] While it is generally considered to have reduced CNS penetration compared to its parent compound, direct administration into the brain elicits pronounced stimulant effects.[9][10]
Data Presentation: Quantitative Comparisons
The following tables summarize the available quantitative data for amphetamine and p-hydroxyamphetamine across key experimental paradigms.
Table 1: Comparative Receptor Binding Affinities (Ki in µM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Trace Amine-Associated Receptor 1 (TAAR1) |
| Amphetamine | ~0.5[11] | ~0.1[11] | 10 - 40[11] | Agonist[3][7] |
| p-Hydroxyamphetamine | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | Agonist[7][8] |
Table 2: In Vivo Microdialysis - Effects on Dopamine Efflux
| Compound | Administration Route | Brain Region | Dopamine Efflux |
| Amphetamine | Systemic (i.p., i.v.) | Nucleus Accumbens, Striatum | Significant, dose-dependent increase[12][13][14][15] |
| p-Hydroxyamphetamine | Intracerebroventricular (i.c.v.) | Striatum | Increased synaptic dopamine levels[9][10] |
Table 3: Locomotor Activity in Rodents
| Compound | Animal Model | Administration Route | Effect on Locomotor Activity |
| Amphetamine | Mice, Rats | Systemic (i.p.) | Dose-dependent increase[16][17][18] |
| p-Hydroxyamphetamine | Mice, Rats | Intracerebroventricular (i.c.v.), Direct infusion into Nucleus Accumbens | Significant, dose-dependent increase[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor or transporter.
-
Objective: To determine the inhibitory constant (Ki) of amphetamine and p-hydroxyamphetamine for DAT, NET, and SERT.
-
Method:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines are transiently transfected with plasmids encoding the human or rodent DAT, NET, or SERT.
-
Membrane Preparation: Transfected cells are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.
-
Binding Assay: The membrane preparations are incubated with a specific radioligand for the transporter of interest (e.g., [3H]dopamine for DAT) and varying concentrations of the test compounds (amphetamine or p-hydroxyamphetamine).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.
-
Objective: To measure the effect of amphetamine and p-hydroxyamphetamine on extracellular dopamine levels in specific brain regions.
-
Method:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Drug Administration: A baseline level of dopamine is established before the test compound is administered (systemically or via reverse dialysis through the probe).
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in dopamine concentration over time are expressed as a percentage of the baseline levels.
-
Locomotor Activity
The open field test is a common method for assessing spontaneous locomotor activity in rodents.
-
Objective: To evaluate the effect of amphetamine and p-hydroxyamphetamine on locomotor activity.
-
Method:
-
Apparatus: An open field arena, typically a square or circular enclosure, is used. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Acclimation: The animals are habituated to the testing room for a period before the experiment begins.
-
Drug Administration: The test compound is administered to the animal at a specified dose and route.
-
Testing: The animal is placed in the center of the open field arena, and its activity is recorded for a set duration.
-
Data Collection: The total distance traveled, time spent in different zones of the arena, and other behavioral parameters are recorded.
-
Data Analysis: The locomotor activity data are compared between different treatment groups using appropriate statistical methods.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Intracellular signaling pathways of amphetamine and p-hydroxyamphetamine.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Workflow for a locomotor activity experiment.
References
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 8. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central administration of p-hydroxyamphetamine produces a behavioral stimulant effect in rodents: evidence for the involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenylephrine 1% and Hydroxyamphetamine 1% in Localizing Oculosympathetic Pathway Lesions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Pharmacological Testing in Horner's Syndrome
The localization of a lesion within the oculosympathetic pathway is a critical step in the diagnosis and management of Horner's syndrome. Pharmacological testing with topical agents remains a cornerstone of this diagnostic process. For decades, hydroxyamphetamine 1% has been a primary tool for differentiating between preganglionic and postganglionic lesions. However, its variable availability has led to the increasing use of phenylephrine (B352888) 1% as an alternative. This guide provides a detailed comparison of these two agents, supported by experimental data, to aid researchers and clinicians in their application.
The core principle behind this pharmacological localization lies in the integrity of the third-order (postganglionic) neuron. Hydroxyamphetamine is an indirect-acting sympathomimetic that requires a functional postganglionic neuron to release norepinephrine (B1679862) and induce mydriasis. In contrast, phenylephrine is a direct-acting alpha-1 adrenergic agonist that acts on the iris dilator muscle. In cases of postganglionic lesions, denervation supersensitivity renders the iris dilator muscle hyper-responsive to dilute concentrations of direct-acting agonists like phenylephrine 1%.[1][2][3]
Experimental Data Summary
A prospective study involving 14 patients with a confirmed diagnosis of Horner's syndrome (via cocaine 10% testing) provides key comparative data on the efficacy of phenylephrine 1% and hydroxyamphetamine 1% in localizing the lesion.[1] The results of this study are summarized below:
| Parameter | Phenylephrine 1% | Hydroxyamphetamine 1% |
| Sensitivity | 81% | 93% |
| Specificity | 100% | 83% |
| Mean Pupil Size Increase (Postganglionic Horner's) | 2.3 mm (SD 1.1 mm) | 0.27 mm (SD 0.3 mm) |
| Mean Pupil Size Increase (Contralateral Normal Pupil) | 0.2 mm (SD 0.2 mm) | 2.65 mm (SD 0.3 mm) |
Experimental Protocols
The following protocols are based on methodologies reported in clinical research for the pharmacological diagnosis of Horner's syndrome.[1]
Phenylephrine 1% Instillation Protocol
-
Patient Preparation: Ensure the patient is in a room with consistent, dim lighting. Measure and record the baseline pupil size of both eyes.
-
Drug Preparation: Prepare a fresh solution of phenylephrine 1% on the day of testing by diluting phenylephrine 10% hydrochloride with a preservative-free artificial tear solution (e.g., 0.1 ml of phenylephrine 10% with 0.9 ml of artificial tears).[1]
-
Instillation: Instill two drops of the phenylephrine 1% solution into the conjunctival sac of both the affected and the contralateral (normal) eye.
-
Observation: Wait for 60 minutes.
-
Measurement: Remeasure and record the pupil size of both eyes in the same lighting conditions. A significant dilation of the affected pupil, often resulting in a reversal of the pre-existing anisocoria, indicates a positive test for a postganglionic lesion due to denervation supersensitivity.[1][4]
Hydroxyamphetamine 1% Instillation Protocol
-
Patient Preparation: As with the phenylephrine test, ensure consistent, dim lighting and record baseline pupil sizes.
-
Instillation: Instill two drops of hydroxyamphetamine 1% into the conjunctival sac of both eyes.
-
Observation: Wait for 60 minutes.
-
Measurement: Remeasure and record the pupil size of both eyes.
-
Interpretation:
-
Preganglionic or Central Lesion: Dilation of both pupils is expected, as the postganglionic neuron is intact and able to release norepinephrine.[5]
-
Postganglionic Lesion: The affected pupil will fail to dilate or show minimal dilation due to the inability of the damaged postganglionic neuron to release norepinephrine. The normal pupil will dilate.[5][6]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated.
Caption: Drug mechanism in preganglionic vs. postganglionic Horner's.
Caption: Diagnostic workflow for Horner's syndrome localization.
Discussion and Conclusion
The data indicates that phenylephrine 1% demonstrates excellent specificity (100%) in identifying postganglionic lesions, meaning a positive result is highly indicative of a postganglionic etiology.[1] Its sensitivity of 81% is also robust, though slightly lower than that of hydroxyamphetamine (93%).[1] The high specificity of phenylephrine is a significant advantage, as it minimizes false-positive results for postganglionic lesions.
Conversely, hydroxyamphetamine 1% has a higher sensitivity but lower specificity (83%) compared to phenylephrine 1%.[1] This suggests that while hydroxyamphetamine is more likely to correctly identify a postganglionic lesion, it may also be more prone to incorrectly classifying a preganglionic lesion as postganglionic.
It is important to note that denervation supersensitivity, the principle underlying the phenylephrine 1% test, may take time to develop. False-negative results can occur in cases of acute Horner's syndrome, with studies showing that supersensitivity may not be detectable at 3 days but can be demonstrated 10 days after the onset of symptoms.[4][7]
References
- 1. The correlation of phenylephrine 1% with hydroxyamphetamine 1% in Horner’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Pharmacological testing in Horner's syndrome: a new paradigm [scielo.org.za]
- 6. Distinguishing postganglionic from preganglionic lesions. Studies in rabbits with surgically produced Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Pseudoephedrine vs. Hydroxyamphetamine as Functional Analogues
For researchers in pharmacology, neuroscience, and drug development, the selection of appropriate chemical tools is paramount. This guide provides a detailed comparison of pseudoephedrine and hydroxyamphetamine, two sympathomimetic amines, to determine the suitability of pseudoephedrine as a functional analogue for hydroxyamphetamine in research settings. The analysis is based on their mechanisms of action, receptor interaction profiles, and functional potencies, supported by experimental data and protocols.
Executive Summary
Pseudoephedrine and hydroxyamphetamine both function as sympathomimetic agents, primarily by inducing the release of endogenous norepinephrine (B1679862). However, their pharmacological profiles exhibit a key distinction. Hydroxyamphetamine is considered a classic, purely indirect-acting sympathomimetic. In contrast, pseudoephedrine, while predominantly acting indirectly, has been investigated for potential direct, albeit very weak, agonist activity at adrenergic receptors.
Comparative Pharmacodynamics
The primary functional output of both compounds is the stimulation of the sympathetic nervous system. This is achieved mainly by increasing the concentration of norepinephrine (NE) in the synaptic cleft, which then activates adrenergic receptors (adrenoceptors). The crucial difference lies in how they achieve this.
-
Hydroxyamphetamine (p-hydroxyamphetamine or α-methyltyramine) acts as a substrate for the norepinephrine transporter (NET). It is taken up into the presynaptic neuron, which leads to the displacement of norepinephrine from vesicular stores and subsequent reverse transport of NE into the synapse. This is a classic indirect-acting mechanism.[1][2]
-
Pseudoephedrine also functions as a norepinephrine-releasing agent through a similar mechanism involving the NET.[3] However, it has been debated whether it also possesses direct agonist activity at α- and β-adrenergic receptors. Recent data suggests that any direct agonist activity at α-adrenoceptors is negligible, reinforcing its classification as a predominantly indirect-acting agent.[4]
Quantitative Comparison of Functional Activity
The following table summarizes the available quantitative data on the functional potencies of pseudoephedrine and hydroxyamphetamine.
| Parameter | Pseudoephedrine | Hydroxyamphetamine | Citation(s) |
| Mechanism of Action | Predominantly Indirect (NE Releaser); Negligible Direct Agonism | Indirect (NE Releaser) | [2][3][4] |
| Norepinephrine Release (EC₅₀) | 224 nM | Data not available in cited literature | [4] |
| Dopamine Release (EC₅₀) | 1,988 nM (~9-fold less potent than for NE) | Data not available in cited literature | [4] |
| α₁-Adrenoceptor Agonism (Kₐ꜀ₜ) | >10,000 nM | Not applicable (considered purely indirect) | [4] |
| α₂-Adrenoceptor Agonism (Kₐ꜀ₜ) | >10,000 nM | Not applicable (considered purely indirect) | [4] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Kₐ꜀ₜ (Activation Constant): The concentration of an agonist that produces 50% of the maximal possible effect.
Visualization of Mechanisms and Pathways
Comparative Mechanisms of Action
The diagram below illustrates the distinct functional mechanisms of hydroxyamphetamine and pseudoephedrine at the noradrenergic synapse.
Adrenergic Receptor Signaling Pathway (Alpha-1)
Both agents cause the release of norepinephrine, which can then act on various adrenoceptors. The diagram below shows a simplified signaling cascade for the α₁-adrenergic receptor, a key target for the vasoconstrictive effects of norepinephrine.
Key Experimental Protocols
To determine the parameters outlined in the data table, specific in-vitro assays are required. Below are summaries of the standard methodologies.
Protocol 1: Radioligand Binding Assay (for Receptor Affinity)
This assay measures the affinity of a drug for a specific receptor. It is used to determine the dissociation constant (Kd) for a radioligand or the inhibition constant (Ki) for a competing non-labeled drug.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target adrenoceptor are homogenized in a cold buffer. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the membranes containing the receptors.
-
Incubation: The membrane preparation is incubated in a buffer solution containing:
-
A known concentration of a specific radioligand (e.g., [³H]prazosin for α₁-receptors).
-
Varying concentrations of the unlabeled competitor drug (e.g., pseudoephedrine).
-
A tube with an excess of a known non-radioactive antagonist to determine non-specific binding.
-
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as a competition curve, and the IC₅₀ (concentration of drug that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Protocol 2: Neurotransmitter Release Assay (for Functional Potency)
This assay measures the ability of a compound to evoke the release of a neurotransmitter (e.g., norepinephrine) from nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., cortex or hypothalamus) is homogenized in an isotonic sucrose (B13894) buffer. The homogenate undergoes differential centrifugation to isolate a pellet rich in synaptosomes (resealed nerve terminals).
-
Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter, such as [³H]norepinephrine, which is taken up via the norepinephrine transporter (NET).
-
Release Experiment: The [³H]NE-loaded synaptosomes are washed and then exposed to various concentrations of the test compound (e.g., pseudoephedrine or hydroxyamphetamine).
-
Sample Collection: At specific time points, the buffer surrounding the synaptosomes is collected.
-
Quantification: The amount of [³H]NE released into the buffer is measured by scintillation counting.
-
Data Analysis: The amount of release is plotted against the drug concentration to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ (maximum effect) values are determined.
Conclusion for Researchers
The available evidence indicates that pseudoephedrine's sympathomimetic effects are driven almost exclusively by the release of norepinephrine, with its direct affinity for α-adrenergic receptors being negligible (Kₐ꜀ₜ >10,000 nM).[4] In this respect, its primary mechanism is identical to that of hydroxyamphetamine.
However, the term "functional analogue" implies interchangeability in experiments. For research that aims to isolate the physiological consequences of norepinephrine release via NET, hydroxyamphetamine remains the cleaner pharmacological tool due to its established and singular mechanism of action.[1][2] The historical debate and potential for extremely weak, uncharacterized interactions at other sites make pseudoephedrine less ideal for such specific mechanistic studies. Therefore, pseudoephedrine should not be considered a direct functional analogue of hydroxyamphetamine, but rather a related compound with a predominantly, yet not exclusively, indirect mechanism of action.
References
- 1. Hydroxyamphetamine Hydrobromide | C9H14BrNO | CID 9377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. SAR of Sympathomimetic Agents: Indirect Acting Agents: Hydroxyamphetamine, Pseudoephedrine, Propylhexedrine | Pharmaguideline [pharmaguideline.com]
- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Hydroxyamphetamine Hydrobromide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Hydroxyamphetamine Hydrobromide
The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a sympathomimetic agent used in ophthalmic solutions. Adherence to these guidelines will help safeguard personnel, protect the environment, and ensure your facility operates in accordance with federal and state regulations.
I. Pre-Disposal Classification of this compound
Before initiating disposal, it is imperative to correctly classify this compound waste. This determination will dictate the required disposal pathway. The classification involves two key considerations: its status as a controlled substance and its potential classification as a hazardous waste.
A. Controlled Substance Determination
Hydroxyamphetamine is a prescription-only drug and is considered a controlled substance. While a specific federal schedule may not be readily available, it is often treated as such due to its chemical relation to amphetamine. Therefore, all disposal procedures must adhere to the regulations set forth by the U.S. Drug Enforcement Administration (DEA) for controlled substances, which require that the substance be rendered "non-retrievable."
B. Hazardous Waste Determination (RCRA)
The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste. A pharmaceutical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3]
Based on available data, this compound is not currently on the EPA's P or U lists of hazardous wastes.[3] Therefore, a determination must be made based on its characteristics.
As the generator of the waste, you are responsible for making an accurate hazardous waste determination. [4] This can be done through testing or by applying knowledge of the waste's properties.
II. Summary of Physical and Chemical Properties for RCRA Determination
The following table summarizes the known properties of this compound relevant to a hazardous waste determination.
| Characteristic | Regulatory Threshold | This compound Data | RCRA Hazardous Waste? |
| Ignitability (D001) | Flash point < 60°C (140°F) | 122.7°C | No |
| Corrosivity (D002) | pH ≤ 2 or ≥ 12.5 | 4.2 - 5.8 (for a 1% solution) | No |
| Reactivity (D003) | Unstable, reacts violently with water, etc. | No data indicating reactivity under normal conditions | Unlikely, but must be confirmed by the generator |
| Toxicity (D004-D043) | Exceeds concentration limits in the Toxicity Characteristic Leaching Procedure (TCLP) | No TCLP data available. Known to be harmful or fatal if swallowed or inhaled.[1] | Determination Required by Generator |
Note on Toxicity: While this compound is known to be toxic, a definitive classification as a RCRA toxic hazardous waste requires TCLP testing. In the absence of this data, a conservative approach is to manage the waste as hazardous.
III. Step-by-Step Disposal Procedures
The following decision tree and corresponding procedures will guide you through the proper disposal of this compound.
Procedure 1: Disposal as a Non-Hazardous Controlled Substance
If you have determined that your this compound waste is not a RCRA hazardous waste, follow these steps:
-
Segregation and Labeling:
-
Segregate the waste from other chemical waste streams.
-
Clearly label the container as "Controlled Substance for Disposal" and include the name "this compound."
-
-
Render Non-Retrievable:
-
The primary requirement for the disposal of controlled substances is that they be rendered "non-retrievable."[1] This means the substance cannot be transformed back into a usable form.
-
Acceptable methods for rendering a substance non-retrievable include:
-
Incineration: This is the preferred method for the destruction of many pharmaceuticals and is often carried out by a licensed disposal facility.
-
Chemical Digestion: Commercial products, such as those containing activated charcoal, are available that can denature and neutralize pharmaceuticals.[2][3]
-
-
-
Final Disposal:
-
Reverse Distributor: The most common and recommended method for the disposal of expired or unwanted controlled substances from a laboratory setting is to transfer the material to a DEA-registered reverse distributor. They are authorized to handle and dispose of controlled substances in a compliant manner.
-
On-site Destruction: If your facility has the appropriate permits and procedures in place, on-site destruction may be an option. This typically requires witnessing by at least two authorized employees and meticulous record-keeping.
-
Procedure 2: Disposal as a Hazardous Controlled Substance
If you determine that your this compound waste is a RCRA hazardous waste (or if you are managing it as such as a precautionary measure), you must comply with both EPA and DEA regulations.
-
Segregation and Labeling:
-
Segregate the waste from all other waste streams.
-
Use a designated hazardous waste container that is compatible with the chemical.
-
Label the container with "Hazardous Waste," the name "this compound," and the appropriate EPA hazardous waste code(s) if known. Also, indicate that it is a controlled substance.
-
-
Engage a Licensed Hazardous Waste Contractor:
-
Disposal of hazardous waste must be handled by a licensed hazardous waste management company.
-
Inform the contractor that the waste is also a controlled substance to ensure they have the necessary permits and capabilities for proper handling and destruction.
-
-
Destruction:
-
The hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The most common method for the destruction of hazardous pharmaceutical waste is incineration at a permitted facility. This method also satisfies the DEA's "non-retrievable" standard.
-
IV. Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Limit access to the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For liquid spills, use an absorbent material to contain the spill.
-
For solid spills, carefully sweep or vacuum the material. Avoid creating dust.
-
Collect all contaminated materials (absorbents, PPE, etc.) in a designated container.
-
-
Waste Disposal: The collected spill residue and cleanup materials must be disposed of as either a non-hazardous or hazardous controlled substance, following the procedures outlined above.
V. Important Considerations
-
State and Local Regulations: Always consult your state and local environmental and pharmacy board regulations, as they may be more stringent than federal requirements.
-
Documentation: Maintain detailed records of all controlled substance disposal activities, including the date, quantity, method of disposal, and the names of any witnesses. These records are subject to inspection by the DEA.
-
Training: Ensure that all personnel who handle this compound are trained on these proper disposal procedures and spill response.
By implementing these procedures, you can ensure the safe, compliant, and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within your organization.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hydroxyamphetamine Hydrobromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxyamphetamine hydrobromide, a sympathomimetic agent used in ophthalmic solutions. Adherence to these procedures is critical to minimize exposure and ensure operational integrity.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. When handling this compound, especially in its pure form, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment.
| PPE Category | Specification | Reasoning & Best Practices |
| Hand Protection | Chemically compatible, powder-free gloves (e.g., nitrile).[1][2] | Double gloving is recommended when handling hazardous drugs.[3][4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2][4] Avoid latex gloves to prevent allergic reactions.[1] |
| Eye & Face Protection | Safety glasses with side shields are the minimum requirement.[1] For splash potential, use tightly fitting safety goggles or a full-face shield.[1][5] | Protects against accidental splashes and aerosols that can cause serious eye irritation.[6] Ensure eye protection is ANSI Z87 or CSA approved.[1] |
| Body Protection | A protective laboratory coat, apron, or disposable garment.[1] Gowns should be low-permeability, have a solid front, long sleeves, and tight-fitting cuffs.[4] | Prevents skin contact with the substance, which can cause skin irritation.[6] For larger quantities or increased risk of exposure, consider impervious "bunny suit" coveralls.[7] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when engineering controls cannot maintain exposure below occupational limits or when there is a risk of inhaling dust or aerosols.[1][2] | This compound can be fatal if inhaled.[6] A fit-tested N-95 or N-100 respirator is often sufficient for most activities, but a chemical cartridge-type respirator is needed for large spills.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[5]
-
Store the compound in its original, tightly closed container in a controlled room temperature environment, between 20°C and 25°C (68°F and 77°F), and protect it from light and heat.[1][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
Disposal Plan:
-
Dispose of waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local regulations.
-
Place spillage and contaminated materials in an appropriately labeled container for disposal.[1]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
In Case of a Spill:
-
Evacuate and Secure: Immediately evacuate the spill area and restrict access.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean up, wear all recommended PPE, including respiratory protection.[1]
-
Contain and Clean: For small spills, use a high-efficiency vacuum cleaner to collect the material.[1] For larger spills, it may be necessary to involve a specialized hazardous materials team.[10]
-
Decontaminate: Wash the spill site thoroughly after the material has been collected.[1]
-
Dispose: Place all cleanup materials in a sealed, labeled container for proper disposal.[1]
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately.[5][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][11]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin with soap and plenty of water.[5][11] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[12] Seek immediate medical advice and show the container or label.[1]
References
- 1. medline.com [medline.com]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. pogo.ca [pogo.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C9H14BrNO | CID 9377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. drugs.com [drugs.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
